(3-Chloropropyl)ethoxydimethylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloropropyl-ethoxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClOSi/c1-4-9-10(2,3)7-5-6-8/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFBEYQLKOBDQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159243 | |
| Record name | (3-Chloropropyl)ethoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13508-63-9 | |
| Record name | (3-Chloropropyl)ethoxydimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13508-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloropropyl)ethoxydimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013508639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Chloropropyl)ethoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloropropyl)ethoxydimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-CHLOROPROPYL)ETHOXYDIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DZ4XF983L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the properties of (3-Chloropropyl)ethoxydimethylsilane?
An In-Depth Technical Guide to (3-Chloropropyl)ethoxydimethylsilane
Introduction
This compound, with the CAS Number 13508-63-9, is a bifunctional organosilane that holds a significant position in the field of materials science and chemical synthesis.[1][2] As a member of the silane coupling agent family, its unique molecular architecture, featuring both a hydrolyzable ethoxy group and a reactive chloropropyl group, enables it to serve as a molecular bridge between inorganic substrates and organic polymers.[3] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and applications, tailored for researchers and professionals in chemistry and drug development.
Chemical Identity and Physicochemical Properties
This compound is a liquid compound whose identity is established by various physical and spectroscopic characteristics.[1] These properties are fundamental for its application, dictating its behavior in different chemical environments and its handling requirements.
| Property | Value |
| IUPAC Name | 3-chloropropyl-ethoxy-dimethylsilane |
| CAS Number | 13508-63-9 |
| Molecular Formula | C7H17ClOSi |
| Molecular Weight | 180.75 g/mol |
| Appearance | Liquid |
| Density | 0.941 g/cm³ (Specific Gravity) |
| Boiling Point | 170-171 °C |
| Flash Point | 39 °C |
| Refractive Index | 1.4278 |
| LogP | 3.57 (at 20°C and pH 7) |
(Data sourced from PubChem and ChemicalBook).[1][4]
Spectroscopic Profile
The structural confirmation of this compound is typically achieved through various spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR spectral data is available for this compound, allowing for the identification of the seven distinct carbon environments within the molecule.[1][5]
-
Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for its analysis, providing a distinct fragmentation pattern that confirms its molecular weight and structure.[1]
Synthesis and Reactivity
The utility of this compound stems from its dual reactivity, which allows for sequential or simultaneous reactions involving its two distinct functional groups.
General Synthesis
Silane coupling agents are typically synthesized through the hydrosilylation of an unsaturated olefin with a silane containing a hydrolyzable group, catalyzed by a platinum-based catalyst.[6] For chloropropyl-alkoxy-silanes, this involves the addition of a corresponding alkoxysilane to allyl chloride (3-chloropropene).[6][7] Subsequent purification is often achieved through distillation.[7]
Core Reactivity
The molecule possesses two primary reactive sites: the ethoxysilyl group and the terminal chloro group.
-
Hydrolysis and Condensation : The ethoxy group attached to the silicon atom is susceptible to hydrolysis in the presence of water, forming a reactive silanol intermediate (Si-OH). This silanol can then undergo condensation with other silanol groups or with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable siloxane (Si-O-Si) or metallo-siloxane (Si-O-M) bonds.[3][8] This reaction is the basis for its use in surface modification. The ethoxy group hydrolyzes more slowly than a methoxy group, which can offer greater stability in certain formulations.[8]
-
Nucleophilic Substitution : The chlorine atom on the propyl chain is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of organic functionalities, such as amines, thiols, or cyanides, thereby modifying the chemical nature of the silane.
Caption: Dual reactivity of this compound.
Key Applications
The unique bifunctional nature of this silane makes it a versatile tool in materials science.
-
Coupling Agent : It is used to enhance adhesion between inorganic fillers (like silica or glass fibers) and organic polymer matrices.[9][10] The silane first bonds to the inorganic surface via its ethoxy group, and the chloropropyl group then reacts with or improves compatibility with the surrounding polymer, leading to composite materials with enhanced mechanical strength and durability.[9]
-
Surface Modification : It is widely used to functionalize surfaces, altering their properties such as hydrophobicity, adhesion, or biocompatibility.[11][12][13] For example, glass or silica surfaces can be modified to introduce a reactive chloropropyl handle, which can then be used to immobilize catalysts, biomolecules, or other organic layers.[10][11]
-
Chemical Intermediate : It serves as a precursor for the synthesis of other, more complex organosilanes. The chloropropyl group can be converted into other functionalities like amines (e.g., via reaction with ammonia to form aminopropylsilanes) or thiols, creating a diverse range of silane coupling agents from a single starting material.[14]
Experimental Protocol: Surface Modification of Silica Nanoparticles
This protocol details a typical workflow for functionalizing silica nanoparticles with this compound to introduce reactive chloride groups on their surface.
Objective: To covalently graft this compound onto the surface of silica nanoparticles.
Materials:
-
Silica Nanoparticles (SiO₂)
-
This compound
-
Anhydrous Toluene
-
Ethanol
-
Deionized Water
Protocol:
-
Activation of Silica Surface:
-
Disperse 1 g of silica nanoparticles in 50 mL of a 1:1 (v/v) solution of deionized water and ethanol.
-
Sonicate the dispersion for 15 minutes to ensure homogeneity.
-
Stir the suspension at 60°C for 2 hours to ensure the silica surface is rich in hydroxyl (-OH) groups.
-
Centrifuge the nanoparticles and wash three times with ethanol to remove excess water.
-
Dry the activated silica nanoparticles in a vacuum oven at 110°C overnight. The removal of physisorbed water is critical to prevent self-condensation of the silane in the solution phase.
-
-
Silanization Reaction:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), disperse the 1 g of dried silica nanoparticles in 50 mL of anhydrous toluene. Anhydrous conditions prevent premature hydrolysis of the silane.
-
Add 0.5 mL of this compound to the suspension.
-
Reflux the mixture at 110°C with vigorous stirring for 12 hours. The elevated temperature drives the condensation reaction between the silane's ethoxy group (after hydrolysis by residual surface water) and the silica's hydroxyl groups.
-
-
Washing and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Centrifuge the functionalized nanoparticles to separate them from the reaction solvent.
-
Wash the nanoparticles sequentially with toluene (twice) and then ethanol (twice) to remove any unreacted silane and byproducts. Sonication during each washing step helps in resuspending the particles and ensures thorough cleaning.
-
-
Curing and Final Drying:
-
After the final wash, dry the functionalized silica nanoparticles in a vacuum oven at 80°C for 4 hours. This curing step helps to complete the condensation of any remaining silanol groups and strengthens the covalent bonds to the surface.
-
The resulting product is silica nanoparticles with surface-bound chloropropyl groups, ready for subsequent reactions.
-
Caption: Workflow for silica nanoparticle functionalization.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[1] It is harmful if swallowed and causes skin irritation and serious eye damage.[1]
-
Handling : Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Keep away from heat, sparks, and open flames.[14] Grounding and bonding containers during transfer is necessary to prevent static discharge.[15]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][16] The material is moisture-sensitive, as it reacts with water to liberate ethanol.[14] This hydrolysis can also lead to pressure buildup in sealed containers.
-
In case of exposure : For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention if irritation persists or if swallowed.[14]
Conclusion
This compound is a highly versatile chemical building block. Its dual-functional nature provides a powerful platform for creating robust linkages between different classes of materials. For researchers in drug development, its utility in modifying carrier surfaces like silica nanoparticles offers pathways for targeted delivery systems. For materials scientists, it remains a cornerstone for developing advanced composite materials and functional surfaces. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in scientific and industrial applications.
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(3-Chloropropyl)ethoxydimethylsilane CAS number 13508-63-9
An In-Depth Technical Guide to (3-Chloropropyl)ethoxydimethylsilane CAS Number: 13508-63-9
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Introduction: The Molecular Swiss Army Knife
This compound is a bifunctional organosilane that serves as a versatile molecular bridge, enabling the covalent linkage of disparate organic and inorganic materials. Its unique structure, featuring a hydrolyzable ethoxysilyl group at one end and a reactive chloropropyl group at the other, makes it an indispensable tool in materials science, surface chemistry, and advanced synthesis. The ethoxy group provides a mechanism for bonding to hydroxyl-rich surfaces such as glass, silica, and metal oxides, while the terminal chlorine atom acts as a reactive site for a wide range of nucleophilic substitution reactions. This guide provides an in-depth exploration of its core chemistry, field-proven application protocols, and the scientific principles governing its utility.
Physicochemical Properties & Specifications
A clear understanding of a reagent's physical properties is the foundation of its effective application in any experimental design. The key specifications for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 13508-63-9 | [1][2] |
| Molecular Formula | C₇H₁₇ClOSi | [1] |
| Molecular Weight | 180.75 g/mol | [1] |
| IUPAC Name | (3-chloropropyl)-ethoxy-dimethylsilane | [1] |
| Appearance | Liquid | [3] |
| Density | Approx. 0.95 - 1.00 g/mL | [4] |
| Refractive Index | Approx. 1.418 - 1.423 | [4] |
| Synonyms | (gamma-Chloropropyl)ethoxydimethylsilane, 3-chloropropyldimethylethoxysilane | [1][2] |
Core Chemistry & Reactivity: A Tale of Two Ends
The utility of this molecule stems from the distinct reactivity of its two functional ends. The choice of reaction conditions allows chemists to selectively engage either the silane or the chloride, providing exceptional control over the synthetic outcome.
The Silane Terminus: Hydrolysis and Condensation
The ethoxydimethylsilyl group is the anchor, responsible for forming stable siloxane (Si-O-Si) bonds with inorganic substrates and other silane molecules. This process occurs in two primary, often concurrent, steps:
-
Hydrolysis: In the presence of water, the ethoxy group (-OCH₂CH₃) is hydrolyzed to form a reactive silanol group (-OH) and ethanol as a byproduct. This reaction can be catalyzed by acids or bases.[5][6][7] The rate of hydrolysis is generally faster for smaller alkoxy groups (e.g., methoxy > ethoxy) due to reduced steric hindrance.[5]
-
Condensation: The newly formed silanols are highly reactive and will condense with other silanols or with hydroxyl groups (-OH) on a substrate surface. This reaction forms a stable, covalent siloxane bond and releases a molecule of water.[8]
These reactions allow for the creation of self-assembled monolayers (SAMs) or thin polymer films on surfaces, effectively changing their chemical and physical properties.[9]
The Chloropropyl Terminus: A Hub for Nucleophilic Substitution
The 3-chloropropyl group behaves as a classic primary alkyl halide, making the terminal carbon atom an electrophilic center susceptible to attack by a wide range of nucleophiles. This Sₙ2 reaction displaces the chloride ion and forms a new carbon-nucleophile bond.
This reactivity is the cornerstone of its use as a linker or for introducing functionality. Common nucleophiles include:
-
Amines: Tertiary amines react to form quaternary ammonium salts, which are widely used as antimicrobial agents.[10][11]
-
Thiols: Form stable thioether linkages.
-
Azides: Used to introduce an azide group for subsequent "click chemistry" reactions (e.g., CuAAC).
-
Cyanides: For chain extension or conversion to carboxylic acids.
Key Applications & Field-Proven Methodologies
Application 1: Surface Modification of Siliceous Substrates
This compound is extensively used to functionalize surfaces like glass slides, silica nanoparticles, and silicon wafers, creating a reactive "handle" for the subsequent immobilization of biomolecules, catalysts, or polymers.[9][12]
Protocol: Silanization of Glass Microscope Slides
This protocol describes a robust method for creating a reactive chloropropyl surface on standard glass slides.
-
Substrate Pre-activation (Critical Step):
-
Causality: This step generates a high density of surface hydroxyl (-OH) groups, which are the anchor points for the silane. Insufficient activation is a common cause of poor or inconsistent surface coverage.
-
a. Immerse slides in a piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂). (EXTREME CAUTION: Piranha solution is highly corrosive and explosive if mixed with organic solvents). Let stand for 1 hour.
-
b. Alternatively, a safer method is to sonicate the slides in 2M NaOH for 30 minutes.
-
c. Rinse exhaustively with deionized (DI) water until the runoff is neutral pH.
-
d. Dry the slides in an oven at 110 °C for at least 1 hour and cool in a desiccator before use. The slides must be scrupulously dry.
-
-
Silanization Reaction:
-
Causality: The reaction is performed in an anhydrous organic solvent to prevent premature self-condensation (polymerization) of the silane in solution, which would otherwise compete with the desired surface reaction.
-
a. Prepare a 2% (v/v) solution of this compound in anhydrous toluene.
-
b. Immerse the pre-activated, dry slides in the silane solution.
-
c. Seal the container under a nitrogen or argon atmosphere to exclude moisture.
-
d. Let the reaction proceed for 4-6 hours at room temperature, or 1 hour at 60 °C, with gentle agitation.
-
-
Washing and Curing:
-
Causality: Washing removes physisorbed silane molecules, while curing drives the condensation reaction to completion, forming stable, cross-linked siloxane bonds on the surface.
-
a. Remove the slides and rinse thoroughly with fresh toluene to remove unreacted silane.
-
b. Sonicate the slides for 5 minutes in toluene, followed by 5 minutes in ethanol to remove residual reagents and byproducts.
-
c. Dry the slides under a stream of nitrogen.
-
d. Cure the slides in an oven at 110 °C for 1 hour.
-
e. Store the functionalized slides in a desiccator until further use. The surface is now ready for nucleophilic substitution reactions.
-
Application 2: Synthesis of Surface-Bondable Antimicrobials
The reaction of the chloropropyl group with tertiary amines yields quaternary ammonium compounds.[10] When this reaction is performed with a chloropropyl-functionalized silane, the resulting "silane quat" can be used to impart durable, long-lasting antimicrobial properties to surfaces.[11][13]
Protocol: Synthesis of a Dimethyloctylammonium Silane Quat
This protocol details the conversion of this compound into a quaternary ammonium silane.
-
Reagent Preparation:
-
a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1 mole equivalent) and N,N-dimethyloctylamine (1 mole equivalent).
-
b. Add a polar aprotic solvent such as acetonitrile or isopropanol. The volume should be sufficient to fully dissolve the reactants.
-
c. (Optional but recommended) Add a catalytic amount of sodium iodide (0.05 mole equivalent).
-
Causality: The iodide acts as a catalyst via the Finkelstein reaction. The in-situ formation of the more reactive 3-iodopropyl intermediate significantly accelerates the rate of quaternization compared to the direct reaction with the chloride.[14]
-
-
Reaction Execution:
-
a. Heat the mixture to reflux (typically 80-90 °C) under a nitrogen atmosphere.
-
b. Monitor the reaction progress using thin-layer chromatography (TLC) or by analyzing aliquots with ¹H NMR (observing the shift of the protons adjacent to the nitrogen). The reaction typically takes 12-24 hours.
-
-
Work-up and Isolation:
-
a. Once the reaction is complete, cool the mixture to room temperature.
-
b. Remove the solvent under reduced pressure using a rotary evaporator.
-
c. The resulting viscous liquid or waxy solid is the quaternary ammonium silane product. It can often be used directly as a solution for surface treatment applications without further purification.
-
Analytical Characterization
Verification of the compound's identity and the success of its reactions relies on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure, showing characteristic peaks for the dimethylsilyl, ethoxy, and chloropropyl groups.[1][15] Upon reaction, shifts in the signals of the propyl chain protons confirm successful substitution.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for monitoring surface modification. The disappearance of surface Si-OH bands and the appearance of C-H stretching bands from the propyl chain indicate successful grafting.
-
Mass Spectrometry (MS): GC-MS can be used to confirm the molecular weight and fragmentation pattern of the parent molecule.[1]
Safety & Handling
As with any reactive chemical, proper handling is paramount to ensure laboratory safety.
-
Hazards: this compound is a flammable liquid and vapor.[1][16] It is harmful if swallowed and causes skin and serious eye irritation/damage.[1][17]
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves (neoprene or nitrile rubber are suitable).[3]
-
Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[18][19]
-
-
Storage:
Conclusion
This compound is a powerful and versatile reagent whose value lies in its dual-mode reactivity. By understanding the distinct chemical behaviors of its silane and alkyl halide functionalities, researchers can leverage this molecule to construct complex functional materials, modify surfaces with precision, and synthesize novel compounds. The protocols and principles outlined in this guide serve as a foundation for its successful application, enabling innovation across the scientific and developmental landscape.
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Synthesis and antimicrobial activity testing of quaternary ammonium silane compounds. (2024). Journal of Materials Science. [Link]
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PubChem. (3-Chloropropyl)triethoxysilane. National Center for Biotechnology Information. [Link]
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Gelest, Inc. (2015). Safety Data Sheet: 3-CHLOROPROPYLMETHYLDIETHOXYSILANE. [Link]
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Synthesis and antimicrobial activity of quaternary ammonium silane coupling agents. (Year not specified). PubMed. [Link]
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Gelest, Inc. (2015). Safety Data Sheet: 3-CHLOROPROPYLDIMETHYLMETHOXYSILANE, 95%. [Link]
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Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry. [Link]
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Synthesis and antimicrobial activity of quaternary ammonium silane coupling agents. (Year not specified). Europe PMC. [Link]
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Daood, U., et al. (2021). Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry. Frontiers in Bioengineering and Biotechnology. [Link]
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Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (Year not specified). ResearchGate. [Link]
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An In-depth Technical Guide to (3-Chloropropyl)ethoxydimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Silane
(3-Chloropropyl)ethoxydimethylsilane is an organofunctional alkoxysilane, a class of molecules renowned for their ability to bridge the interface between inorganic and organic materials. Its unique bifunctional nature—possessing a hydrolyzable ethoxy group for inorganic surface binding and a reactive chloropropyl group for subsequent organic transformations—makes it a valuable tool in materials science, nanotechnology, and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and key applications, with a focus on its utility for creating functionalized surfaces for advanced research.
Molecular Profile and Physicochemical Properties
The fundamental identity and characteristics of this compound are summarized below. These properties are critical for designing experimental conditions, ensuring safe handling, and predicting its reactivity.
-
Chemical Formula: C₇H₁₇ClOSi[1]
-
Molecular Weight: 180.75 g/mol [1]
-
IUPAC Name: 3-chloropropyl-ethoxy-dimethylsilane[1]
-
CAS Number: 13508-63-9[1]
| Property | Value | Source |
| Molecular Weight | 180.75 g/mol | [1] |
| Density | ~0.941 g/mL at 25 °C | [2] (for methoxy analog) |
| Boiling Point | ~170-171 °C | [2] (for methoxy analog) |
| Refractive Index | ~1.4278 at 20 °C | [2] (for methoxy analog) |
| Flash Point | ~39 °C | [2] (for methoxy analog) |
| Synonyms | Silane, (3-chloropropyl)ethoxydimethyl- | [1] |
Synthesis and Mechanism of Action
Synthesis Pathway
The primary industrial route for synthesizing chloropropyl-functionalized silanes is through the hydrosilylation of allyl chloride. For this compound, this involves the platinum-catalyzed addition of ethoxydimethylsilane across the double bond of allyl chloride. This reaction is highly efficient and atom-economical, typically favoring the terminal (γ) addition product, which is crucial for the accessibility of the chloro group.[3][4][5]
Mechanism of Surface Coupling
The utility of this compound in surface modification hinges on a two-step process: hydrolysis followed by condensation. This mechanism allows for the formation of a durable, covalent siloxane bond (Si-O-Si) between the silane and a hydroxyl-bearing substrate.
-
Hydrolysis: In the presence of water (often trace amounts in the solvent or on the substrate surface), the ethoxy group hydrolyzes to form a reactive silanol group (-Si-OH). This step is the rate-limiting activation of the molecule.
-
Condensation: The newly formed silanol group condenses with a hydroxyl group (-OH) on the substrate surface (e.g., silica, glass, metal oxides). This reaction forms a stable siloxane linkage and releases ethanol as a byproduct.
Core Applications in Research and Development
The bifunctional nature of this silane is the cornerstone of its applications. It acts as a molecular linker, preparing surfaces for further chemical functionalization.
Surface Modification and Functionalization
The most common application is the modification of inorganic surfaces. By grafting this compound, a surface that is otherwise relatively inert can be endowed with a high density of reactive chloropropyl groups. This "primed" surface becomes a versatile platform for covalently attaching a wide range of molecules via nucleophilic substitution of the chloride atom.[6]
Relevance in Drug Development and Nanomedicine
In the field of drug development, surface-functionalized nanoparticles are critical for creating advanced drug delivery systems.[7][8][9] Inorganic nanoparticles, such as those made from silica (SiO₂) or iron oxide (Fe₃O₄), offer a stable, biocompatible core. However, to be effective carriers, their surfaces must be modified.
This compound is an ideal agent for this purpose. The process involves:
-
Nanoparticle Priming: The silane is grafted onto the nanoparticle surface as described in Section 3.2.
-
Payload Conjugation: The resulting chloro-functionalized nanoparticles are then reacted with a payload containing a nucleophilic group (e.g., an amine, thiol, or hydroxyl group). This could be an active pharmaceutical ingredient (API), a targeting ligand (like a peptide or antibody), or a stealthing agent (like polyethylene glycol, PEG).[10][11]
The chloride is a good leaving group for Sₙ2 reactions, allowing for efficient and stable covalent attachment of the desired molecule.[12][13]
Experimental Protocol: Functionalization of Silica Nanoparticles
This protocol describes a general method for the post-synthesis grafting of this compound onto amorphous silica nanoparticles (SNPs).
Self-Validation and Causality: This protocol's integrity relies on the anhydrous conditions during the grafting step to prevent premature self-condensation of the silane in solution. The post-grafting washing steps are critical to remove physisorbed silane, ensuring that only covalently bound molecules remain. Characterization via FTIR or TGA is essential to validate the success of the functionalization.
Materials and Equipment:
-
Silica Nanoparticles (SNPs)
-
Anhydrous Toluene
-
This compound
-
Ethanol
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and hot plate
-
Centrifuge
-
Ultrasonic bath
-
Drying oven
Step-by-Step Methodology:
-
Nanoparticle Preparation:
-
Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask.
-
Sonicate the suspension for 15 minutes to ensure a uniform dispersion and break up any agglomerates.
-
-
Silanization Reaction:
-
Place the flask under a nitrogen atmosphere to prevent moisture from interfering with the reaction.
-
Begin stirring the suspension.
-
Add 1.0 mL of this compound to the suspension via syringe. Rationale: An excess of silane is used to drive the reaction to completion and maximize surface coverage.
-
Heat the mixture to reflux (~110 °C) and maintain for 12 hours with vigorous stirring. Rationale: Elevated temperature increases the reaction kinetics for both hydrolysis and condensation.
-
-
Purification and Washing:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant, which contains unreacted silane and byproducts.
-
Resuspend the nanoparticle pellet in 40 mL of toluene and sonicate for 10 minutes. Centrifuge and discard the supernatant. Repeat this washing step twice. Rationale: Thorough washing is crucial to remove any non-covalently bound silane.
-
Perform a final wash with 40 mL of ethanol to remove residual toluene.
-
-
Drying:
-
Dry the final nanoparticle pellet in a vacuum oven at 60 °C overnight to yield the chloro-functionalized silica nanoparticles as a fine white powder.
-
Safety and Handling
This compound requires careful handling due to its hazardous properties.[1]
-
GHS Hazards:
-
Flammable Liquid and Vapor (H226): Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Harmful if Swallowed (H302): Do not ingest. Wash hands thoroughly after handling.[1]
-
Causes Skin Irritation (H315): Avoid contact with skin. Wear protective gloves.[1]
-
Causes Serious Eye Damage (H318): Wear safety goggles or a face shield.[1]
-
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
The compound is moisture-sensitive. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[14]
-
Ground containers during transfer to prevent static discharge.
-
References
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Gelest, Inc. (n.d.). 3-CHLOROPROPYLTRIMETHOXYSILANE, 98%. Retrieved from [Link]
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Gelest, Inc. (2015, January 5). Safety Data Sheet: 3-CHLOROPROPYLMETHYLDIETHOXYSILANE. Retrieved from [Link]
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Frontiers in Pharmacology. (2023). Recent advances in surface decoration of nanoparticles in drug delivery. Retrieved from [Link]
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Powergate. (n.d.). 3-Chloropropylmethyldiethoxysilane MSDS/SDS. Retrieved from [Link]
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Philippine Journal of Science. (2021). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textiles. Retrieved from [Link]
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PubMed. (2020). A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4.... Retrieved from [Link]
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ResearchGate. (2021). (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]
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MDPI. (n.d.). Special Issue: Surface-Functionalized Nanoparticles: Preparations, Characterizations, and Applications. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of (3-Chloropropyl)ethoxydimethylsilane
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3-Chloropropyl)ethoxydimethylsilane (CAS No. 13508-63-9) is a versatile organosilane intermediate critical for the synthesis of advanced materials, surface modifiers, and specialized silane coupling agents.[1] Its unique structure, featuring a reactive chloroalkyl group and a hydrolyzable ethoxysilane moiety, allows for dual functionality in chemical syntheses. This guide provides an in-depth exploration of the primary and alternative synthesis pathways for this compound. We will dissect the mechanistic rationale behind the industrially favored hydrosilylation route, explore classic organometallic approaches via Grignard reagents, and consider synthesis through direct alcoholysis. Each pathway is evaluated for its efficiency, scalability, and underlying chemical principles, providing researchers with the necessary insights to select and optimize the appropriate method for their specific application.
Primary Industrial Pathway: Catalytic Hydrosilylation
The most direct and atom-economical method for synthesizing this compound is the catalytic hydrosilylation of allyl chloride with ethoxydimethylsilane. This reaction is a cornerstone of industrial organosilicon chemistry, valued for its high efficiency and selectivity.[2][3]
Mechanistic Rationale & Causality
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of an alkene. The reaction is almost exclusively catalyzed by transition metal complexes, most commonly those based on platinum.[4] The process typically follows a modified Chalk-Harrod mechanism, which dictates the regioselectivity of the addition.
The primary goal is to achieve anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the allyl group, resulting in the desired γ-isomer (3-chloropropyl). This is sterically and electronically favored over the branched β-isomer. The choice of catalyst is paramount in maximizing the yield of this linear product and minimizing side reactions, such as isomerization of the allyl chloride or reduction of the alkyl halide.[3][5]
Catalyst Systems: A Comparative Overview
The success of the hydrosilylation reaction hinges on the catalyst. While numerous transition metals can be used, platinum complexes are the most widely employed.[3]
-
Speier's Catalyst (H₂PtCl₆): One of the earliest and most robust catalysts. It is typically used in an isopropanol solution. While effective, it can sometimes require higher temperatures and may lead to side reactions.
-
Karstedt's Catalyst (Platinum(0)-divinyltetramethyldisiloxane complex): This catalyst is highly active even at low concentrations and low temperatures, often leading to cleaner reactions with higher selectivity for the desired γ-isomer.[2] It is generally preferred in modern synthetic applications for its superior performance.[6]
-
Rhodium-Based Catalysts: Recent research has demonstrated that certain rhodium(I) complexes, particularly those with bidentate phosphine ligands, can offer exceptional selectivity (>99%) and high turnover numbers, surpassing traditional platinum catalysts in specific applications like the hydrosilylation of allyl chloride with trichlorosilane.[7][8] This highlights an area of active development for achieving even greater efficiency and purity in the synthesis of chloroalkylsilanes.[5]
Experimental Workflow: Hydrosilylation
Caption: Workflow for the synthesis of this compound via catalytic hydrosilylation.
Detailed Experimental Protocol: Hydrosilylation
Materials:
-
Ethoxydimethylsilane
-
Allyl chloride
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~2% Pt in xylene)
-
Anhydrous toluene (optional, as solvent)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, magnetic stirrer, and nitrogen inlet.
Procedure:
-
System Preparation: Assemble the glassware and ensure it is oven-dried and cooled under a stream of dry nitrogen. Maintain an inert atmosphere throughout the reaction.
-
Initial Charge: Charge the reaction flask with ethoxydimethylsilane and, if used, anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of Karstedt's catalyst (typically 5-10 ppm of Pt relative to the silane) to the stirred silane solution.
-
Reactant Addition: Heat the mixture to 60-70°C. Add allyl chloride dropwise from the dropping funnel at a rate that maintains a gentle reflux and keeps the internal temperature below 80°C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, maintain the reaction temperature for 2-4 hours. Monitor the reaction's progress by Gas Chromatography (GC) or ¹H NMR, observing the disappearance of the Si-H peak (~4.7 ppm).
-
Purification: Once the reaction is complete, cool the mixture to room temperature. The product is purified by fractional distillation under reduced pressure to remove any unreacted starting materials and the catalyst residue.
Alternative Synthesis Pathway: Grignard Reaction
Before the widespread adoption of hydrosilylation, the Grignard reaction was a fundamental method for forming silicon-carbon bonds.[9] This pathway remains a viable, if less direct, option for synthesizing this compound.
Mechanistic Rationale & Causality
This approach involves the reaction of a Grignard reagent, acting as a potent carbon nucleophile, with an appropriate electrophilic silicon species.[10] The most logical route involves the formation of 3-chloropropylmagnesium chloride, which then attacks a silicon atom bearing a suitable leaving group, such as a chloride or an ethoxy group.
A key challenge is the potential for the Grignard reagent to react with the chloro group on the propyl chain of another molecule. To circumvent this, the Grignard reagent is typically prepared from 1,3-dichloropropane, with the reaction conditions controlled to favor the formation of the mono-Grignard species. The subsequent reaction is with a precursor like chloroethoxydimethylsilane. Careful control of stoichiometry and reverse addition (adding the Grignard reagent to the silane) can help maximize the yield of the desired product.[9]
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Detailed Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
1,3-Dichloropropane
-
Chloroethoxydimethylsilane
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Grignard Reagent Preparation: In an oven-dried, three-neck flask under nitrogen, place magnesium turnings and a small crystal of iodine. Add a small portion of a 1,3-dichloropropane solution in THF. Initiate the reaction with gentle heating. Once initiated, add the remaining 1,3-dichloropropane solution dropwise to maintain a steady reflux. After addition, reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Silane: Cool the freshly prepared Grignard reagent in an ice bath. In a separate dropping funnel, place a solution of chloroethoxydimethylsilane in THF.
-
Reverse Addition: Add the chloroethoxydimethylsilane solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10°C during the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.
-
Workup: Cool the reaction mixture again in an ice bath and quench by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The final product is purified by vacuum distillation.
Alternative Synthesis Pathway: Alcoholysis
A third strategic approach is the direct alcoholysis of a corresponding chlorosilane precursor. This method is particularly useful if (3-chloropropyl)chlorodimethylsilane is a readily available or more economical starting material.
Mechanistic Rationale & Causality
This synthesis route is a nucleophilic substitution at the silicon center. Anhydrous ethanol acts as the nucleophile, displacing the chloride from the (3-chloropropyl)chlorodimethylsilane. The reaction produces hydrogen chloride (HCl) as a byproduct, which can potentially catalyze undesirable side reactions. Therefore, a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, is typically added to act as an HCl scavenger, driving the reaction to completion.
Experimental Workflow: Alcoholysis
Caption: Workflow for the synthesis of this compound via alcoholysis of a chlorosilane.
Comparative Analysis of Synthesis Routes
The choice of synthesis pathway depends heavily on factors such as available starting materials, required scale, purity standards, and cost considerations.
| Parameter | Hydrosilylation | Grignard Reaction | Alcoholysis |
| Primary Reactants | Allyl Chloride, Ethoxydimethylsilane | 1,3-Dichloropropane, Mg, Chloroethoxydimethylsilane | (3-Chloropropyl)chlorodimethylsilane, Ethanol |
| Key Advantage | High atom economy, direct, high yield | Utilizes classic, well-understood chemistry | Simple substitution, useful if precursor is available |
| Key Disadvantage | Requires precious metal catalyst | Multi-step, potential for side reactions | Generates stoichiometric salt waste |
| Typical Yield | >90% | 50-70% | >85% |
| Selectivity | High (with proper catalyst) | Moderate | High |
| Scalability | Excellent; primary industrial method | Moderate; can be complex to scale | Good |
| Safety Concerns | Exothermic, flammable silanes | Highly reactive Grignard reagents | HCl byproduct, handling of base |
Purification and Safety
Purification: Regardless of the synthetic route, the final purification of this compound is almost universally achieved by fractional distillation under reduced pressure . This technique is essential to separate the product from unreacted starting materials, catalysts, and any high-boiling byproducts, yielding a product of high purity.[11]
Safety and Handling: Researchers must handle all chemicals with appropriate precautions.
-
This compound: Is a flammable liquid and vapor and causes serious eye damage.[1]
-
Reactants: Allyl chloride is toxic and flammable. Hydrosilanes can be pyrophoric. Grignard reagents are highly reactive with water and protic solvents.[12] All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere. Personal protective equipment (PPE), including safety goggles, flame-resistant lab coats, and appropriate gloves, is mandatory.
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Inomata, K., Naganawa, Y., Wang, Z. A., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 63. [Link][2][5][7]
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Nakajima, Y., Inomata, K., Naganawa, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed.[Link][5][7][8]
-
ResearchGate. (n.d.). Plausible catalytic cycle for the Rh-catalysed hydrosilylation of allyl chloride with HSiCl3.[Link]
-
ProQuest. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry.[Link][8]
-
ResearchGate. (n.d.). Kinetics and mechanism of the reaction of allyl chloride with trichlorosilane catalyzed by carbon-supported platinum.[Link][3]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents.[Link][13]
-
PubChem. (n.d.). (3-Chloropropyl)triethoxysilane.[Link]
-
Google Patents. (n.d.). A kind of preparation method of chloropropyl triethoxysilane.[14]
-
Scirp.org. (n.d.). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts.[Link][4]
-
National Institutes of Health. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PMC.[Link][5]
-
Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.[Link][9]
-
Gelest, Inc. (n.d.). 3-CHLOROPROPYLTRIMETHOXYSILANE, 98%.[Link]
-
Organic Letters. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.[Link]
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-
Gelest, Inc. (2015). 3-chloropropyldimethylmethoxysilane, 95%.[Link][12]
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-
ResearchGate. (n.d.). Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8.[Link][6]
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An In-depth Technical Guide to the Reactivity of the Chloropropyl Group in Silane Coupling Agents
Introduction: The Bifunctional Bridge in Advanced Materials
Silane coupling agents are a cornerstone of materials science, acting as molecular bridges to create strong, durable bonds between dissimilar materials—typically organic polymers and inorganic substrates.[1][2] The unique value of these agents lies in their bifunctional nature.[1] One end of the molecule features hydrolyzable groups (commonly alkoxy groups like methoxy or ethoxy) that form robust siloxane bonds (Si-O-Inorganic) with hydroxyl-rich inorganic surfaces such as glass, silica, and metals.[3] The other end possesses an organofunctional group designed to react with a specific polymer matrix.[3]
Among the diverse array of organofunctional silanes, those containing the chloropropyl group, such as 3-chloropropyltrimethoxysilane (CPTMS) and 3-chloropropyltriethoxysilane (CPTES), are exceptionally versatile.[1][3] The terminal alkyl chloride provides a reactive site that is not as hydrolytically sensitive as the silane end, allowing for a broad range of subsequent chemical modifications.[4] This guide provides an in-depth exploration of the core reactivity of the chloropropyl group, the kinetic and mechanistic principles governing its transformations, and practical methodologies for its application in research and development.
Part 1: Fundamental Reactivity of the Chloropropyl Group
The reactivity of the chloropropyl group is centered on the carbon-chlorine (C-Cl) bond. Chlorine, being more electronegative than carbon, creates a polar bond, rendering the carbon atom electrophilic (electron-deficient). This electrophilicity makes it a prime target for attack by electron-rich species known as nucleophiles.[5][6]
The primary reaction pathway for the chloropropyl group in these silanes is nucleophilic substitution (SN2) .[5][7] This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the chloride ion (the leaving group) departs.[5][6]
Key characteristics of the SN2 reaction involving chloropropyl silanes include:
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the chloropropyl silane and the nucleophile.[5]
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite the chlorine atom.[5][7]
-
Inversion of Stereochemistry: If the carbon atom were a stereocenter, its configuration would be inverted during the reaction.
The versatility of this reaction allows the chloropropyl group to be converted into a wide array of other functionalities. For instance, it can be readily transformed into amines, thiols, sulfides, azides, and nitriles, making it a crucial intermediate for synthesizing other specialized silanes.[4][8]
Caption: SN2 mechanism for chloropropyl silane reactivity.
Part 2: The Duality of Silane Reactivity: Hydrolysis vs. Organic Transformation
A critical concept for the application scientist is managing the dual reactivity of chloropropylalkoxysilanes. The molecule has two distinct reactive centers: the alkoxysilyl group and the chloropropyl group.
-
Hydrolysis and Condensation of the Alkoxysilyl Group: In the presence of water, the alkoxy groups (e.g., -OCH₃, -OC₂H₅) hydrolyze to form silanol groups (-Si-OH).[9][10] These silanols can then condense with hydroxyl groups on an inorganic surface to form stable Si-O-Substrate bonds, or with other silanols to form a crosslinked polysiloxane network (Si-O-Si).[9][11] This process is the foundation of their function as coupling agents and is catalyzed by both acids and bases.[10][12]
-
Nucleophilic Substitution of the Chloropropyl Group: This reaction, as detailed above, involves the organic end of the molecule.
These two reaction pathways can be controlled and exploited. In many surface modification protocols, the hydrolysis and condensation onto a substrate are performed first, leaving the chloropropyl groups exposed on the surface for subsequent organic reactions.[13][14] Alternatively, the chloropropyl group can be reacted in solution first to synthesize a new organofunctional silane, which is then used for surface treatment.[8]
Part 3: Factors Influencing Chloropropyl Group Reactivity
The efficiency and outcome of the nucleophilic substitution on the chloropropyl group are highly dependent on several experimental parameters. Understanding these factors is key to designing robust and reproducible protocols.
-
Nature of the Nucleophile: Stronger nucleophiles lead to faster SN2 reaction rates. For example, amines (R-NH₂) and thiols (R-SH) are potent nucleophiles that react readily with the chloropropyl group. The strength of the nucleophile is influenced by its basicity, polarizability, and steric hindrance.[7]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, leaving the nucleophile "bare" and highly reactive.[15] Protic solvents (e.g., water, ethanol) can hydrogen-bond with the nucleophile, reducing its reactivity.[15] For surface grafting reactions, non-polar solvents like toluene are often used to prevent premature hydrolysis of the silane's alkoxy groups.[13]
-
Temperature: Increasing the reaction temperature generally increases the rate of reaction, as it provides the necessary activation energy for the collision between the nucleophile and the substrate.[16] Many protocols for modifying surfaces with chloropropyl silanes specify elevated temperatures (e.g., 60-80 °C) to drive the reaction to completion.[13][17]
-
Catalysts: While many reactions proceed without a catalyst, certain phase-transfer catalysts can be used to accelerate reactions where the nucleophile and substrate are in different phases. For reactions involving amine nucleophiles, the amine itself can act as a catalyst.[18]
-
Steric Hindrance: The SN2 reaction is sensitive to steric bulk around the reaction center.[7] Fortunately, the chloropropyl group is a primary alkyl halide, which is minimally hindered and thus highly susceptible to SN2 attack.[7]
Quantitative Insights: Impact of Reaction Conditions
To illustrate the impact of these factors, the following table synthesizes typical outcomes observed in the literature for the reaction of chloropropyl silanes with amine nucleophiles.
| Parameter | Condition 1 | Condition 2 | Expected Outcome & Rationale | Source(s) |
| Solvent | Toluene | Water/Ethanol | Higher grafting density in toluene. Toluene prevents premature silane hydrolysis/self-condensation, allowing for more controlled surface reaction. | [13][17] |
| Temperature | 25 °C (Room Temp) | 70 °C | Significantly faster reaction rate at 70 °C. Increased thermal energy overcomes the activation energy barrier for the SN2 reaction. | [17] |
| Reactant Ratio | Stoichiometric Amine | Excess Amine | Higher conversion with excess amine. Le Chatelier's principle drives the reaction forward, ensuring complete conversion of the surface-bound chloro groups. | [19] |
| pH (for silanization) | pH < 7 (Acidic) | pH > 7 (Basic) | Base catalysis generally leads to more branched, particulate silica networks, while acid catalysis favors more linear polymers. The rate minimum for hydrolysis is near pH 7. | [10][12] |
Part 4: Experimental Protocol: Surface Modification of Silica Nanoparticles
This section provides a validated, step-by-step protocol for a two-stage modification of silica nanoparticles (SNPs). First, the SNPs are functionalized with 3-chloropropyltrimethoxysilane (CPTMS), followed by the conversion of the chloro group to a tertiary amine via reaction with diethylamine.
Stage 1: Grafting of CPTMS onto Silica Nanoparticles
-
Preparation: Dry silica nanoparticles (e.g., 2 g) under vacuum at 120 °C for 4 hours to remove adsorbed water and activate surface silanol groups.
-
Dispersion: Disperse the dried SNPs in 50 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Use sonication to ensure a uniform dispersion.
-
Silanization: Add 3-chloropropyltrimethoxysilane (e.g., 2 mL) to the SNP suspension.
-
Reaction: Heat the mixture to 60 °C and stir under a nitrogen atmosphere for 48 hours.[13] The nitrogen atmosphere prevents premature hydrolysis of the CPTMS by ambient moisture.
-
Washing: After the reaction, cool the mixture to room temperature. Isolate the CPTMS-functionalized silica (CPTMS-SNPs) by centrifugation (e.g., 15,000 rpm for 15 min).
-
Purification: Discard the supernatant. Wash the CPTMS-SNPs sequentially with toluene and ethanol to remove any unreacted silane. Repeat the centrifugation/redispersion washing cycle three times.[19]
-
Drying: Dry the purified CPTMS-SNPs under vacuum at 80 °C overnight.
Stage 2: Amination of CPTMS-Functionalized Silica
-
Dispersion: Disperse the dried CPTMS-SNPs (e.g., 1 g) in 30 mL of a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Reactant Addition: Add a molar excess of diethylamine to the suspension. It is also common to add a non-nucleophilic base, such as triethylamine, to act as an HCl scavenger.
-
Reaction: Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere for 24 hours.
-
Washing & Purification: Cool the reaction mixture. Isolate the aminated silica nanoparticles by centrifugation. Wash repeatedly with ethanol and deionized water to remove excess amine and salt byproducts.
-
Final Drying: Dry the final product under vacuum at 60 °C.
Caption: Workflow for silica nanoparticle surface modification.
Conclusion
The chloropropyl group is a highly valuable organofunctional moiety in silane coupling agents, offering a stable yet reactive handle for extensive chemical modification. Its reactivity is dominated by the robust and predictable SN2 mechanism, allowing scientists to controllably introduce a vast range of functionalities onto inorganic surfaces. Mastery of the key reaction parameters—nucleophile choice, solvent, and temperature—is essential for achieving desired outcomes in applications ranging from composite materials and adhesion promoters to advanced drug delivery systems and diagnostics.[1][20][21] By understanding the fundamental principles outlined in this guide, researchers can effectively harness the power of chloropropyl silanes to engineer novel materials with precisely tailored surface properties.
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Issa, A. A., Luyt, A. S., & Djoković, V. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 12(6), 1288. Available at: [Link]
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Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Available at: [Link]
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Pohl, E. R. (2005). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 19(3-5), 129-146. Available at: [Link]
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Schmidt, H. (1985). Principles of hydrolysis and condensation reaction of alkoxysilanes. Journal of Non-Crystalline Solids, 73(1-3), 681-691. Available at: [Link]
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Moszner, N., & Völkel, T. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(4), 369-385. Available at: [Link]
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XIAMETER. (2025). The Science Behind Silane Coupling Agents: Enhancing Adhesion and Surface Properties. Specialty Chemicals Magazine. Available at: [Link]
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Ghasemzadeh, M. A., et al. (2018). Synthesis and characterization of new composite from modified silica-coated MnFe2O4 nanoparticles for removal of tetracycline from aqueous solution. Journal of the Iranian Chemical Society, 15(7), 1541-1554. Available at: [Link]
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De Leon, M. D., et al. (2022). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textil. Philippine Journal of Science, 151(1), 221-230. Available at: [Link]
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De Conto, J. F., et al. (2018). One-pot synthesis and modification of silica nanoparticles with 3-chloropropyl-trimethoxysilane assisted by microwave irradiation. Journal of Sol-Gel Science and Technology, 86(2), 374-382. Available at: [Link]
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Vallet-Regí, M., et al. (2022). Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? Chemical Society Reviews, 51(13), 5365-5421. Available at: [Link]
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Zavyalov, D., et al. (2023). Bifunctional Silica-Supported Ionic Liquid Phase (SILP) Catalysts in Silane Production: Their Synthesis, Characterization and Catalytic Activity. Catalysts, 13(12), 1504. Available at: [Link]
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Habibzadeh, S. Z., et al. (2020). A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4... Molecular Biology Reports, 47(3), 1637-1647. Available at: [Link]
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Nakamae, K., et al. (1992). Reactivity of Silane Coupling Agent with Surface of Silica Particles. Journal of the Adhesion Society of Japan, 28(1), 1-8. Available at: [Link]
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Zavyalov, D., et al. (2023). Bifunctional Silica-Supported Ionic Liquid Phase (SILP) Catalysts in Silane Production... National Institutes of Health. Available at: [Link]
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Gant, R. (2023). Silane Terminated Polymer Reactions with Non-Tin Catalysts. Specialty Chemicals Magazine. Available at: [Link]
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Gallas, J. P., et al. (2000). Reaction of (3-Aminopropyl)dimethylethoxysilane with Amine Catalysts on Silica Surfaces. Journal of Colloid and Interface Science, 228(1), 54-62. Available at: [Link]
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Cazorla-Luna, R., et al. (2021). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. Pharmaceutics, 13(10), 1604. Available at: [Link]
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NIST. (n.d.). (3-Chloropropyl)trimethoxysilane. NIST Chemistry WebBook. Available at: [Link]
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Abdelmouleh, M., et al. (2004). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Journal of Adhesion Science and Technology, 18(2), 239-251. Available at: [Link]
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Liu, Y., et al. (2013). Kinetics of (3-aminopropyl)triethoxylsilane (APTES) silanization of superparamagnetic iron oxide nanoparticles. Langmuir, 29(49), 15275-82. Available at: [Link]
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Sreejith, S., et al. (2024). Silanization Improves the Performance of Reduced Graphene Oxide as Biomaterial for Drug Delivery Applications. Advanced Functional Materials, 34(37). Available at: [Link]
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Wang, Y., et al. (2026). Effect of Hydrocarbon Chain Length on the Performance of Cationic Silicone Surfactants. Industrial & Engineering Chemistry Research. Available at: [Link]
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Clark, A. C., et al. (2022). Iodo Silanes as Superior Substrates for the Solid Phase Synthesis of Molecularly Imprinted Polymer Nanoparticles. Polymers, 14(8), 1564. Available at: [Link]
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Solubility of (3-Chloropropyl)ethoxydimethylsilane in organic solvents
An In-Depth Technical Guide to the Solubility of (3-Chloropropyl)ethoxydimethylsilane in Organic Solvents
Abstract
This compound is a bifunctional organosilane utilized in a variety of chemical synthesis and material science applications. Its utility is fundamentally linked to its behavior in solution. This technical guide provides a detailed examination of the solubility of this compound in common organic solvents. We explore the underlying chemical principles that govern its solubility, including polarity and its susceptibility to hydrolysis. While specific quantitative data is sparse in public literature, this guide synthesizes established chemical theories to present a predicted solubility profile. Furthermore, a comprehensive, step-by-step laboratory protocol for determining the miscibility and solubility of this compound is provided, enabling researchers to validate its performance in specific solvent systems. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's solution characteristics for experimental design and process development.
Introduction to this compound
This compound, with the CAS number 13508-63-9, is a versatile organosilane coupling agent and chemical intermediate. Its molecular structure incorporates several key features that dictate its physical and chemical properties: a reactive chloropropyl group, two non-polar methyl groups attached to the silicon atom, and a hydrolyzable ethoxy group.
Chemical Identity and Structure
-
IUPAC Name: 3-chloropropyl-ethoxy-dimethylsilane[1]
-
Molecular Formula: C₇H₁₇ClOSi[1]
-
Molecular Weight: 180.75 g/mol [1]
-
Structure:
(Image Source: PubChem CID 83538)
Key Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Appearance | Colorless Liquid | General observation from supplier data |
| Boiling Point | 184-186 °C (approx.) | Inferred from similar compounds |
| Density | 0.95 - 0.97 g/cm³ (approx.) | Inferred from similar compounds |
Principles Governing Solubility
The solubility of this compound is governed by two primary factors: the principle of "like dissolves like" and the compound's reactivity, specifically its propensity for hydrolysis.
Polarity and the "Like Dissolves Like" Paradigm
The "like dissolves like" principle states that substances with similar polarities are more likely to be miscible or soluble in one another. The this compound molecule has distinct regions of varying polarity:
-
Nonpolar Regions: The two methyl (-CH₃) groups and the propyl (-CH₂CH₂CH₂-) chain create a nonpolar, hydrocarbon-like character.
-
Polar Regions: The chloro- (-Cl) group introduces significant polarity due to the electronegativity of chlorine. The ethoxy (-OCH₂CH₃) group also contributes polar character through the oxygen-silicon and oxygen-carbon bonds.
This amphiphilic nature suggests that it will be miscible with a broad range of organic solvents, from nonpolar hydrocarbons to polar aprotic solvents.
Hydrolytic Instability: The Critical Factor in Protic Solvents
The ethoxy group (-OC₂H₅) attached to the silicon atom is susceptible to hydrolysis in the presence of water[3]. This reaction can also be catalyzed by acids or bases[4]. The reaction proceeds as follows:
≡Si-OC₂H₅ + H₂O ⇌ ≡Si-OH + C₂H₅OH (Silane + Water ⇌ Silanol + Ethanol)
This is a critical consideration for solubility. In protic solvents that contain hydroxyl (-OH) groups, such as water, methanol, and ethanol, this compound will not simply dissolve but will react[5][6]. This process is often referred to as "solvolysis." While the silane may initially appear miscible, it will be undergoing a chemical transformation, leading to the formation of silanols and ethanol. These silanols can then undergo self-condensation to form siloxane oligomers (Si-O-Si linkages)[7].
It is important to note that the hydrolysis of ethoxysilanes is generally 6-10 times slower than that of corresponding methoxysilanes, providing a greater window of stability[3][8].
Predicted Solubility Profile
Based on the chemical principles outlined above, a predicted solubility profile for this compound is presented below. This table serves as a general guideline; experimental verification is strongly recommended for any critical application.
| Solvent Class | Representative Solvents | Predicted Solubility/Miscibility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Cyclohexane | Miscible | The nonpolar alkyl groups on the silane have a strong affinity for nonpolar solvents. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Acetone | Miscible | These solvents have sufficient polarity to interact with the chloropropyl and ethoxy groups without causing hydrolysis. |
| Polar Protic | Water, Methanol, Ethanol | Reacts (Miscible with Solvolysis) | The silane will appear to mix but will undergo hydrolysis, forming ethanol and silanols. Not a true solution. |
Experimental Protocol for Visual Solubility Determination
This section provides a detailed, step-by-step methodology for determining the miscibility of this compound in a chosen organic solvent at ambient temperature.
Objective
To visually assess whether this compound is miscible, partially miscible, or immiscible in a specific organic solvent under defined conditions.
Materials and Reagents
-
This compound (ensure purity >95%)
-
Test solvent (anhydrous grade recommended for aprotic solvents)
-
Dry, clear glass vials (4 mL) with caps
-
Calibrated pipettes (P1000) or graduated cylinders
-
Vortex mixer
-
Safety glasses, lab coat, and nitrile gloves
Safety Precautions
-
This compound is a flammable liquid and can cause serious skin and eye irritation[1].
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for both the silane and the chosen solvent before beginning work[9][10][11].
Step-by-Step Procedure
-
Preparation: Label a clean, dry 4 mL glass vial with the name of the solvent being tested.
-
Solvent Addition: Using a calibrated pipette, add 2.0 mL of the test solvent to the vial.
-
Solute Addition: Carefully add 2.0 mL of this compound to the same vial. This creates a 1:1 volume ratio.
-
Initial Observation: Without agitation, observe the vial. Note if distinct layers form immediately. If so, identify which component is the top layer to make a preliminary assessment of relative densities[12].
-
Mixing: Cap the vial securely and vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing.
-
Observation for Miscibility: Let the vial stand undisturbed for 2-3 minutes. Observe the solution against a well-lit background.
-
Miscible: The mixture appears as a single, clear, homogeneous phase with no visible interface, cloudiness, or particulates.
-
Immiscible: Two distinct liquid layers are clearly visible.
-
Partially Miscible: The solution appears cloudy, turbid, or forms an emulsion that does not separate cleanly.
-
-
Record Results: Document the observations in a laboratory notebook.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the visual miscibility determination protocol.
Caption: Workflow for Visual Miscibility Assessment.
Conclusion
This compound exhibits a solubility profile that is highly dependent on the nature of the solvent. It is predicted to be readily miscible with a wide array of common nonpolar and polar aprotic organic solvents due to its combined nonpolar and polar structural features. However, in protic solvents such as alcohols and water, its ethoxy group is susceptible to hydrolysis, leading to a chemical reaction rather than simple dissolution. For any application, it is imperative that researchers either use anhydrous solvents to maintain the compound's integrity or are aware of the consequences of solvolysis. The experimental protocol provided herein offers a straightforward and reliable method for confirming the solubility and stability of this compound in any specific solvent system, ensuring predictable and reproducible experimental outcomes.
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Navigating the Synthesis and Handling of (3-Chloropropyl)ethoxydimethylsilane: A Technical Safety Guide
For the modern researcher and drug development professional, organosilanes represent a versatile class of chemical intermediates. Among these, (3-Chloropropyl)ethoxydimethylsilane is a valuable building block, yet its safe and effective use hinges on a comprehensive understanding of its reactivity and potential hazards. This technical guide provides an in-depth examination of the safety protocols, handling procedures, and emergency responses essential for mitigating risks associated with this compound. The information presented herein is synthesized from established safety data sheets of structurally similar organosilanes to provide a robust framework for laboratory and manufacturing settings.
Hazard Identification and Risk Profile
This compound is classified as a combustible liquid that can cause significant skin and eye irritation.[1][2] A primary consideration is its reactivity with moisture. Like many organosilanes, it can hydrolyze upon contact with water or moist air, liberating ethanol.[1] While the silane itself presents specific hazards, the hydrolysis byproduct, ethanol, carries its own risk profile, including narcotic effects in high concentrations and potential metabolic acidosis.[1]
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][3] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[5] |
Note: GHS classifications are based on data for this compound and closely related analogs.[1][3][4][5]
Prudent Handling and Storage: A Proactive Approach
The cornerstone of safely working with this compound is preventing exposure and mitigating its reactivity. This requires a combination of engineering controls, stringent work practices, and appropriate personal protective equipment.
Engineering Controls and Ventilation
Operations involving this chemical should be conducted in a well-ventilated area.[1][3] Local exhaust ventilation or a chemical fume hood is crucial to minimize the accumulation of vapors.[2] All equipment used for transferring or processing should be properly grounded and bonded to prevent static discharge, which could serve as an ignition source.[1][3][6] The use of non-sparking tools is also a mandatory precaution.[1][3][6]
Storage and Incompatibility
Proper storage is critical to maintaining the stability of this compound and preventing hazardous reactions. Containers should be kept tightly closed in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][3][7] It is incompatible with strong oxidizing agents, acids, and bases.[1][2] Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent degradation and the release of ethanol.[7][8]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to prevent dermal, ocular, and respiratory exposure.
-
Eye Protection: Chemical safety goggles are mandatory.[1][3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9] Contact lenses should not be worn when handling this chemical.[1][3]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended for their chemical resistance.[1][3]
-
Skin and Body Protection: A chemical-resistant apron or lab coat should be worn.[2] For larger-scale operations, impervious clothing and antistatic boots may be necessary.[9]
-
Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. However, if vapor concentrations are expected to exceed exposure limits, a NIOSH-certified respirator with an organic vapor cartridge is necessary.[1][3]
Caption: Personal Protective Equipment (PPE) selection workflow.
Emergency Procedures: Rapid and Informed Response
In the event of an accidental release or exposure, a swift and correct response is crucial to minimizing harm.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][3][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3][6]
-
Skin Contact: Remove all contaminated clothing immediately.[6] Wash the affected area thoroughly with soap and plenty of water.[1][3][6] If skin irritation develops, seek medical advice.[3]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1][3][6] If the person feels unwell or breathing is difficult, seek medical attention.[1][3][6]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][3][6] Rinse the mouth with water and seek immediate medical attention.[8]
Spill and Leak Response
In the case of a spill, the immediate priorities are to control ignition sources, ventilate the area, and prevent the spread of the material.
-
Evacuate and Secure: Evacuate all non-essential personnel from the area.[9] Remove all sources of ignition, including sparks, open flames, and hot surfaces.[8][9]
-
Containment: Prevent the spill from entering drains or waterways.[3] Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[8][9]
-
Clean-up: Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[3][8][9]
-
Ventilation: Ensure the area is well-ventilated during and after the clean-up process.[8]
Fire-Fighting Measures
This compound is a combustible liquid.[1]
-
Suitable Extinguishing Media: Use water spray, water fog, foam, dry chemical, or carbon dioxide to extinguish a fire.[1][3]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as this may spread the fire.[6]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition.[8] Vapors may be heavier than air and can travel to an ignition source.[8] Containers may explode when heated.[7][8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7]
Caption: Decision workflow for emergency response procedures.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental design.
| Property | Value |
| Molecular Formula | C₇H₁₇ClOSi[5] |
| Molecular Weight | 180.75 g/mol [5] |
| Physical State | Liquid[1] |
| Appearance | Clear Liquid[3] |
| Flash Point | 78 °C (172.4 °F)[8] |
| Boiling Point | Not explicitly available, research further for specifics. |
| Reactivity | Decomposes in contact with moist air or water, liberating ethanol.[1] |
Toxicological and Ecological Information
From an ecological perspective, organosilanes may be harmful to aquatic life.[3] Therefore, it is imperative to prevent the release of this chemical into sewer systems or public waters.[3] All waste materials should be disposed of in accordance with local, state, and federal regulations at a licensed waste disposal facility.[1][6]
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Gelest, Inc. (2015). Safety Data Sheet: 3-CHLOROPROPYLMETHYLDIETHOXYSILANE. [Link]
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Gelest, Inc. (2015). Safety Data Sheet: 3-chloropropyldimethylmethoxysilane, 95%. [Link]
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Gelest, Inc. (2015). Safety Data Sheet: 3-CHLOROPROPYLTRIETHOXYSILANE. [Link]
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PubChem. Compound Summary for CID 83538, this compound. National Center for Biotechnology Information. [Link]
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PubChem. Compound Summary for CID 83536, (3-Chloropropyl)diethoxymethylsilane. National Center for Biotechnology Information. [Link]
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Chem-Supply. Material Safety Data Sheet: 3-Chloropropylmethyldiethoxysilane. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (3-Chloropropyl)trimethoxysilane, 97%. [Link]
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Spectral data (NMR, IR, Mass Spec) for (3-Chloropropyl)ethoxydimethylsilane
An In-Depth Spectroscopic Guide to (3-Chloropropyl)ethoxydimethylsilane
Abstract
This compound (CAS No: 13508-63-9, Molecular Formula: C₇H₁₇ClOSi) is a versatile organosilane compound utilized as an intermediate and coupling agent in advanced materials science and organic synthesis.[1][2] Its bifunctional nature, featuring a hydrolyzable ethoxysilane group and a reactive chloropropyl group, allows for the covalent linkage of organic polymers to inorganic substrates. Accurate and comprehensive characterization of this molecule is paramount for ensuring purity, verifying structural integrity, and predicting reactivity. This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles and field-proven methodologies.
Molecular Structure and Spectroscopic Overview
To effectively interpret spectral data, one must first understand the molecule's structure and the distinct chemical environments of its atoms. The structure contains several key functional groups that give rise to characteristic spectroscopic signals.
Figure 1: Molecular structure of this compound with key proton (H) and carbon (C) environments labeled for spectroscopic assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shift, integration, and multiplicity of signals, a complete structural assignment can be made.
¹H NMR Spectral Analysis
The proton NMR spectrum provides a wealth of information. The electron-withdrawing effects of the silicon, oxygen, and chlorine atoms create distinct chemical shifts for each proton environment. While a definitive spectrum was not publicly available, a predicted analysis based on established principles and data from analogous structures is presented below.[3]
Table 1: Predicted ¹H NMR Spectral Data
| Label | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H (f) | Si-(CH ₃)₂ | ~0.1 | Singlet (s) | 6H | Protons on methyl groups attached to silicon are highly shielded.[4] |
| H (a) | Si-CH ₂- | ~0.6 - 0.8 | Triplet (t) | 2H | Methylene group adjacent to silicon. |
| H (e) | O-CH₂-CH ₃ | ~1.2 | Triplet (t) | 3H | Methyl group of the ethoxy moiety, split by the adjacent CH₂. |
| H (b) | -CH₂-CH ₂-CH₂- | ~1.8 | Multiplet (m) | 2H | Central methylene of the propyl chain, split by two adjacent CH₂ groups. |
| H (c) | -CH ₂-Cl | ~3.5 | Triplet (t) | 2H | Deshielded by the electronegative chlorine atom, resulting in a downfield shift.[5] |
| H (d) | O-CH ₂-CH₃ | ~3.7 | Quartet (q) | 2H | Deshielded by the electronegative oxygen atom, split by the adjacent CH₃ group.[6] |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR by providing a signal for each unique carbon environment.
Table 2: ¹³C NMR Spectral Data
| Label | Environment | Chemical Shift (δ, ppm) |
| C (Si-CH₃) | Si-C H₃ | -2.0 |
| C (a) | Si-C H₂- | 16.5 |
| C (e) | O-CH₂-C H₃ | 18.5 |
| C (b) | -CH₂-C H₂-CH₂- | 26.5 |
| C (c) | -C H₂-Cl | 47.5 |
| C (d) | O-C H₂-CH₃ | 58.5 |
| Note: Chemical shifts are based on computed data from publicly available spectral databases.[7] |
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[4][5]
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for all carbon signals. A longer relaxation delay (5-10 seconds) and a larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the ¹H NMR signals.
Figure 2: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Interpretation of the IR Spectrum
The IR spectrum of this compound is dominated by vibrations from the alkyl chains and the polar Si-O-C linkage.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| 2850 - 2960 | C-H Stretch (Alkyl) | Strong | Confirms the presence of the propyl and ethoxy alkyl chains. |
| ~1250 | Si-CH₃ Bend | Medium | Characteristic signal for methyl groups directly bonded to a silicon atom.[8] |
| 1000 - 1150 | Si-O-C Stretch | Strong, Broad | A key indicator of the ethoxysilane functionality. The broadness is due to overlapping Si-O and C-O stretching modes.[8] |
| ~800 | C-Cl Stretch | Medium-Weak | Confirms the presence of the chloropropyl group.[9] |
Experimental Protocol for FTIR Data Acquisition
The Attenuated Total Reflectance (ATR) method is ideal for liquid samples, requiring minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient to achieve a high signal-to-noise ratio.[10]
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Analysis of the Mass Spectrum
Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺) and a series of fragment ions.
Table 4: Predicted Key Ions in the Mass Spectrum
| m/z | Ion | Fragmentation Pathway | Significance |
| 180/182 | [C₇H₁₇ClOSi]⁺ | Molecular Ion (M⁺) | Confirms the molecular weight. The ~3:1 intensity ratio of the 180/182 peaks is the characteristic isotopic signature of a single chlorine atom. |
| 165/167 | [M - CH₃]⁺ | Alpha cleavage, loss of a methyl radical from Si. | A common fragmentation for Si-methyl compounds. |
| 135 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical. | Cleavage of the Si-O bond. |
| 103 | [(CH₃)₂Si(OC₂H₅)]⁺ | Cleavage of the Si-C bond of the propyl chain. | A stable fragment containing the ethoxydimethylsilyl moiety.[1] |
The fragmentation process is initiated by the removal of an electron to form the molecular ion, which then undergoes a series of bond cleavages to form smaller, charged fragments that are detected by the spectrometer.[11][12]
Figure 3: Simplified fragmentation pathway for this compound under electron ionization.
Experimental Protocol for GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile compounds like silanes, providing both separation and identification.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or hexane.
-
GC Method:
-
Injector: Use a split/splitless injector at 250 °C.
-
Column: A standard, non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-15 °C/min to 280 °C.
-
Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.
-
-
MS Method:
-
Interface Temperature: Set the GC-MS transfer line temperature to 280 °C.
-
Ion Source: Use an Electron Ionization (EI) source at 70 eV, with a source temperature of 230 °C.
-
Mass Analyzer: Scan a mass range from m/z 40 to 400.
-
-
Data Analysis: Identify the GC peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the spectrum to a reference library (e.g., NIST) for confirmation.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework. FTIR spectroscopy verifies the presence of key functional groups, particularly the Si-O-C and C-Cl bonds. Mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns, including the characteristic chlorine isotope signature. These analytical techniques, when employed with robust protocols, form a self-validating system essential for quality control and research applications in materials science.
References
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ResearchGate. (n.d.). FTIR spectra of the SiOC film. Retrieved from [Link]
-
American Chemical Society. (n.d.). Comparison of Si-O-C Interfacial Bonding of Alcohols and Aldehydes on Si(111) Formed from Dilute Solution with Ultraviolet Irradiation. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Jeju National University. (n.d.). Analysis of FTIR Spectra in Organic-Inorganic Hybrid Type. Retrieved from [Link]
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PubChem. (n.d.). (3-Chloropropyl)triethoxysilane. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved from [Link]
-
Journal of Applied Physics. (2016). Surface chemical-bonds analysis of silicon particles from diamond-wire cutting of crystalline silicon. Retrieved from [Link]
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Bruker. (2023). Silicon Wafer Quality Control | FT-IR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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NIST WebBook. (n.d.). (3-Chloropropyl)trimethoxysilane. Retrieved from [Link]
-
SpectraBase. (n.d.). Silane, (3-chloropropyl)ethoxydimethyl-. Retrieved from [Link]
-
PubChem. (n.d.). (3-Chloropropyl)methoxydimethylsilane. Retrieved from [Link]
-
SpectraBase. (n.d.). (3-Chloropropyl)(dimethyl)[(1-propylpentyl)oxy]silane. Retrieved from [Link]
-
ResearchGate. (n.d.). The FT‐IR spectra of (a) (3‐chloropropyl)trimethoxysilane.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST WebBook. (n.d.). (3-Chloropropyl)trimethoxysilane. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
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Slideshare. (n.d.). interpretation of NMR spectroscopy. Retrieved from [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR conformational analysis of (3-aminopropyl)triethoxysilane. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C solid-state NMR spectra recorded in wet and dry conditions.... Retrieved from [Link]
-
YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Introduction to organofunctional silanes for surface modification
An In-Depth Technical Guide to Organofunctional Silanes for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Organofunctional silanes are a versatile class of silicon-based molecules that serve as indispensable molecular bridges, covalently connecting inorganic substrates to organic materials.[1][2][3] Their unique dual-reactivity structure, featuring an inorganic-reactive silane group and a tailorable organic-functional group, makes them powerful tools for surface modification.[1][4][5] This guide provides a comprehensive overview of the fundamental chemistry, practical application, and characterization of organofunctional silanes. It details the mechanisms of silanization, offers step-by-step protocols for surface treatment, and explores their critical role in advancing biomedical and pharmaceutical research, from enhancing the biocompatibility of medical devices to enabling novel drug delivery systems.
The Fundamental Principle: A Molecular Bridge
Organofunctional silanes are hybrid compounds with the general structure R-(CH₂)n-Si-(OX)₃.[1] This structure is the key to their functionality, consisting of two distinct reactive domains:
-
The Inorganic-Reactive Head (Si-(OX)₃): This is the silane portion of the molecule, typically containing hydrolyzable groups like alkoxy (e.g., methoxy, ethoxy) or chloro groups.[4][6] These groups react with hydroxyl (-OH) groups present on the surfaces of inorganic materials like glass, silica, metal oxides, and ceramics to form stable, covalent siloxane bonds (Si-O-Substrate).[7][8][9]
-
The Organic-Functional Tail (R): This is a non-hydrolyzable organic group chosen for its specific reactivity or properties.[4][5] The 'R' group can be an amine, epoxy, vinyl, methacrylate, or a simple alkyl chain, among others.[2][6] This tail interacts with an organic matrix, such as a polymer, coating, or biological molecule, through covalent bonding or physicochemical interactions like hydrogen bonding or van der Waals forces.[1][5]
This dual nature allows silanes to act as coupling agents or adhesion promoters, effectively bridging the interface between dissimilar materials to enhance mechanical strength, durability, and performance.[2][10]
The Chemistry of Silanization: A Three-Step Mechanism
The process of covalently attaching silane molecules to a surface, known as silanization, is a robust and well-understood chemical process. It universally proceeds through three primary steps: hydrolysis, condensation, and covalent bonding.
Step 1: Hydrolysis In the presence of water, the hydrolyzable alkoxy (or chloro) groups on the silicon atom are replaced by hydroxyl groups, forming a reactive silanol intermediate (Si-OH).[11][12] This reaction is often catalyzed by acids or bases to control the reaction rate.[11][13][14] For trialkoxysilanes, this happens in three successive steps.
Step 2: Condensation The newly formed silanol groups are highly reactive and can condense with other silanols to form oligomeric structures linked by stable siloxane (Si-O-Si) bonds.[11][12][15] This step is crucial as it can lead to the formation of a cross-linked network on the surface, enhancing the durability of the coating.[16]
Step 3: Covalent Bonding The silanol groups (from both monomeric and oligomeric silanes) form strong, covalent siloxane bonds with the hydroxyl groups present on the inorganic substrate surface.[7][8] Hydrogen bonding first facilitates the adsorption of the silanols to the surface, followed by a condensation reaction that releases water and forms the final, durable Si-O-Substrate bond.[7]
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Methodological & Application
Application Notes & Protocols: Surface Functionalization Using (3-Chloropropyl)ethoxydimethylsilane
Introduction: The Strategic Importance of (3-Chloropropyl)ethoxydimethylsilane in Surface Engineering
In the realms of advanced materials, biotechnology, and pharmaceutical development, the ability to precisely control the chemistry of a surface is paramount. Surface functionalization transforms a passive substrate into an active participant in biological or chemical processes. Among the diverse toolkit of surface modification agents, organosilanes stand out for their capacity to form robust, covalent bonds with a wide array of inorganic substrates. This compound is a versatile organosilane that offers a unique combination of a reactive ethoxy group for surface attachment and a terminal chloropropyl group for subsequent chemical modifications. This dual functionality makes it an invaluable tool for researchers and drug development professionals seeking to engineer surfaces with specific properties for applications ranging from cell adhesion assays to the immobilization of therapeutic molecules.[1][2]
This comprehensive guide provides a detailed exploration of the principles and protocols for utilizing this compound in surface functionalization. We will delve into the underlying chemical mechanisms, provide step-by-step experimental procedures, discuss critical characterization techniques, and explore its applications, particularly within the context of drug development.
The Chemical Foundation: Mechanism of Silanization
The efficacy of this compound as a surface modifying agent is rooted in its ability to undergo hydrolysis and condensation reactions. This two-step process results in the formation of a stable siloxane bond (Si-O-Si) with hydroxyl-rich surfaces such as glass, silica, and certain metal oxides.
-
Hydrolysis: The initial step involves the hydrolysis of the ethoxy group (-OCH2CH3) in the presence of water to form a reactive silanol group (-Si-OH). This reaction is often catalyzed by acid or base. The presence of a controlled amount of water is crucial; insufficient water will lead to incomplete hydrolysis, while an excess can cause premature self-condensation of the silane in solution, leading to the formation of aggregates.
-
Condensation: The newly formed silanol groups can then react in two ways:
-
Surface Condensation: The silanol group condenses with a hydroxyl group (-OH) on the substrate surface, forming a covalent Si-O-Substrate bond and releasing a molecule of water. This is the primary mechanism of surface attachment.
-
Self-Condensation: Adjacent silanol groups on the surface can condense with each other, forming a cross-linked polysiloxane network. This cross-linking enhances the stability and durability of the functionalized layer.
-
The chloropropyl group remains intact throughout this process, extending away from the surface and available for further chemical reactions.
Visualizing the Mechanism
Caption: Mechanism of surface functionalization.
Experimental Protocols: A Practical Guide
The success of surface functionalization hinges on meticulous attention to detail in the experimental protocol. The following sections provide detailed, step-by-step methodologies for the functionalization of a common substrate, glass or silica.
PART 1: Substrate Preparation - The Critical First Step
Inadequate surface preparation is a primary cause of incomplete or failed silanization. The goal is to create a clean, hydrophilic surface with a high density of hydroxyl groups.
Materials:
-
Glass or silica substrates (e.g., microscope slides, coverslips)
-
Detergent (e.g., Alconox)
-
Deionized (DI) water
-
Ethanol (ACS grade or higher)
-
Nitrogen or argon gas
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
Protocol:
-
Initial Cleaning:
-
Sonciate the substrates in a 2% detergent solution for 15 minutes.
-
Rinse thoroughly with DI water (3-5 times).
-
Sonciate in DI water for 15 minutes.
-
Rinse again with DI water.
-
Sonciate in ethanol for 15 minutes to degrease the surface.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
-
Surface Activation (Piranha Etching):
-
Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, and work in a fume hood.
-
Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Never add the acid to the peroxide. The solution will become very hot.
-
Immerse the cleaned, dry substrates in the piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the activated substrates under a stream of nitrogen or argon and use immediately.
-
PART 2: Silanization with this compound
This protocol describes a solution-phase deposition method, which is widely applicable.
Materials:
-
Activated glass or silica substrates
-
This compound
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Nitrogen or argon gas
-
Oven
Protocol:
-
Prepare the Silanization Solution:
-
Work in a fume hood and under an inert atmosphere (nitrogen or argon) to minimize water contamination.
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. For example, to make a 2% solution, add 2 mL of the silane to 98 mL of anhydrous toluene.
-
-
Surface Modification:
-
Immerse the activated substrates in the silanization solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the substrates from the silanization solution.
-
Rinse thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Rinse with ethanol.
-
Dry the substrates under a stream of nitrogen or argon.
-
Cure the functionalized substrates in an oven at 110-120°C for 30-60 minutes. This thermal treatment promotes the formation of stable covalent bonds.[3][4][5]
-
Experimental Workflow Visualization
Caption: Experimental workflow for surface functionalization.
Validation and Characterization: Ensuring Success
Verifying the successful functionalization of the surface is a critical step. A combination of techniques should be employed to assess the chemical and physical properties of the modified surface.
| Technique | Purpose | Expected Outcome for Successful Functionalization |
| Contact Angle Goniometry | To measure the surface hydrophobicity/hydrophilicity. | The initially hydrophilic activated surface (low contact angle) will become more hydrophobic after silanization due to the presence of the chloropropyl groups, resulting in an increased water contact angle.[6] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | The appearance of silicon (Si 2p) and chlorine (Cl 2p) peaks in the XPS spectrum confirms the presence of the silane on the surface.[4][7][8] |
| Atomic Force Microscopy (AFM) | To visualize the surface topography and roughness. | AFM can reveal changes in surface morphology. A uniform silane layer should result in a smooth surface, while the presence of aggregates may indicate issues with the protocol. |
| Ellipsometry | To measure the thickness of the deposited silane layer. | This technique provides a quantitative measure of the film thickness, which can be correlated with the reaction conditions. |
Applications in Drug Development and Beyond
The true power of this compound lies in the versatility of the terminal chloropropyl group. This reactive handle serves as a covalent attachment point for a vast array of molecules, making it a cornerstone for numerous applications in drug development and biomedical research.
-
Immobilization of Biomolecules: The chloro group can be readily displaced by nucleophiles such as amines and thiols. This allows for the covalent attachment of proteins, antibodies, enzymes, and nucleic acids to the surface. Such functionalized surfaces are essential for the development of biosensors, diagnostic assays, and high-throughput screening platforms.[9][10]
-
Drug Delivery Systems: Surfaces functionalized with this compound can be used to tether drugs or drug-carrying nanoparticles.[2] This enables the development of localized drug delivery systems, where the therapeutic agent is released in a controlled manner at a specific site. For example, nanoparticles functionalized with this silane have been investigated for their anti-cancer properties.[9]
-
Cell Adhesion and Tissue Engineering: The surface chemistry can be tailored to promote or inhibit cell adhesion. By attaching specific peptides or growth factors to the chloropropyl group, surfaces can be engineered to support the growth and differentiation of specific cell types, a key aspect of tissue engineering and regenerative medicine.
-
Antimicrobial Surfaces: The chloropropyl group can be used to attach antimicrobial agents, creating surfaces that resist biofilm formation. This is particularly relevant for medical implants and devices.[10]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or No Silanization (Hydrophilic Surface) | - Inadequate surface cleaning and activation. - Insufficient hydroxyl groups on the substrate. - Moisture contamination in the solvent or silane. | - Ensure rigorous cleaning and activation protocols (e.g., piranha etching). - Use anhydrous solvents and handle the silane under an inert atmosphere. |
| Formation of Aggregates on the Surface | - Excess water in the reaction, leading to premature self-condensation of the silane in solution. - Silane concentration is too high. | - Strictly control the water content in the reaction. - Optimize the silane concentration (start with lower concentrations). |
| Poor Stability of the Functionalized Layer | - Incomplete covalent bond formation. - Insufficient curing. | - Ensure the post-silanization curing step is performed at the recommended temperature and duration to promote covalent bonding.[3][4][5] |
| Inconsistent Results | - Variability in surface pre-treatment. - Fluctuations in reaction time, temperature, or humidity. | - Standardize all experimental parameters, including cleaning procedures and reaction conditions. |
Safety and Handling
This compound is a chemical that requires careful handling.[11] Always consult the Safety Data Sheet (SDS) before use. Key safety precautions include:
-
Work in a well-ventilated fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place away from moisture.
Conclusion
This compound is a powerful and versatile tool for the chemical modification of surfaces. By understanding the underlying principles of silanization and adhering to meticulous experimental protocols, researchers can create well-defined, functional surfaces tailored for a wide range of applications in drug development, diagnostics, and materials science. The ability to introduce a reactive chloropropyl group provides a gateway to a vast landscape of subsequent chemical modifications, making this silane an indispensable component of the modern surface engineering toolkit.
References
- One-pot synthesis and modification of silica nanoparticles with 3-chloropropyl-trimethoxysilane assisted by microwave irradi
-
Habibzadeh, S. Z., Salehzadeh, A., Moradi-Shoeili, Z., & Sadat Shandiz, S. A. (2020). A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4 and 1-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl) hydrazine: assessment on anti-cancer against gastric AGS cancer cells. Molecular Biology Reports, 47(3), 1637–1647. [Link]
- XPS spectra of the modified surface. (a) XPS survey spectra of the... | Download Scientific Diagram. (URL not available)
- Surface Functionalization of Silica by Si-H Activation of Hydrosilanes. (URL not available)
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Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textil. Philippine Journal of Science. [Link]
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Kozina, A., et al. (2016). Surface functionalization of silica particles for their efficient fluorescence and stereo selective modification. Instituto de Física. [Link]
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Direct Method for Surface Silyl Functionalization of Mesoporous Silica. NTU scholars. [Link]
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XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI. [Link]
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Fischer, T., et al. (2015). Quantification of Variable Functional-Group Densities of Mixed-Silane Monolayers on Surfaces via a Dual-Mode Fluorescence and XPS Label. PubMed. [Link]
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Surface Functionalization of Activated Carbon: Coupling of 3-(Aminopropyl)trimethoxysilane and (3-Glycidyloxypropyl)trimethoxysilane. MDPI. [Link]
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This compound | C7H17ClOSi | CID 83538. PubChem. [Link]
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Recent Advances in the Surface Functionalization of Nanomaterials for Antimicrobial Applications. MDPI. [Link]
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XPS and water contact angle measurements on aged and corona-treated PP. SciSpace. [Link]
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Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application. NIH. [Link]
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Choi, S. W., Kim, W. S., & Kim, J. H. (2005). Surface-functionalized nanoparticles for controlled drug delivery. Methods in Molecular Biology, 303, 121–131. [Link]
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- 9. A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4 and 1-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl) hydrazine: assessment on anti-cancer against gastric AGS cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C7H17ClOSi | CID 83538 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Covalent Functionalization of Glass Substrates with (3-Chloropropyl)ethoxydimethylsilane
Abstract
This document provides a comprehensive guide for the surface modification of glass substrates using (3-Chloropropyl)ethoxydimethylsilane. This protocol is designed for researchers, scientists, and drug development professionals who require a robust method to introduce a reactive chloropropyl functionality onto a glass surface. Such functionalization is a critical step for the subsequent covalent immobilization of a wide range of molecules, including proteins, peptides, oligonucleotides, and small molecule ligands. This guide details the underlying chemical principles, a step-by-step experimental protocol, and methods for the characterization of the modified surface, ensuring a reproducible and validated outcome.
Introduction: The Rationale for Silanization
Glass surfaces, predominantly composed of silicon dioxide (SiO₂), are rich in surface silanol (Si-OH) groups, rendering them hydrophilic.[1] While this property is advantageous for certain applications, it can also lead to non-specific adsorption of biomolecules.[2] Silanization is a chemical process that modifies these surfaces by covalently attaching organosilane molecules.[3] This process not only passivates the surface to reduce non-specific binding but, more importantly, introduces specific chemical functionalities for subsequent covalent coupling reactions.
This compound is a valuable reagent for this purpose. Its key features include:
-
A monofunctional ethoxy group: This ensures the formation of a well-defined monolayer on the glass surface, as the silane can only form a single bond with the substrate and cannot self-polymerize extensively like tri-alkoxy silanes.
-
Two methyl groups: These sterically hinder lateral polymerization, further contributing to a uniform monolayer.
-
A terminal chloropropyl group: This provides a reactive handle for nucleophilic substitution reactions, enabling the covalent attachment of molecules containing amine, thiol, or hydroxyl groups.
This protocol will guide the user through the process of creating a stable, functionalized glass surface ready for a multitude of downstream applications in diagnostics, drug discovery, and material science.
The Chemistry of Silanization
The covalent attachment of this compound to a glass surface is a two-step process involving hydrolysis and condensation.[4]
-
Hydrolysis: The ethoxy group (-OC₂H₅) on the silane reacts with trace amounts of water to form a reactive silanol group (-OH) and ethanol as a byproduct. This reaction can be catalyzed by acid or base.[5][6]
-
Condensation: The newly formed silanol group on the silane molecule then reacts with a silanol group on the glass surface, forming a stable covalent siloxane bond (Si-O-Si) and releasing a molecule of water.[7]
The overall reaction can be summarized as follows:
Glass-OH + (CH₃)₂Si(OC₂H₅)(CH₂)₃Cl → Glass-O-Si(CH₃)₂(CH₂)₃Cl + C₂H₅OH
It is crucial to control the amount of water in the reaction to prevent premature self-condensation of the silane in solution. Therefore, the use of anhydrous solvents is highly recommended.
Experimental Protocol
This protocol is designed for standard glass microscope slides but can be adapted for other glass formats. All steps should be performed in a fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥95% | Major chemical suppliers |
| Anhydrous Toluene | ≥99.8% | Major chemical suppliers |
| Acetone | ACS Grade | Major chemical suppliers |
| Ethanol (200 proof) | ACS Grade | Major chemical suppliers |
| Sulfuric Acid (H₂SO₄) | Concentrated | Major chemical suppliers |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) | Major chemical suppliers |
| Deionized (DI) Water | 18.2 MΩ·cm | --- |
| Glass Microscope Slides | --- | --- |
| Staining Jars/Coplin Jars | Glass | --- |
| Orbital Shaker | --- | --- |
| Oven | --- | --- |
Workflow Overview
Caption: Workflow for the silanization of glass substrates.
Detailed Step-by-Step Procedure
PART 1: Glass Substrate Cleaning and Activation
-
Rationale: The success of the silanization process is highly dependent on the cleanliness and the density of silanol groups on the glass surface. This initial preparation is arguably the most critical part of the protocol.[8]
-
Initial Cleaning:
-
Place glass slides in a staining rack.
-
Immerse in a solution of laboratory detergent and sonicate for 20 minutes.
-
Rinse thoroughly with DI water (at least 10-15 times) until no bubbles are formed upon agitation.[8]
-
Rinse with ethanol and dry with a stream of nitrogen or in an oven at 110°C for 10-15 minutes.
-
-
Surface Activation (Piranha Etch):
-
CAUTION: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always wear appropriate PPE (lab coat, thick gloves, face shield) and work in a fume hood.
-
Prepare the Piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. Always add the peroxide to the acid. The solution will become very hot.
-
Immerse the dry, clean slides in the Piranha solution for 30-60 minutes. This step removes any remaining organic residues and hydroxylates the surface, maximizing the number of reactive Si-OH groups.
-
Carefully remove the slides and rinse extensively with DI water.
-
-
Final Drying:
-
Dry the slides in an oven at 110-120°C for at least 1 hour. It is crucial that the slides are completely dry before proceeding to the silanization step.
-
PART 2: Silanization
-
Rationale: This step covalently attaches the this compound to the activated glass surface. The reaction is performed in an anhydrous organic solvent to prevent self-polymerization of the silane.
-
Prepare Silanization Solution:
-
In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene. For example, add 2 mL of the silane to 98 mL of anhydrous toluene. Prepare this solution fresh just before use.
-
-
Immersion:
-
Transfer the hot, dry slides from the oven directly into the silanization solution. This prevents the re-adsorption of atmospheric water onto the activated glass surface.
-
Incubate the slides in the silanization solution for 1-2 hours at room temperature with gentle agitation (e.g., on an orbital shaker).
-
PART 3: Post-Silanization Curing and Storage
-
Rationale: Rinsing removes any physisorbed silane molecules, while curing drives the condensation reaction to completion and removes the ethanol byproduct, strengthening the covalent bonds to the surface.
-
Rinsing:
-
Remove the slides from the silanization solution and rinse them by dipping in fresh anhydrous toluene (2-3 times).
-
Follow with a rinse in ethanol (2-3 times) to remove the toluene.
-
Dry the slides with a stream of nitrogen.
-
-
Curing:
-
Place the rinsed and dried slides in an oven at 110-120°C for 1 hour.
-
-
Storage:
-
The functionalized slides are now ready for use. For best results, use them immediately.
-
If storage is necessary, place them in a desiccator under vacuum or an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the chloropropyl group.
-
Validation and Characterization of the Functionalized Surface
It is good practice to validate the success of the silanization procedure. Several surface analytical techniques can be employed:
| Technique | Information Provided |
| Contact Angle Goniometry | Measures the surface hydrophobicity. A successful silanization will result in an increase in the water contact angle compared to the clean, hydrophilic glass surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition of the surface. The appearance of Carbon (C), Silicon (Si), and Chlorine (Cl) peaks confirms the presence of the silane.[9] |
| Atomic Force Microscopy (AFM) | Characterizes the surface topography and roughness. A well-formed monolayer should result in a smooth surface. |
| Ellipsometry | Measures the thickness of the deposited silane layer, which should correspond to a monolayer. |
Safety and Handling
-
This compound is a flammable liquid and vapor, is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[10] Handle with care in a well-ventilated fume hood.
-
Piranha solution is extremely dangerous. Refer to institutional safety protocols before handling.
-
Anhydrous solvents are flammable. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for all chemicals used in this protocol.
Conclusion
This protocol provides a detailed and reliable method for the functionalization of glass surfaces with this compound. By carefully following the steps outlined, researchers can produce high-quality, reactive substrates suitable for a wide array of applications in biotechnology and materials science. The key to success lies in the meticulous cleaning and activation of the glass surface and the maintenance of anhydrous conditions during the silanization reaction.
References
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Available at: [Link]
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Wang, W., & Li, Z. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 10(9), 986. Available at: [Link]
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Available at: [Link]
-
Nerayan, G., et al. (2012). Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. ResearchGate. Available at: [Link]
-
Schmidt, H. (1985). Principles of hydrolysis and condensation reaction of alkoxysilanes. Journal of Non-Crystalline Solids, 73(1-3), 681-691. Available at: [Link]
-
Peptideweb.com. (n.d.). Silanization of glassware. Available at: [Link]
-
Seed, B. (2001). Silanizing glassware. Current Protocols in Molecular Biology, Chapter 10, Unit 10.19. Available at: [Link]
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Kasprzak, A. A., & Grzywa, R. (2018). A simple and reproducible protocol of glass surface silanization for TIRF microscopy imaging. Analytical Biochemistry, 551, 24-27. Available at: [Link]
-
Scribd. (n.d.). Basic Protocol: Silanizing Glassware. Available at: [Link]
-
Popa Lab, University of Wisconsin-Madison. (n.d.). Surface Chemistry Protocol. Available at: [Link]
-
Lehigh University. (n.d.). Glass Surfaces and Coatings for New Functionality. Available at: [Link]
-
Creative-diagnostics. (n.d.). Applications of 3-Chloropropyltrimethoxysilane in Surface Modification of Materials. Available at: [Link]
-
Diva Portal. (2021). Glass surface functionalization with (3-Mercaptopropyl)trimethoxysilane for thoil-ene polymer adhesion to improve luminescent solar concentrators. Available at: [Link]
-
MDPI. (2024). Decoration of a Glass Surface with AgNPs Using Thio-Derivates for Environmental Applications. Applied Sciences, 14(2), 652. Available at: [Link]
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Ferraris, S., et al. (2009). Surface functionalization of bioactive glasses. Journal of Biomedical Materials Research Part A, 90(1), 21-32. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Locklin, J., et al. (2011). Surface modification of silicate glass using 3-(mercaptopropyl)trimethoxysilane for thiol-ene polymerization. Langmuir, 27(22), 13874-13883. Available at: [Link]
-
ResearchGate. (n.d.). Graphical representation of the glass surface functionalization process. Available at: [Link]
-
Helm, D., et al. (2019). Assay for Characterizing Adsorption‐Properties of Surfaces (APS). Proteomics, 19(12), e1800449. Available at: [Link]
-
Glogger, M., et al. (2018). Selective functionalization of patterned glass surfaces. Journal of Materials Chemistry B, 6(29), 4749-4755. Available at: [Link]
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Application Note & Protocols: (3-Chloropropyl)ethoxydimethylsilane as a High-Performance Coupling Agent for Polymer Composites
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the application of (3-Chloropropyl)ethoxydimethylsilane as a versatile coupling agent. It details the underlying chemical mechanisms, provides validated protocols for its use in enhancing interfacial adhesion in polymer composites, and offers insights into the characterization of treated surfaces. The focus is on leveraging this bifunctional organosilane to significantly improve the mechanical and physical properties of composite materials.
Introduction: The Interfacial Challenge in Polymer Composites
The performance of a polymer composite is critically dependent on the strength and stability of the interface between the organic polymer matrix and the inorganic filler or reinforcement. A weak interface leads to poor stress transfer, increased moisture absorption, and a general degradation of mechanical properties. Silane coupling agents are bifunctional molecules designed to overcome this challenge by forming a durable chemical bridge between these two dissimilar phases.[1][2]
This compound (CAS No. 13508-63-9) is a specialized organosilane that offers a unique combination of reactivity.[3] Its molecular structure consists of a hydrolyzable ethoxydimethylsilyl group at one end and a reactive chloropropyl group at the other. This dual functionality allows it to covalently bond to inorganic surfaces while the chloro-functional tail can participate in reactions with a variety of organic polymer matrices, thereby creating a robust and stable interface.[4] The effective use of this coupling agent translates into composite materials with enhanced tensile strength, durability, and resistance to environmental degradation.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the agent's properties is crucial for its effective application and safe handling.
| Property | Value | Source |
| CAS Number | 13508-63-9 | [3] |
| Molecular Formula | C₇H₁₇ClOSi | [3] |
| Molecular Weight | 180.75 g/mol | [3] |
| Appearance | Colorless, transparent liquid | [6] |
| IUPAC Name | 3-chloropropyl-ethoxy-dimethylsilane | [3] |
| Purity | Typically ≥97% | N/A |
| Boiling Point | 70-72°C | [6] |
| Density | Approx. 0.95-1.01 g/cm³ | [5] |
| Refractive Index | Approx. 1.420 | [5][7] |
Mechanism of Action: The Molecular Bridge
The efficacy of this compound lies in its two-step reaction mechanism that covalently links the inorganic filler to the organic polymer matrix.
Step 1: Hydrolysis and Condensation with Inorganic Fillers The process begins with the hydrolysis of the ethoxy group in the presence of water (often trace amounts on the filler surface or in the solvent) to form a reactive silanol (Si-OH) intermediate. This silanol group then undergoes a condensation reaction with the hydroxyl (-OH) groups present on the surface of inorganic materials like glass fibers, silica, or metal oxides, forming a stable, covalent siloxane bond (Si-O-Filler).[1][2]
Step 2: Interfacial Coupling with the Polymer Matrix Simultaneously, the chloropropyl group at the other end of the molecule extends into the polymer matrix. This non-polar, organophilic tail is physically compatible with the polymer, but more importantly, the terminal chlorine atom can undergo nucleophilic substitution reactions with suitable functional groups in the polymer or its curing agents, such as amines in epoxy or polyamide systems.[8] This creates a covalent link between the coupling agent and the matrix, completing the molecular bridge.
Figure 2: Workflow for Wet Process Filler Treatment.
Materials:
-
This compound
-
Inorganic filler (e.g., dried silica, glass beads)
-
Solvent: 95% Ethanol / 5% Deionized Water (v/v), or Toluene [9]* Catalyst (optional): N-propylamine [10]* Acetone (for washing) [10] Procedure:
-
Solution Preparation: Prepare a 2% (w/w) silane solution. For every 100g of solvent, add 2g of this compound. If using a catalyst, it can be added at this stage (e.g., 2 wt% relative to silane). [10]2. Hydrolysis: Stir the solution at room temperature for 30-60 minutes to allow for the partial hydrolysis of the ethoxy groups.
-
Filler Addition: Slowly add the pre-dried inorganic filler to the solution while stirring continuously. A typical loading is 5 wt% silane relative to the filler weight. [10]Continue stirring to form a homogeneous slurry.
-
Reaction: Heat the slurry to 60-80°C and maintain stirring for 1-2 hours. [10]This promotes the condensation reaction between the silanol groups and the filler surface.
-
Washing: Allow the filler to settle, decant the solvent, and wash the filler multiple times with acetone to remove any physically adsorbed, unreacted silane. [10]6. Drying: Dry the treated filler in a vacuum oven at 80-100°C for at least 12 hours to remove residual solvent and complete the condensation reaction. [9][10]The resulting free-flowing powder is ready for use.
Protocol 2: Integral Blend Method
In this method, the coupling agent is added directly during the compounding of the composite. It is a more streamlined process suitable for many manufacturing environments.
Procedure:
-
Pre-dispersion: Add the required amount of this compound (typically 0.5-2.0% based on filler weight) directly to the liquid polymer resin or pre-polymer. Mix thoroughly until the silane is well dispersed.
-
Filler Incorporation: Add the inorganic filler to the resin-silane mixture and continue mixing.
-
Compounding: Process the entire mixture using standard equipment (e.g., high-shear mixer, two-roll mill, or extruder). The mechanical mixing and heat generated during compounding facilitate the reaction of the silane with the filler surface.
-
Curing: Cure the final composite according to the polymer manufacturer's specifications. During the curing cycle, the chloropropyl group of the silane will react with the polymer matrix.
Validation of Surface Treatment
The success of the filler treatment can be verified using analytical techniques:
-
Thermogravimetric Analysis (TGA): TGA can quantify the weight percentage of the silane grafted onto the filler surface by measuring the weight loss in a specific temperature range corresponding to the decomposition of the organic part of the silane. [10]* Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra can provide qualitative evidence of treatment. The consumption of free silanol (Si-OH) peaks on the filler surface and the appearance of new peaks corresponding to the silane's alkyl chain can confirm a successful reaction. [10]
Safety and Handling
This compound is a flammable liquid and can cause skin and eye irritation. [3]* Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. * Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep the container tightly sealed. [7]* Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and dispose of it as chemical waste.
Conclusion
This compound is a highly effective coupling agent for improving the interfacial adhesion in a wide range of polymer composites. By forming a robust covalent bridge between inorganic fillers and organic polymer matrices, it significantly enhances the mechanical properties, durability, and overall performance of the final material. The choice between a wet pre-treatment process and an integral blend method depends on the specific application, filler type, and manufacturing requirements. Proper implementation of the protocols outlined in this guide will enable researchers and developers to fully leverage the benefits of this versatile organosilane.
References
- The Power of (3-Chloropropyl)diethoxy(methyl)silane as a Silane Coupling Agent. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Exploring 3-Chloropropyltriethoxysilane: Properties, Applications, and Manufacturing Excellence. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Aljabo, A., et al. (2019). Modification of filler surface treatment of composite resins using alternative silanes and functional nanogels. PMC - NIH.
- 3-(Chloropropyl)triethoxysilane CAS No. 5089-70-3. (n.d.). Nanjing Lanya Chemical.
- Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface. (2021). MDPI.
- This compound. (n.d.). PubChem.
- CFS-872, 3-Chloropropyltrimethoxysilane, Cas No. 2530-87-2. (n.d.). Cof-Pharma.
- The Essential Role of 3-Chloropropyltrichlorosilane as a Silane Coupling Agent Raw Material. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Silane Content Influences Physicochemical Properties in Nanostructured Model Composites. (n.d.). Apolmed.
- Filler Surface Treatment with Silane. (n.d.). Shin-Etsu Silicone Selection Guide.
- (3-Chloropropyl)trimethoxysilane ≥ 97%. (n.d.). Sigma-Aldrich.
- What is the filler surface treatment method for silane? (n.d.). Shin-Etsu Silicone Selection Guide.
- 3-Chloropropylmethyldimethoxysilane by Dalian Onichem Co., Ltd. (n.d.). Paint & Coatings.
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The Versatility of (3-Chloropropyl)ethoxydimethylsilane in Nanotechnology: A Guide to Surface Functionalization and Application
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of (3-Chloropropyl)ethoxydimethylsilane in nanotechnology. It offers a comprehensive overview of its use as a surface modification agent for various nanoparticles, complete with detailed protocols, mechanistic insights, and characterization data. This guide is designed to provide both the foundational knowledge and the practical steps necessary to leverage this versatile silane in your research.
Introduction: The Power of the Chloropropyl Group in Nanomaterial Surface Engineering
This compound is a bifunctional organosilane that has become an invaluable tool in the surface engineering of nanomaterials. Its utility stems from two key chemical features: an ethoxydimethylsilyl group and a terminal chloropropyl group. The ethoxy group provides a reactive handle for covalent attachment to hydroxyl-rich surfaces, such as those found on silica, iron oxide, and other metal oxide nanoparticles. This process, known as silanization, forms a stable siloxane bond (Si-O-Si), effectively creating a robust organic layer on the inorganic nanoparticle core.
The true versatility of this molecule, however, lies in the terminal chloropropyl group. This functional group serves as a versatile anchor point for a wide array of subsequent chemical modifications. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the straightforward conjugation of various molecules, including therapeutic agents, targeting ligands, and biomolecules, to the nanoparticle surface. This two-step functionalization strategy provides a powerful platform for the rational design of multifunctional nanoparticles for a range of applications, from drug delivery to biosensing.
Core Applications and Mechanistic Insights
The primary application of this compound in nanotechnology is as a surface modification agent to impart new functionalities to nanoparticles. The subsequent applications are diverse and depend on the molecule conjugated to the chloropropyl group.
Surface Functionalization Chemistry
The fundamental reaction involves the hydrolysis of the ethoxy group on the silane in the presence of water, followed by condensation with surface hydroxyl groups on the nanoparticle. This process is often catalyzed by acid or base. The choice of solvent is critical, with anhydrous solvents like toluene often favored to control the hydrolysis and prevent premature self-condensation of the silane in solution.[1]
Application Note 1: Rendering Nanoparticles Hydrophobic
A straightforward application of modifying nanoparticles with this compound is to alter their surface chemistry from hydrophilic to hydrophobic. The propyl chain of the silane contributes to this change in surface energy.
Protocol for Hydrophobic Surface Modification of Silica Nanoparticles
This protocol details the steps to render silica nanoparticles hydrophobic using this compound.
Materials:
-
Silica nanoparticles (SNPs)
-
This compound
-
Anhydrous Toluene
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Nanoparticle Preparation: Disperse a known quantity of silica nanoparticles in anhydrous toluene. Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion and break up any aggregates.
-
Silanization Reaction: Transfer the nanoparticle suspension to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Heat the suspension to reflux (approximately 110°C for toluene).
-
Silane Addition: Slowly add this compound to the refluxing suspension. A typical starting ratio is 1 mL of silane per 100 mg of silica nanoparticles, but this should be optimized for your specific nanoparticles and desired surface coverage.
-
Reaction: Allow the reaction to proceed under reflux for 3-6 hours with vigorous stirring.
-
Washing: After the reaction is complete, allow the suspension to cool to room temperature. Centrifuge the suspension to pellet the functionalized nanoparticles. Discard the supernatant.
-
Purification: Resuspend the nanoparticle pellet in fresh toluene and sonicate to redisperse. Repeat the centrifugation and redispersion steps at least three times to remove any unreacted silane and byproducts.
-
Final Wash and Drying: Perform a final wash with ethanol to remove the toluene. Centrifuge one last time and dry the functionalized nanoparticles in a vacuum oven at 60-80°C overnight.
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Successful functionalization can be confirmed by the appearance of C-H stretching peaks (around 2850-2950 cm⁻¹) and the C-Cl stretching peak (around 650-750 cm⁻¹) in the FTIR spectrum of the modified nanoparticles.
-
Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of silane grafted onto the nanoparticle surface by measuring the weight loss corresponding to the decomposition of the organic layer.
-
Contact Angle Measurement: A significant increase in the water contact angle on a film of the modified nanoparticles compared to the unmodified nanoparticles indicates a successful hydrophobic modification.
| Parameter | Unmodified Silica Nanoparticles | This compound Modified Silica Nanoparticles |
| Surface Chemistry | Hydrophilic | Hydrophobic |
| Dispersibility | Water, Ethanol | Toluene, Chloroform |
| Water Contact Angle | < 30° | > 90° |
Application Note 2: A Platform for Drug Delivery Systems
The chloropropyl group is an excellent electrophilic site for the attachment of drug molecules containing nucleophilic functional groups such as amines (-NH₂), thiols (-SH), or hydroxyls (-OH). This allows for the covalent conjugation of therapeutics to the nanoparticle surface, creating a stable drug delivery system.
Protocol for Conjugating a Model Amine-Containing Drug
This protocol outlines a general procedure for conjugating a drug with a primary or secondary amine to chloropropyl-functionalized nanoparticles.
Materials:
-
Chloropropyl-functionalized nanoparticles (prepared as in Application Note 1)
-
Amine-containing drug molecule
-
Anhydrous, non-protic solvent (e.g., Dimethylformamide - DMF, or Dichloromethane - DCM)
-
A non-nucleophilic base (e.g., Triethylamine - TEA or Diisopropylethylamine - DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Centrifuge or dialysis membrane for purification
Procedure:
-
Nanoparticle Dispersion: Disperse the chloropropyl-functionalized nanoparticles in the chosen anhydrous solvent.
-
Drug and Base Addition: In a separate vial, dissolve the amine-containing drug and the base in the same solvent. The base is used to deprotonate the amine, increasing its nucleophilicity, and to scavenge the HCl byproduct of the reaction. A molar excess of both the drug and the base relative to the estimated number of chloropropyl groups on the nanoparticles is recommended.
-
Conjugation Reaction: Add the drug/base solution to the nanoparticle suspension. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 24-48 hours. The optimal temperature and time will depend on the reactivity of the drug.
-
Purification:
-
Centrifugation: Pellet the drug-conjugated nanoparticles by centrifugation. Wash the pellet multiple times with the reaction solvent and then with a solvent in which the unreacted drug is highly soluble to ensure its complete removal.
-
Dialysis: Alternatively, transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff and dialyze against a suitable solvent to remove unreacted drug, base, and byproducts.
-
-
Drying: Dry the purified drug-conjugated nanoparticles under vacuum.
Characterization:
-
UV-Vis or Fluorescence Spectroscopy: If the drug has a characteristic absorbance or fluorescence profile, the amount of conjugated drug can be quantified by measuring the supernatant before and after the conjugation reaction or by dissolving a known amount of the conjugated nanoparticles and measuring their absorbance/fluorescence.
-
Zeta Potential and Dynamic Light Scattering (DLS): Changes in the surface charge (zeta potential) and hydrodynamic diameter (DLS) of the nanoparticles upon drug conjugation can provide evidence of successful surface modification. For example, conjugation of a positively charged drug to a neutral chloropropyl-surface will result in a positive zeta potential.[2][3][4][5]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to detect the presence of elements specific to the drug molecule on the nanoparticle surface.
| Nanoparticle Type | Average Hydrodynamic Diameter (DLS) | Zeta Potential (mV) |
| Unmodified Iron Oxide NPs | ~15 nm | -25 mV (in water) |
| Chloropropyl-functionalized Iron Oxide NPs | ~20 nm | -15 mV (in water) |
| Drug-conjugated Iron Oxide NPs | ~25-30 nm | +30 mV (in water, for a positively charged drug) |
Application Note 3: Fabrication of Nanoparticle-Based Biosensors
The ability to conjugate biomolecules to chloropropyl-functionalized nanoparticles opens up possibilities in the development of biosensors. For example, antibodies or enzymes can be attached to the nanoparticle surface to create a highly sensitive and specific detection platform.
Workflow for Biosensor Fabrication
Caption: Workflow for fabricating a nanoparticle-based biosensor.
Key Considerations for Biosensor Development
-
Orientation of Biomolecules: The random nature of the conjugation reaction may lead to the immobilization of biomolecules in an orientation that blocks their active site. Strategies to control the orientation, such as using a linker with a specific reactive group, may be necessary.
-
Non-specific Binding: The nanoparticle surface may exhibit non-specific binding of other molecules from the sample, leading to false-positive signals. Blocking agents, such as bovine serum albumin (BSA) or polyethylene glycol (PEG), can be used to passivate the surface and reduce non-specific interactions.
-
Signal Transduction: The choice of nanoparticle core (e.g., magnetic, plasmonic) will influence the signal transduction mechanism of the biosensor. For example, magnetic nanoparticles can be used for magnetic separation and detection, while gold nanoparticles can be used for colorimetric or surface-enhanced Raman scattering (SERS) based detection.
Mechanistic Pathway of Silanization
Caption: Reaction mechanism of surface functionalization.
Conclusion
This compound is a powerful and versatile reagent for the surface modification of nanoparticles. Its ability to form stable linkages to inorganic surfaces and provide a reactive handle for further conjugation makes it an ideal choice for a wide range of applications in nanotechnology. The protocols and insights provided in this guide are intended to serve as a starting point for researchers looking to harness the potential of this molecule in their own work. As with any experimental procedure, optimization of reaction conditions for specific nanoparticles and applications is crucial for achieving the desired results.
References
-
Habibzadeh, S., Salehzadeh, A., Moradi-Shoeili, Z., & Sadat Shandiz, S. A. (2020). A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4 and 1-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl) hydrazine: assessment on anti-cancer against gastric AGS cancer cells. Molecular Biology Reports, 47(3), 1637–1647. [Link]
-
Mendoza, E. G. B., & Yu, G. O. H. (2021). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textil. Philippine Journal of Science, 150(3), 1067-1077. [Link]
-
El-Sheshtawy, A. M. A., Lazzara, G., & Cavallaro, G. (2021). Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface. Materials, 14(12), 3326. [Link]
-
Habibzadeh, S., Salehzadeh, A., Moradi-Shoeili, Z., & Sadat Shandiz, S. A. (2021). Iron oxide nanoparticles functionalized with 3-chloropropyltrimethoxysilane and conjugated with thiazole alter the expression of BAX, BCL2, and p53 genes in AGS cell line. Artificial Cells, Nanomedicine, and Biotechnology, 49(1), 323-331. [Link]
-
DLS and Zeta potential analysis data can be found in various research articles, for instance: [Link] and [Link].
-
General protocols for biosensor fabrication using functionalized nanoparticles are widely available in the literature, for example: [Link] and [Link].
-
Choi, S. W., Kim, W. S., & Kim, J. H. (2005). Surface-functionalized nanoparticles for controlled drug delivery. Methods in molecular biology (Clifton, N.J.), 303, 121–131. [Link]
Sources
Application Notes and Protocols for Biomolecule Immobilization using (3-Chloropropyl)ethoxydimethylsilane
Introduction: The Critical Role of Covalent Immobilization in Advancing Research and Diagnostics
In the realms of molecular biology, drug discovery, and diagnostics, the ability to securely anchor biomolecules to solid substrates is of paramount importance. This process, known as immobilization, is the foundation for a multitude of powerful technologies, including microarrays for genomic and proteomic analysis, biosensors for real-time detection of analytes, and solid-phase assays for high-throughput screening.[1] The stability and orientation of the immobilized biomolecules directly impact the sensitivity, specificity, and reproducibility of these platforms.[2]
Among the various chemical strategies for biomolecule immobilization, covalent attachment to silanized surfaces offers a robust and reliable approach.[3] Silane coupling agents, such as (3-Chloropropyl)ethoxydimethylsilane, serve as molecular bridges, transforming the native surface chemistry of substrates like glass and silicon into a reactive landscape for the covalent capture of biomolecules. This guide provides an in-depth exploration of the use of this compound for the immobilization of proteins and nucleic acids, offering detailed protocols and the scientific rationale behind the experimental choices.
Mechanism of Action: A Two-Step Process for Stable Biomolecule Conjugation
The immobilization of biomolecules using this compound is a two-step process. The first step is the silanization of the substrate, followed by the covalent attachment of the biomolecule via a nucleophilic substitution reaction.
Step 1: Surface Silanization
Substrates such as glass and silicon are rich in surface hydroxyl (-OH) groups. The ethoxy groups of this compound react with these hydroxyl groups in the presence of trace amounts of water to form stable siloxane (Si-O-Si) bonds. This reaction results in a self-assembled monolayer (SAM) of the silane on the substrate surface, with the chloropropyl groups oriented away from the surface, creating a reactive interface.[4]
Step 2: Biomolecule Immobilization via Nucleophilic Substitution
The terminal chloropropyl group of the immobilized silane is an electrophile. Biomolecules, such as proteins and amine-modified DNA, possess nucleophilic functional groups, primarily primary amines (-NH2) on lysine residues and the N-terminus of proteins, and synthetically introduced amines on oligonucleotides. The lone pair of electrons on the nitrogen atom of the amine group attacks the carbon atom of the chloropropyl group, displacing the chloride ion in a nucleophilic substitution reaction to form a stable covalent carbon-nitrogen bond.[5]
Figure 2. Experimental workflow for biomolecule immobilization.
Detailed Protocols
Protocol 1: Immobilization of a Generic Protein on Glass Slides
This protocol details the steps for the covalent immobilization of a protein onto glass microscope slides.
Materials and Reagents:
-
Glass microscope slides
-
This compound
-
Anhydrous Toluene
-
Acetone, ACS grade
-
Ethanol, absolute
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Protein to be immobilized (e.g., IgG, BSA)
-
Phosphate-buffered saline (PBS), pH 8.0-8.5
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Washing buffer (e.g., PBST: PBS with 0.05% Tween-20)
-
Ultrapure water (18.2 MΩ·cm)
Equipment:
-
Fume hood
-
Sonicator
-
Slide staining jars and racks
-
Oven or hot plate
-
Nitrogen gas supply
-
Orbital shaker
Procedure:
-
Surface Cleaning and Hydroxylation (Piranha Solution - EXTREME CAUTION):
-
In a fume hood, prepare Piranha solution by slowly adding 1 part of H₂O₂ (30%) to 3 parts of H₂SO₄ (concentrated). Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE).
-
Immerse the glass slides in the Piranha solution for 30-60 minutes.
-
Carefully remove the slides and rinse them extensively with ultrapure water.
-
Rinse the slides with absolute ethanol.
-
Dry the slides under a stream of nitrogen gas and bake at 110°C for 15-30 minutes to ensure a fully hydroxylated and dry surface.
-
-
Silanization:
-
In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene.
-
Place the cleaned and dried slides in a slide rack and immerse them in the silane solution in a sealed container to prevent moisture contamination.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Remove the slides and rinse them with fresh anhydrous toluene.
-
Sonicate the slides in fresh toluene for 5 minutes to remove any non-covalently bound silane.
-
Rinse with ethanol and dry under a stream of nitrogen.
-
Cure the silanized slides in an oven at 110°C for 30-60 minutes to promote the formation of a stable silane layer.
-
-
Protein Immobilization:
-
Dissolve the protein to be immobilized in PBS at a concentration of 0.1-1.0 mg/mL. The optimal pH for the reaction is typically in the range of 8.0-8.5 to ensure that the primary amine groups of the protein are deprotonated and thus more nucleophilic. [5] * Spot the protein solution onto the silanized slides or immerse the slides in the protein solution.
-
Incubate in a humidified chamber for 2-4 hours at room temperature or overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the slides with PBST to remove non-covalently bound protein.
-
Immerse the slides in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to block any remaining reactive sites and reduce non-specific binding in subsequent assays.
-
Wash the slides again with PBST and then with ultrapure water.
-
Dry the slides under a stream of nitrogen or by centrifugation. The slides are now ready for use.
-
Protocol 2: Immobilization of Amine-Modified DNA on a Silicon Wafer
This protocol outlines the procedure for attaching amine-terminated oligonucleotides to a silicon wafer.
Materials and Reagents:
-
Silicon wafers
-
This compound
-
Anhydrous Toluene
-
Acetone, ACS grade
-
Ethanol, absolute
-
Amine-modified DNA oligonucleotides
-
Coupling buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0-9.5)
-
Washing buffer (e.g., 2x SSC with 0.1% SDS)
-
Ultrapure water
Equipment:
-
Plasma cleaner or UV-Ozone cleaner
-
Fume hood
-
Spin coater (optional)
-
Oven
-
Microarray spotter or manual pipetting setup
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the silicon wafers by sonicating in acetone and then ethanol for 10 minutes each.
-
Dry the wafers under a stream of nitrogen.
-
Treat the wafers with oxygen plasma or a UV-Ozone cleaner for 5-10 minutes to create a clean, hydroxylated silicon dioxide surface.
-
-
Silanization:
-
Follow the same silanization and curing procedure as described in Protocol 1, Step 2.
-
-
DNA Immobilization:
-
Dissolve the amine-modified DNA oligonucleotides in the coupling buffer at a concentration of 10-100 µM. A higher pH (9.0-9.5) is often used for DNA immobilization to ensure the primary amine is in its nucleophilic free base form.
-
Spot the DNA solution onto the chloropropyl-functionalized wafer using a microarrayer or by manual pipetting.
-
Incubate in a humidified chamber at room temperature for 4-16 hours.
-
-
Post-Immobilization Processing:
-
Wash the wafers with the washing buffer to remove non-covalently bound DNA.
-
Rinse with ultrapure water.
-
Dry the wafers by centrifugation or under a stream of nitrogen. The DNA-functionalized wafers are ready for hybridization experiments or other applications.
-
Key Reaction Parameters and Optimization
The efficiency and success of the immobilization process depend on several critical parameters, which may require optimization for specific biomolecules and substrates.
| Parameter | Recommended Range | Rationale |
| Silane Concentration | 1-5% (v/v) | A concentration of 2% is a good starting point. Higher concentrations may lead to the formation of multilayers and aggregates. |
| Silanization Time | 1-4 hours | Sufficient time is needed for the formation of a uniform monolayer. Longer times may not significantly improve surface coverage. |
| Curing Temperature | 100-120°C | Curing helps to drive the condensation reaction and remove residual water, leading to a more stable silane layer. [6] |
| Biomolecule Conc. | 0.1-1.0 mg/mL (Proteins) 10-100 µM (DNA) | Higher concentrations can increase surface density, but may also lead to steric hindrance. [2] |
| Coupling pH | 8.0-9.5 | A basic pH ensures that the amine groups on the biomolecule are deprotonated and act as effective nucleophiles. [5] |
| Coupling Time | 2-16 hours | The reaction time can be optimized to achieve the desired surface density of the immobilized biomolecule. |
Characterization and Validation
The success of each step of the surface modification and biomolecule immobilization process should be validated using appropriate surface characterization techniques.
-
Contact Angle Goniometry: Measures the hydrophobicity/hydrophilicity of the surface. A clean, hydroxylated surface is hydrophilic, while a silanized surface is more hydrophobic.
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental and chemical state information of the surface, confirming the presence of silicon, chlorine, and subsequently nitrogen from the immobilized biomolecule. [7]* Atomic Force Microscopy (AFM): Visualizes the surface topography and can be used to assess the uniformity of the silane layer and the presence of immobilized biomolecules.
-
Fluorescence Microscopy: If the biomolecule is fluorescently labeled, this technique can be used to confirm its successful immobilization and determine its distribution on the surface.
Conclusion: A Versatile Tool for Biofunctional Surfaces
This compound provides a straightforward and effective means of creating reactive surfaces for the covalent immobilization of a wide range of biomolecules. The resulting covalent bond is stable, ensuring the longevity of the biofunctionalized surface for various applications in research and development. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can reliably produce high-quality, reproducible surfaces for their specific needs.
References
-
Silanized nucleic acids: a general platform for DNA immobilization. (n.d.). PubMed Central. Retrieved January 9, 2024, from [Link]
-
Covalent Coupling. (n.d.). Bangs Laboratories. Retrieved January 9, 2024, from [Link]
-
20.6: Reactions of Amines. (2020, May 30). Chemistry LibreTexts. Retrieved January 9, 2024, from [Link]
-
Preparation of DNA and protein micro arrays on glass slides coated with an agarose film. (n.d.). Oxford Academic. Retrieved January 9, 2024, from [Link]
-
SELF ASSEMBLED MONOLAYERS -A REVIEW. (n.d.). International Journal of ChemTech Research. Retrieved January 9, 2024, from [Link]
-
DNA array protocol for SuperChip™ Epoxy Silane slides using PCR products as probes. (n.d.). LaboBaza. Retrieved January 9, 2024, from [Link]
-
Immobilization of Oligonucleotides onto a Glass Support via Disulfide Bonds: A Method for Preparation of DNA Microarrays. (1999). Semantic Scholar. Retrieved January 9, 2024, from [Link]
-
Characterization of alkylsilane self-assembled monolayers by molecular simulation. (2015, February 23). Semantic Scholar. Retrieved January 9, 2024, from [Link]
-
Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. (2011, November 22). BioForce Nanosciences. Retrieved January 9, 2024, from [Link]
-
Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Silane-modified surfaces in specific antibody-mediated cell recognition. (2014, April 9). Folia Histochemica et Cytobiologica. Retrieved January 9, 2024, from [Link]
-
Capture of genomic DNA on glass microscope slides. (n.d.). PubMed Central. Retrieved January 9, 2024, from [Link]
-
Immobilization of biomolecules onto silica and silica-based surfaces for use in planar array biosensors. (n.d.). PubMed. Retrieved January 9, 2024, from [Link]
-
Characterization of Alkylsilane Self-Assembled Monolayers by Molecular Simulation. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Mass Spectrometry of Self-Assembled Monolayers: A New Tool for Molecular Surface Science. (n.d.). PubMed Central. Retrieved January 9, 2024, from [Link]
-
Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]
-
Localized protein immobilization on microstructured polymeric surfaces for diagnostic applications. (2016, January 21). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Self-assembly of the 3-aminopropyltrimethoxysilane multilayers on Si and hysteretic current–voltage characteristics. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. Retrieved January 9, 2024, from [Link]
-
Highly Efficient One-Step Protein Immobilization on Polymer Membranes Supported by Response Surface Methodology. (n.d.). PubMed Central. Retrieved January 9, 2024, from [Link]
-
4.17: Nucleophilic Substitution in Synthesis- Amines. (2022, October 4). Chemistry LibreTexts. Retrieved January 9, 2024, from [Link]
-
Fast surface immobilization of native proteins through catalyst-free amino-yne click bioconjugation. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2024, from [Link]
-
Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. (n.d.). Sci-Hub. Retrieved January 9, 2024, from [Link]
-
7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). University of California, Santa Barbara. Retrieved January 9, 2024, from [Link]
-
Immobilization of specific proteins to titanium surface using self-assembled monolayer technique. (2017, November 23). Pocket Dentistry. Retrieved January 9, 2024, from [Link]
-
Covalent attachment of functional protein to polymer surfaces: a novel one-step dry process. (n.d.). IOPscience. Retrieved January 9, 2024, from [Link]
-
Surface Functionalization of Activated Carbon: Coupling of 3-(Aminopropyl)trimethoxysilane and (3-Glycidyloxypropyl)trimethoxysilane. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]
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- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: (3-Chloropropyl)ethoxydimethylsilane as a Versatile Intermediate in Organic Synthesis
Introduction: The Dual-Reactivity Synthon
(3-Chloropropyl)ethoxydimethylsilane is a bifunctional organosilane that has emerged as a powerful and versatile intermediate in modern organic synthesis. Its value lies in a unique molecular architecture: a terminal chloropropyl group providing a reactive site for nucleophilic substitution, and an ethoxydimethylsilyl moiety enabling covalent attachment to hydroxyl-rich surfaces through hydrolysis and condensation.[1][2] This dual functionality allows chemists and material scientists to use it as a molecular bridge, linking organic functional groups to inorganic substrates or building complex organosilicon structures.
This guide provides an in-depth exploration of the core reactivity of this compound and details field-proven protocols for its principal applications, including the synthesis of antimicrobial quaternary ammonium silanes and the functionalization of material surfaces.
Physicochemical & Comparative Data
For effective experimental design, a clear understanding of the reagent's physical properties is paramount. Below is a summary of key data for this compound and its common structural analogs used in similar applications.
| Property | This compound | (3-Chloropropyl)trimethoxysilane | (3-Chloropropyl)triethoxysilane |
| CAS Number | 13508-63-9[3] | 2530-87-2 | 5089-70-3[4] |
| Molecular Formula | C₇H₁₇ClOSi[3] | C₆H₁₅ClO₃Si | C₉H₂₁ClO₃Si[4] |
| Molecular Weight | 180.75 g/mol [3] | 198.72 g/mol | 240.80 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[2] | Liquid | Light yellow transparent liquid[5] |
| Boiling Point | 167.6 °C at 760 mmHg[6] | 195 °C at 750 mmHg | ~213-215 °C |
| Density | 0.914 g/cm³[6] | 1.09 g/mL at 25 °C | ~0.95 g/mL |
| Refractive Index | n20/D ~1.42-1.43 | n20/D 1.419 | n20/D ~1.41-1.42 |
Core Reactivity: A Tale of Two Ends
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups.
The Ethoxydimethylsilyl Group: The Anchor
The ethoxy group attached to the silicon atom is susceptible to hydrolysis in the presence of water (often trace amounts are sufficient), yielding a reactive silanol (Si-OH) intermediate. This silanol group can then undergo condensation with other silanols to form stable siloxane bonds (Si-O-Si) or, more importantly, react with hydroxyl groups (-OH) present on the surface of inorganic materials like silica, glass, and metal oxides.[7] This process covalently grafts the entire molecule onto the substrate, providing a robust and durable surface modification.[8] The dimethyl substitution on the silicon results in a less cross-linked structure compared to trialkoxy analogs, which can be advantageous for creating more flexible monolayers.
The Chloropropyl Group: The Functional Handle
The terminal chlorine atom on the propyl chain serves as an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide array of functional groups by reacting it with various nucleophiles such as amines, azides, thiols, and cyanides.[1][5] This versatility is the cornerstone of its use as a building block for more complex molecules and functional materials.
Key Application I: Synthesis of Antimicrobial Quaternary Ammonium Silanes
One of the most significant applications of chloropropyl-functionalized silanes is the synthesis of silyl quaternary ammonium compounds, often referred to as "silane quats."[9] These molecules combine the surface-binding capability of the silane with the potent antimicrobial properties of quaternary ammonium salts, enabling the creation of long-lasting antimicrobial surfaces.[10][11]
Causality and Mechanistic Insight
The synthesis proceeds via the Menshutkin reaction , a classic Sₙ2 reaction where a tertiary amine attacks the electrophilic carbon atom attached to the chlorine, displacing the chloride ion and forming a quaternary ammonium salt.[12] The reaction rate can be significantly enhanced by a catalytic amount of an alkali metal iodide (e.g., NaI or KI). The iodide, being a better nucleophile than the amine and a better leaving group than chloride, participates in a Finkelstein reaction , transiently converting the alkyl chloride to a more reactive alkyl iodide, which is then more rapidly attacked by the tertiary amine.[12]
Caption: Workflow for synthesizing silyl quaternary ammonium compounds.
Protocol: Synthesis of (3-(Ethoxydimethylsilyl)propyl)dodecyldimethylammonium Chloride
This protocol describes the quaternization of N,N-dimethyldodecylamine. The resulting product is a potent antimicrobial agent that can be used in formulations or for surface treatment.
Materials:
-
This compound
-
N,N-Dimethyldodecylamine
-
Sodium Iodide (NaI), anhydrous (optional catalyst)
-
Acetonitrile, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: Under a stream of nitrogen, add N,N-dimethyldodecylamine (1.0 eq.) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the amine (to make an approx. 1-2 M solution).
-
Catalyst Addition (Optional): Add a catalytic amount of anhydrous sodium iodide (0.05 - 0.1 eq.). Stir for 10 minutes to dissolve. The use of an iodide catalyst can reduce reaction times from over 24 hours to 8-10 hours.[12]
-
Silane Addition: Slowly add this compound (1.05 eq.) to the stirring solution at room temperature. A slight exotherm may be observed.
-
Reaction: Attach the reflux condenser, ensuring a continuous nitrogen atmosphere. Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 8-24 hours. Reaction progress can be monitored by TLC (loss of starting amine) or ¹H NMR (appearance of quaternary ammonium peaks).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (NaCl/NaI) has formed, it can be removed by filtration.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting viscous liquid is the silyl quaternary ammonium chloride product, which can be used directly or further diluted in a suitable solvent like methanol or isopropanol.[12]
Key Application II: Covalent Surface Modification
This compound is an exemplary coupling agent for modifying hydroxyl-bearing surfaces.[13] This process transforms the properties of the substrate, altering its wettability, adhesion, and chemical reactivity.[7] The grafted chloropropyl group then serves as a versatile anchor point for the subsequent attachment of biomolecules, polymers, or catalysts.[8][14]
Causality and Mechanistic Insight
The modification is a two-stage process. First, the ethoxysilane hydrolyzes in the presence of surface-adsorbed water or trace moisture in the solvent to form a reactive silanol. Second, this silanol condenses with the hydroxyl groups on the substrate surface (e.g., Si-OH on silica), forming a stable, covalent Si-O-Substrate bond and releasing ethanol as a byproduct. Mild heating and the presence of a catalyst (like an amine) can accelerate this process.[15]
Caption: Mechanism of surface functionalization via silanization.
Protocol: Silanization of Silica Nanoparticles
This protocol provides a general method for grafting this compound onto the surface of silica nanoparticles.
Materials:
-
Silica Nanoparticles (SiO₂)
-
This compound
-
Toluene, anhydrous
-
Triethylamine (optional, as catalyst)
-
Three-neck round-bottom flask with condenser and dropping funnel
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Nanoparticle Activation: To ensure a high density of surface hydroxyl groups, pre-treat the silica nanoparticles by heating them at 120°C for 4 hours. Allow to cool in a desiccator.
-
Dispersion: In a three-neck flask under a nitrogen atmosphere, add the dried silica nanoparticles to anhydrous toluene. Disperse thoroughly using an ultrasonic bath for 15-20 minutes to prevent aggregation.
-
Silane Solution: In a separate, dry dropping funnel, prepare a solution of this compound (typically 5-10% w/w relative to silica) in anhydrous toluene.
-
Reaction: Heat the silica dispersion to reflux (approx. 110°C for toluene) with vigorous stirring. Add the silane solution dropwise over 30 minutes. The addition of a small amount of triethylamine (1-2 drops) can catalyze the condensation reaction.[15]
-
Reflux: Maintain the reaction at reflux for 4-12 hours. The covalent grafting occurs during this step.
-
Washing and Purification: Cool the mixture to room temperature. Collect the functionalized nanoparticles by centrifugation.
-
Rinsing: To remove any unreacted silane and byproducts, wash the collected nanoparticles sequentially with toluene, followed by ethanol, and finally deionized water. Perform each wash by re-dispersing the particles and then centrifuging to collect them.
-
Drying: Dry the final product (chloropropyl-functionalized silica nanoparticles) in a vacuum oven at 60-80°C overnight.
Key Application III: Nucleophilic Substitution for Further Derivatization
The true power of this silane as an intermediate is realized when the chloropropyl group is used as a launching point for introducing other functionalities. A classic example is the conversion of the chloride to an azide, which is a highly versatile functional group for "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition).
Protocol: Synthesis of (3-Azidopropyl)ethoxydimethylsilane
This protocol demonstrates a simple Sₙ2 reaction to replace the chloride with an azide group.[5]
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and heat source
Procedure:
-
Setup: In a dry round-bottom flask, dissolve sodium azide (1.2 eq.) in anhydrous DMF with stirring. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Silane Addition: Add this compound (1.0 eq.) to the solution.
-
Reaction: Heat the mixture to 60-80°C and stir for 12-24 hours. The progress can be monitored by FTIR, looking for the appearance of the strong, sharp azide stretch (~2100 cm⁻¹).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into cold water and extract the product with a nonpolar solvent like diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the (3-Azidopropyl)ethoxydimethylsilane product.
Caption: General workflow for nucleophilic substitution reactions.
Characterization
Successful synthesis or surface modification should be confirmed using standard analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying the introduction of new functional groups (e.g., azide stretch at ~2100 cm⁻¹) or confirming the presence of Si-O-Si bonds (~1000-1100 cm⁻¹) on modified surfaces.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): The gold standard for structural elucidation. ¹H NMR can confirm the disappearance of the -CH₂Cl signal and the appearance of new signals corresponding to the attached functional group. ²⁹Si NMR can provide information about the condensation state of the silicon atom.
Safety Precautions
-
This compound is flammable and can cause skin and eye irritation.[3] Handle in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The compound is moisture-sensitive; hydrolysis will release ethanol. Store under an inert atmosphere (N₂ or Ar) in a tightly sealed container.
-
Reactions involving toxic reagents like sodium azide must be performed with extreme caution and appropriate safety measures.
References
- Akgun, N., et al. (2024). Synthesis and antimicrobial activity testing of quaternary ammonium silane compounds. Royal Society of Chemistry.
- X-MOL. (2023). What are the applications and synthesis methods of 3-Chloropropyltriethoxysilane?
- Kawabata, N., et al. (Year N/A). Synthesis and antimicrobial activity of quaternary ammonium silane coupling agents. PubMed.
- Speier, J. (1989). Production of silyl quaternary ammonium compounds.
- Kawabata, N., et al. (Year N/A). Synthesis and antimicrobial activity of quaternary ammonium silane coupling agents.
- NINGBO INNO PHARMCHEM CO.,LTD. (Year N/A). Navigating the Chemical Synthesis Landscape with (3-Chloropropyl)diethoxymethylsilane.
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- X-MOL. (2025).
- Gelest, Inc. (Year N/A). 3-CHLOROPROPYLTRIMETHOXYSILANE, 98%.
- CymitQuimica. (Year N/A). CAS 18171-14-7: (3-Chloropropyl)methoxydimethylsilane.
- Santa Cruz Biotechnology. (2026). (3-Chloropropyl)triethoxysilane.
- Sigma-Aldrich. (Year N/A). (3-Chloropropyl)trimethoxysilane.
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- Alfa Chemistry. (Year N/A). 3-Chloropropyldimethylethoxysilane.
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The Synthesis of Active Silicone Oil: A Guide to Functionalization using (3-Chloropropyl)ethoxydimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the preparation of active silicone oil, focusing on the pivotal role of (3-Chloropropyl)ethoxydimethylsilane as a functionalizing agent. The resulting chloropropyl-functionalized silicone oil is a versatile intermediate, readily "activated" for a multitude of applications, including drug delivery systems and advanced pharmaceutical excipients.
Introduction: The Versatility of Functionalized Silicone Oils
Standard silicone oils, such as polydimethylsiloxane (PDMS), are widely utilized in the pharmaceutical and medical fields due to their biocompatibility, thermal stability, and chemical inertness.[1][2] However, to expand their utility, particularly in applications requiring covalent attachment of molecules or specific surface interactions, a reactive functional group must be introduced onto the siloxane backbone.[3] This process, known as functionalization, transforms the inert silicone oil into an "active" intermediate.
The chloropropyl group is an excellent choice for this purpose, as the carbon-chlorine bond serves as a versatile handle for a variety of subsequent nucleophilic substitution reactions. This allows for the straightforward introduction of amines, thiols, and other functional moieties, thereby tailoring the properties of the silicone oil for specific applications.[3]
The Synthesis Pathway: From Silanol to Active Silicone Oil
The preparation of active silicone oil using this compound is a two-step process:
-
Functionalization: A silanol-terminated polydimethylsiloxane is reacted with this compound to yield a chloropropyl-functionalized silicone oil.
-
Activation: The chloropropyl group is then converted to a more reactive functional group, such as an amine, to produce the final "active" silicone oil.
The overall workflow can be visualized as follows:
Caption: Workflow for the preparation and application of active silicone oil.
Experimental Protocols
Part 1: Synthesis of Chloropropyl-Functionalized Silicone Oil
This protocol details the condensation reaction between a silanol-terminated polydimethylsiloxane and this compound. The ethoxy group on the silane reacts with the terminal hydroxyl groups of the silicone oil, forming a stable siloxane bond and releasing ethanol as a byproduct.[4]
Materials:
| Reagent | Molecular Weight | Quantity | Moles (approx.) |
| Silanol-terminated PDMS (viscosity ~100 cSt) | ~3000 g/mol | 100 g | 0.033 |
| This compound | 180.75 g/mol | 13.2 g | 0.073 |
| Anhydrous Toluene | - | 200 mL | - |
| Tin(II) 2-ethylhexanoate (Catalyst) | 405.12 g/mol | 0.1 g | - |
Protocol:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add the silanol-terminated polydimethylsiloxane and anhydrous toluene.
-
Stir the mixture at room temperature under a nitrogen atmosphere until the silicone oil is fully dissolved.
-
Add this compound to the solution, followed by the tin(II) 2-ethylhexanoate catalyst.
-
Heat the reaction mixture to 80-90°C and maintain for 4-6 hours with continuous stirring.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing via FTIR for the disappearance of the broad Si-OH peak (~3200-3400 cm⁻¹).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene and any volatile byproducts under reduced pressure using a rotary evaporator.
-
The resulting viscous liquid is the chloropropyl-functionalized silicone oil.
Part 2: Activation via Amination
This protocol describes the conversion of the chloropropyl-functionalized silicone oil into an amino-functionalized silicone oil through a nucleophilic substitution reaction.
Materials:
| Reagent | Molecular Weight | Quantity | Moles (approx.) |
| Chloropropyl-functionalized silicone oil | ~3100 g/mol | 100 g | 0.032 |
| Diethylamine | 73.14 g/mol | 9.4 g | 0.128 |
| Isopropanol | - | 150 mL | - |
| Sodium Bicarbonate | 84.01 g/mol | 10.8 g | 0.128 |
Protocol:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chloropropyl-functionalized silicone oil in isopropanol.
-
Add diethylamine and sodium bicarbonate to the solution. The sodium bicarbonate acts as a base to neutralize the HCl formed during the reaction.
-
Heat the mixture to reflux (~82°C) and maintain for 8-12 hours.
-
Monitor the completion of the reaction by thin-layer chromatography (TLC) or by analyzing the disappearance of the starting material.
-
After cooling to room temperature, filter the mixture to remove the sodium chloride salt and any excess sodium bicarbonate.
-
Remove the isopropanol and excess diethylamine from the filtrate by rotary evaporation.
-
The resulting product is the active amino-functionalized silicone oil.
Characterization of the Synthesized Silicone Oils
The successful synthesis of the functionalized and activated silicone oils can be confirmed using various spectroscopic techniques.
FTIR Spectroscopy:
-
Chloropropyl-functionalized silicone oil: The FTIR spectrum should show the disappearance of the broad Si-OH peak (3200-3400 cm⁻¹) from the starting silanol-terminated PDMS. Characteristic peaks for the PDMS backbone (Si-O-Si at 1000-1100 cm⁻¹, Si-CH₃ at 1260 cm⁻¹) will remain.[5][6] A peak corresponding to the C-Cl bond may be observed around 650-750 cm⁻¹.
-
Amino-functionalized silicone oil: The spectrum will show the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) if a primary or secondary amine is formed.
NMR Spectroscopy:
-
¹H NMR: The presence of the chloropropyl group can be confirmed by signals corresponding to the propyl chain protons. Upon amination, these signals will shift, and new signals corresponding to the protons on the amine and adjacent carbons will appear. The characteristic signal for the Si-CH₃ protons will be a strong singlet around 0 ppm.[5][7]
The synthesis pathway and key characterization points are summarized in the diagram below:
Caption: Synthesis and characterization checkpoints.
Applications in Drug Development
Active silicone oils are gaining increasing attention in the pharmaceutical industry for a variety of applications:
-
Drug Delivery Systems: The functional groups on the active silicone oil can be used to covalently attach drug molecules, enabling the development of sustained-release formulations.[8][9] The hydrophobic silicone backbone can encapsulate lipophilic drugs, improving their stability and bioavailability.
-
Biocompatible Coatings: Medical devices can be coated with active silicone oils to improve their biocompatibility and reduce friction.[2] The functional groups can also be used to immobilize antimicrobial agents or other bioactive molecules on the surface.
-
Pharmaceutical Excipients: In topical formulations such as creams and ointments, active silicone oils can act as carriers for active pharmaceutical ingredients (APIs), enhancing their penetration into the skin.[1][8] Their unique sensory properties can also improve the aesthetics and patient compliance of the final product.
Safety and Handling
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[10]
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
The catalysts and reagents used in the synthesis should be handled according to their respective safety data sheets (SDS).
Conclusion
The use of this compound provides a straightforward and efficient method for the preparation of chloropropyl-functionalized silicone oil. This intermediate can be readily "activated" through subsequent chemical modifications, yielding active silicone oils with tailored functionalities. These materials hold significant promise for advancing the fields of drug delivery, medical device coatings, and pharmaceutical formulations.
References
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Preparation and Characterization of Functionzliaed Silicone Oil for High Temperature Mold Release Agent. (n.d.). SciSpace. Retrieved January 13, 2026, from [Link]
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Hydrosilylation reaction between vinyl-terminated polydimethylsiloxane... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Schalau II, G. K., & Ulman, K. L. (2009, June 3). Silicone Excipients in Drug Development. Contract Pharma. Retrieved January 13, 2026, from [Link]
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Synthesis and Application of several tertiary amines for preparing hydrophilic block silicone oil. (n.d.). OSiC Performance Materials. Retrieved January 13, 2026, from [Link]
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Functional silicone oils and elastomers: new routes lead to new properties. (n.d.). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
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Functionalized Hybrid Silicones – Catalysis, Synthesis and Application. (n.d.). mediaTUM. Retrieved January 13, 2026, from [Link]
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Pharmaceutical Silicone Applications. (n.d.). Silico® Solutions. Retrieved January 13, 2026, from [Link]
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Most Important Biomedical and Pharmaceutical Applications of Silicones. (2025, May 30). PubMed. Retrieved January 13, 2026, from [Link]
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What are the uses of fluid silicone oil in the pharmaceutical industry? (2025, June 25). Deep Sea. Retrieved January 13, 2026, from [Link]
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Hydrosilylation reaction of vinyl-terminated oligomers with the silicon hydride groups of the curing agent catalyzed by Platinum. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Applications of Silicone in the Pharmaceutical Field. (2024, October 31). Knowledge. Retrieved January 13, 2026, from [Link]
- US8653218B2 - Synthesis and characterization of amine terminated cycloaliphatic substituted polysiloxanes. (n.d.). Google Patents.
-
f0r Cr0sslinkable Silane Terminated P0lymers. (n.d.). American Coatings Association. Retrieved January 13, 2026, from [Link]
-
3-CHLOROPROPYLTRIMETHOXYSILANE, 98%. (n.d.). Gelest, Inc. Retrieved January 13, 2026, from [Link]
-
Analysis of thin baked-on silicone layers by FTIR and 3D-Laser Scanning Microscopy. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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Investigation of the chemical structure of silicone oil interacting with bevacizumab by spectroscopic methods. (n.d.). JournalAgent. Retrieved January 13, 2026, from [Link]
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Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
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Applications of thermogravimetry and PAS-FTIR in the characterization of silicone sealants. (2015, March 16). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Hydride-Functional Silicones. (n.d.). Gelest. Retrieved January 13, 2026, from [Link]
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REACTIVE SILICONES. (n.d.). Gelest. Retrieved January 13, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
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reactive silicones: - forging new polymer links. (n.d.). Amazon S3. Retrieved January 13, 2026, from [Link]
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Functional Silicone Reactivity Guide. (n.d.). Stealth 316. Retrieved January 13, 2026, from [Link]
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Silanol-Functional Silicones. (n.d.). Gelest. Retrieved January 13, 2026, from [Link]
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Functional Silicone Reactivity Guide. (n.d.). Gelest, Inc. Retrieved January 13, 2026, from [Link]
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Journal articles: '3-(chloropropyl)triethoxysilane'. (n.d.). Grafiati. Retrieved January 13, 2026, from [Link]
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Application Notes and Protocols for the Surface Modification of Metal-Oxides using (3-Chloropropyl)ethoxydimethylsilane
Introduction: Engineering Surfaces at the Molecular Level
In fields ranging from molecular diagnostics to advanced drug delivery, the interface between a material and its biological environment is paramount. Controlling this interface requires precise chemical modification of the material's surface. Organosilanes have emerged as a cornerstone technology for this purpose, acting as molecular bridges that covalently link inorganic surfaces, like metal oxides, to organic or biological functionalities.[1]
This guide focuses on (3-Chloropropyl)ethoxydimethylsilane , a specialized organosilane designed for creating well-defined, reactive surfaces. Its unique molecular structure offers distinct advantages over more common trifunctional silanes. The presence of a single ethoxy group promotes the formation of a true self-assembled monolayer (SAM), preventing the uncontrolled, three-dimensional polymerization that can plague other silanes.[2][3] The terminal chloropropyl group serves as a versatile and stable chemical handle, ready for subsequent covalent attachment of a wide array of molecules, making it an ideal choice for researchers in biosensor development, nanoparticle functionalization, and cell-material interaction studies.[4][5]
This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols for surface modification, and methods for validating the resulting functionalized surface.
Part 1: The Science of Silanization - Mechanism and Principles
The successful modification of a metal-oxide surface with this compound is not a simple deposition; it is a controlled chemical reaction that relies on specific surface chemistry and reaction conditions. The process can be understood through three core concepts: surface activation, silane hydrolysis, and surface condensation.
The Prerequisite: The Hydroxylated Surface
The entire process hinges on the presence of hydroxyl groups (M-OH) on the metal-oxide surface.[6] These groups are the anchor points for the silane. Most metal oxides, including silicon dioxide (SiO₂, glass, quartz), titanium dioxide (TiO₂), and aluminum oxide (Al₂O₃), naturally form a layer of hydroxyl groups upon exposure to moisture.[7][8] However, for reproducible and high-density surface coverage, a dedicated surface activation (hydroxylation) step is critical. This typically involves cleaning the surface to remove organic contaminants and then treating it with an oxidizing agent (e.g., "Piranha" solution) or plasma to generate a fresh, dense layer of hydroxyl groups.[9] The density of these M-OH sites is a key variable in determining the final quality of the silane layer.[2]
The Silanization Reaction: A Controlled Two-Step Process
The covalent attachment of the silane to the activated surface occurs via a hydrolysis and condensation sequence.
-
Step 1: Hydrolysis. The ethoxy group (-OC₂H₅) on the silane is not directly reactive with the surface hydroxyls. It must first be hydrolyzed into a reactive silanol group (-OH). This reaction is initiated by trace amounts of water present in the solvent or on the substrate surface.[10][11] While water is necessary, an excess must be avoided, as it can cause the silane molecules to polymerize with each other in solution before they reach the surface.[1][6] This is why anhydrous solvents and controlled environments are crucial for forming high-quality monolayers.[6] The reaction can be catalyzed by acids or bases.[10][11]
-
Step 2: Condensation. The newly formed, reactive silanol group on the (3-Chloropropyl)dimethylsilanol molecule now readily reacts with a hydroxyl group on the metal-oxide surface. This condensation reaction forms a highly stable, covalent metal-oxygen-silicon (M-O-Si) bond and releases a molecule of water.[2][12] This process anchors the silane to the surface, leaving the chloropropyl group oriented away from the substrate, available for further chemical reactions.
Diagram: Silanization Reaction Mechanism
The following diagram illustrates the key steps in modifying a hydroxylated surface with this compound.
Caption: Mechanism of surface modification.
Part 2: Experimental Protocols
Reproducibility is key in surface science. The following protocols provide detailed, step-by-step methodologies for solution-phase deposition, a widely accessible and effective method.
Protocol 1: Metal-Oxide Substrate Preparation (Hydroxylation)
Objective: To clean the substrate and generate a dense layer of surface hydroxyl groups.
Materials:
-
Metal-oxide substrate (e.g., glass slides, silicon wafers, titanium-coated plates)
-
Detergent solution (e.g., 2% Alconox or similar)
-
Deionized (DI) water
-
Acetone, Isopropanol (reagent grade)
-
For Piranha cleaning (use with extreme caution in a certified fume hood): Sulfuric acid (H₂SO₄, 98%) and Hydrogen peroxide (H₂O₂, 30%)
-
Nitrogen or Argon gas stream
-
Oven or hot plate
Procedure:
-
Initial Cleaning: Sonicate the substrate in a detergent solution for 15 minutes.
-
Rinsing: Thoroughly rinse the substrate under running DI water, followed by sonication in DI water for 15 minutes to remove all detergent residue.
-
Solvent Wash: Sonicate the substrate sequentially in acetone and then isopropanol for 10 minutes each to remove organic residues and water.
-
Drying: Dry the substrate under a stream of inert gas (N₂ or Ar).
-
Hydroxylation (Choose one method):
-
Piranha Etch (Highest Activation - EXTREME CAUTION): a. In a designated glass container inside a fume hood, slowly add 1 part H₂O₂ to 3 parts H₂SO₄. The solution is highly exothermic and corrosive. b. Immerse the dried substrates in the fresh Piranha solution for 30-45 minutes. c. Carefully remove the substrates and rinse extensively with DI water.
-
UV/Ozone or Oxygen Plasma (Safer Alternative): a. Place the cleaned, dried substrates in a UV/Ozone cleaner or Oxygen Plasma chamber. b. Treat for 15-20 minutes according to the manufacturer's instructions.
-
-
Final Rinse and Dry: Rinse the activated substrates with DI water, then isopropanol, and dry completely with an inert gas stream. Use immediately or store in a desiccator.
Protocol 2: Surface Modification via Solution-Phase Deposition
Objective: To form a self-assembled monolayer of this compound on the activated substrate.
Materials:
-
Activated metal-oxide substrates
-
This compound
-
Anhydrous Toluene (or other anhydrous, aprotic solvent like hexane)
-
Anhydrous Isopropanol and Acetone for rinsing
-
Glass staining jars or reaction vessel with airtight caps
-
Nitrogen or Argon gas
-
Oven
Procedure:
-
Prepare Reaction Solution: In a fume hood, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene. For example, add 1 mL of silane to 99 mL of anhydrous toluene. The solution should be prepared fresh.
-
Reaction Setup: Place the activated, dry substrates into a clean, dry reaction vessel. Purge the vessel with N₂ or Ar for 5-10 minutes to create an inert atmosphere and displace ambient moisture.
-
Silanization Reaction: Introduce the silane solution into the reaction vessel, ensuring the substrates are fully submerged. Seal the vessel tightly.
-
Incubation: Let the reaction proceed for 2-4 hours at room temperature. Gentle agitation can be beneficial but is not always necessary. For some systems, heating to 60-80°C can accelerate the process, but may also increase the risk of solution-phase polymerization.[13]
-
Initial Rinsing: Remove the substrates from the silane solution and rinse them by dipping into a bath of fresh anhydrous toluene to remove excess, non-adsorbed silane.
-
Sonication Wash: Sonicate the substrates sequentially in anhydrous toluene, acetone, and finally isopropanol for 5-10 minutes each to remove any physisorbed silane molecules.
-
Curing: Dry the substrates with an inert gas stream and then bake in an oven at 110-120°C for 30-60 minutes. This step helps to drive the condensation reaction to completion and removes residual water, strengthening the Si-O-M bonds.
-
Storage: The functionalized substrates are now ready for use or can be stored in a desiccator.
Diagram: Experimental Workflow
Caption: General workflow for surface modification.
Table 1: Key Experimental Parameters (Solution-Phase)
| Parameter | Recommended Range | Rationale & Key Considerations |
| Substrate | SiO₂, TiO₂, Al₂O₃, etc. | Must possess surface hydroxyl groups or be capable of forming them. |
| Solvent | Anhydrous Toluene, Hexane | Aprotic and anhydrous to prevent premature silane polymerization in solution.[6] |
| Silane Concentration | 1-5% (v/v) | Balances reaction rate with the risk of forming aggregates. Lower concentrations favor monolayer formation. |
| Reaction Temperature | 25-80 °C | Room temperature is often sufficient. Modest heating can increase kinetics but also aggregation risk.[13] |
| Reaction Time | 2-12 hours | Monolayer formation is often rapid initially, plateauing after a few hours. |
| Atmosphere | Inert (N₂ or Ar) | Minimizes ambient water which can interfere with the reaction. |
Part 3: Validation and Characterization of the Modified Surface
Confirming the success and quality of the surface modification is a critical, self-validating step. Several analytical techniques are commonly employed.
-
Contact Angle Goniometry: This is a fast and simple method to assess the change in surface energy. An activated metal-oxide surface is highly hydrophilic (Water Contact Angle < 15°). After modification with the chloropropyl silane, the surface becomes more hydrophobic, with an expected water contact angle in the range of 70-85°.[9]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides direct evidence of the chemical modification by detecting the elemental composition of the top few nanometers of the surface. The appearance of Si 2p and Cl 2p peaks in the survey scan confirms the presence of the silane.[3][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Using techniques like Attenuated Total Reflectance (ATR-FTIR), one can identify the chemical bonds present on the surface. Successful grafting is indicated by the appearance of C-H stretching peaks (~2850-2950 cm⁻¹) from the propyl chain and the Si-O-Si linkage (~1000-1100 cm⁻¹).[14]
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography. A high-quality monolayer should not significantly increase the surface roughness. The presence of large aggregates or clusters would indicate a suboptimal deposition process.[3]
Table 2: Typical Characterization Results
| Technique | Pre-Modification (Activated) | Post-Modification (Expected) |
| Water Contact Angle | < 15° (Hydrophilic) | 70-85° (More Hydrophobic) |
| XPS Key Peaks | M, O (e.g., Si, O for glass) | M, O, Si, C, Cl |
| FTIR Key Bands | Broad O-H stretch (~3400 cm⁻¹) | C-H stretch (~2900 cm⁻¹), Si-O-M (~1000-1100 cm⁻¹) |
| Surface Roughness (RMS) | < 0.5 nm | < 1.0 nm (for a smooth monolayer) |
Part 4: Applications in Research and Drug Development
The true power of modifying a surface with this compound lies in the versatility of the terminal chloro-alkyl group. This group is an excellent electrophile, making it a prime target for nucleophilic substitution reactions. This opens a vast landscape of possibilities for secondary functionalization.
-
Immobilization of Biomolecules: The chloro group can be readily displaced by amine groups on proteins, antibodies, or DNA, allowing for their covalent and oriented immobilization.[15][16] This is fundamental for creating bioactive surfaces for implants, cell culture platforms, and diagnostic arrays.
-
Biosensor Development: By attaching specific capture probes (e.g., antibodies or aptamers) to the silanized surface, highly sensitive and specific biosensors can be fabricated.[9]
-
Nanoparticle Functionalization: Metal-oxide nanoparticles (e.g., iron oxide, silica) can be surface-modified using this protocol. The chloropropyl terminus can then be used to attach targeting ligands or therapeutic drugs, creating sophisticated drug delivery vehicles.[5][13][17]
-
Controlled Surface Chemistry: The chloro group can be converted to other functionalities (e.g., azides for "click" chemistry, thiols for coupling to maleimides) to create highly specific and efficient conjugation platforms.
Conclusion
This compound is a powerful tool for creating well-defined, reactive surfaces on metal-oxide substrates. Its monofunctional nature favors the formation of uniform monolayers, while its chloropropyl group provides a robust anchor point for a myriad of subsequent chemical modifications. By following carefully controlled protocols for substrate preparation, silanization, and validation, researchers can reliably engineer high-quality surfaces tailored for advanced applications in biotechnology and drug development. The stability and reproducibility of these layers are critical, and understanding the chemical principles behind each step is essential for achieving success.[18][19]
References
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Parikh, A. N., et al. (1994). Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. Langmuir. [Link]
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Popat, K. C., et al. (2022). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. ACS Applied Materials & Interfaces. [Link]
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Nishiyama, H., et al. (2002). Organosilane self‐assembled monolayers formed at the vapor/solid interface. Surface and Interface Analysis. [Link]
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Bensebaa, F., et al. (2001). Self-Assembled Monolayers of Organosilicon Hydrides Supported on Titanium, Zirconium, and Hafnium Dioxides. Langmuir. [Link]
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Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. [Link]
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Ibrahim, I. A. M., et al. (2014). Characterization of Hydrolyzed Products of Tetra Ethoxy Silane Prepared by Sol-Gel Method. International Journal of Materials Science and Engineering. [Link]
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Aires, A., et al. (2015). Effects of hydroxylation and silanization on the surface properties of ZnO nanowires. Journal of Physics D: Applied Physics. [Link]
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Nishiyama, H., et al. (1999). A New Method of Silane Coupling Treatment: Chemical Surface Modifications of Metal Oxides with Hydrosilane. Journal of Colloid and Interface Science. [Link]
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Gelest, Inc. (n.d.). Self-Assembled Monolayers (SAMs). Gelest. [Link]
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Kosmulski, M. (2002). Mechanism of Hydroxylation of Metal Oxide Surfaces. Journal of Colloid and Interface Science. [Link]
-
El-Saeed, A. M. A., et al. (2021). Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface. Polymers. [Link]
-
Pohl, E. R. (2011). Factors contributing to the stability of alkoxysilanes in aqueous solution. Journal of Adhesion Science and Technology. [Link]
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Kelts, L. W., et al. (1991). NMR Spectroscopic Studies of Dimethyldiethoxy Silane Hydrolysis and Polysiloxane Condensation. Journal of Non-Crystalline Solids. [Link]
- Various Authors. (2024). Applications of 3-Chloropropyltrimethoxysilane in Surface Modification of Materials.
-
Habibzadeh, S. Z., et al. (2020). A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4... Molecular Biology Reports. [Link]
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Dadfarnia, S., et al. (2015). Synthesis and characterization of new composite from modified silica-coated MnFe2O4 nanoparticles for removal of tetracycline... RSC Advances. [Link]
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Byers, J. C., et al. (2015). Reproducibility and stability of silane layers in nanoconfined electrochemical systems. Analyst. [Link]
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Kosmulski, M. (1999). Surface Hydroxyl Site Densities on Metal Oxides as a Measure for the Ion-Exchange Capacity. Journal of Colloid and Interface Science. [Link]
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Shcherbakov, D. A., et al. (2021). Features of Functionalization of the Surface of Alumina Nanofibers by Hydrolysis of Organosilanes... Polymers. [Link]
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Yu, G. Y., et al. (2021). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings... Philippine Journal of Science. [Link]
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Bas, T., et al. (2011). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. Langmuir. [Link]
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Mahmud, S., et al. (2023). Morphological Modification of Metal Oxide Nanomaterials Using Different Types of Organic Modifiers. Magnetochemistry. [Link]
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Tamayo, A., et al. (2021). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities... Pharmaceutics. [Link]
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Bielska, M., et al. (2019). The effect of silanization of titanium dioxide on the properties of polymer masterbatches. Journal of Polymer Engineering. [Link]
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Nadzirah, S., et al. (2015). Silanization using APTES in different solvents on titanium dioxide nanoparticles. 2015 International Conference on Smart Sensors and Application (ICSSA). [Link]
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Sterzynska, K., et al. (2014). Silane-modified surfaces in specific antibody-mediated cell recognition. Folia Histochemica et Cytobiologica. [Link]
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Cordeiro, J. M., et al. (2019). Study on the use of 3-aminopropyltriethoxysilane and 3-chloropropyltriethoxysilane to surface biochemical modification... Applied Surface Science. [Link]
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National Center for Biotechnology Information (2024). This compound. PubChem Compound Database. [Link]
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Howarter, J. A., et al. (2006). Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability... Langmuir. [Link]
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Thissen, H., et al. (2011). Modification of Oxide Surfaces with Functional Organic Molecules, Nanoparticles, and Hetero-Oxide Layers. Lund University. [Link]
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Zhang, W., & Lai, E. P. C. (2022). Chemical Functionalities of 3-aminopropyltriethoxy-silane for Surface Modification of Metal Oxide Nanoparticles. Silicon. [Link]
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Yang, Y., et al. (2014). Preparation of TiO2 particles and surface silanization modification for electronic ink. Journal of Adhesion Science and Technology. [Link]
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Vrancken, K. C., et al. (2000). Reaction of (3-Aminopropyl)dimethylethoxysilane with Amine Catalysts on Silica Surfaces. Journal of Colloid and Interface Science. [Link]
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Hashim, U., et al. (2015). Figure 1 from Silanization using APTES in different solvents on titanium dioxide nanoparticles. Semantic Scholar. [Link]
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Harnett, C. K., et al. (2014). Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. Materials Science and Engineering: C. [Link]
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Gonzalez-Calderon, J. A., et al. (2019). Silanization of di-n-octyldichlorosilane as a route to improve the integration of titanium dioxide in polypropylene. Journal of Thermal Analysis and Calorimetry. [Link]
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Zhang, W., & Lai, E. P. C. (2022). Chemical Functionalities of 3-aminopropyltriethoxy-silane for Surface Modification of Metal Oxide Nanoparticles. Silicon. [Link]
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- 4. Applications of 3-Chloropropyltrimethoxysilane in Surface Modification of Materials_Chemicalbook [m.chemicalbook.com]
- 5. A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4 and 1-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl) hydrazine: assessment on anti-cancer against gastric AGS cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Effects of hydroxylation and silanization on the surface properties of ZnO nanowires - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
How to prevent polymerization of (3-Chloropropyl)ethoxydimethylsilane during storage
Technical Support Center: (3-Chloropropyl)ethoxydimethylsilane
A Guide to Preventing Polymerization During Storage and Handling
Welcome to the technical support resource for this compound. This guide is designed for our scientific and research partners, providing in-depth answers and troubleshooting advice to ensure the stability and efficacy of this reagent in your experiments. As Senior Application Scientists, we understand that reagent integrity is paramount to reproducible results. This document offers field-proven insights into the chemistry of this compound and best practices for its storage.
Section 1: Understanding the Mechanism of Polymerization
Before addressing prevention, it's crucial to understand why this compound is susceptible to polymerization. The core of its instability lies in the reactivity of the ethoxy group attached to the silicon atom.
Q1: What is the chemical process that leads to the polymerization of this compound?
A1: The polymerization occurs via a two-step process known as hydrolysis and condensation.[1][2][3][4]
-
Hydrolysis: The process is initiated by water (moisture). The ethoxy group (Si-OCH₂CH₃) on the silane reacts with water to form a highly reactive silanol intermediate (Si-OH) and ethanol as a byproduct.[3][4][5] This reaction can be catalyzed by both acids and bases, with the slowest reaction rate occurring at a neutral pH.[1][2][6]
-
Condensation: Two of the newly formed, unstable silanol intermediates then react with each other. They "condense" to form a very stable siloxane bond (Si-O-Si), releasing a water molecule in the process.[4][7] This new molecule is a dimer. The process can continue, with more silanol groups reacting to form trimers, tetramers, and eventually long-chain polymers, leading to an increase in viscosity and eventual solidification.[3]
The diagram below illustrates this pathway from a stable monomer to an undesirable polymer.
Sources
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- 3. gelest.com [gelest.com]
- 4. Organofunctional Silanes. What they are, how they work, where to use them. [garzantispecialties.com]
- 5. server.ccl.net [server.ccl.net]
- 6. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete surface coverage with (3-Chloropropyl)ethoxydimethylsilane
Welcome to the technical support center for surface modification using (3-Chloropropyl)ethoxydimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving consistent and complete surface coverage. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of surface modification with this compound?
A1: The surface modification process is a two-step mechanism involving hydrolysis and condensation. First, the ethoxy group (-OCH₂CH₃) of the silane reacts with trace amounts of water to form a reactive silanol group (-OH). This hydrolysis step is crucial and is often the rate-limiting factor. Subsequently, the silanol group condenses with a hydroxyl group on the substrate surface (e.g., on glass or silicon wafers), forming a stable, covalent siloxane bond (Si-O-Si). Because this compound has only one reactive ethoxy group, it is self-limiting and can only form a monolayer, which helps in achieving a well-defined surface.
Q2: Why is substrate preparation so critical for achieving complete coverage?
A2: The density and accessibility of hydroxyl (-OH) groups on your substrate surface are paramount for successful silanization. Incomplete coverage is very often traced back to inadequate surface preparation. The goal is to create a uniformly reactive surface by removing organic contaminants and maximizing the number of hydroxyl groups. Methods like piranha solution treatment or oxygen plasma cleaning are highly effective for this.[1]
Q3: Can I reuse the silane solution for multiple experiments?
A3: It is strongly discouraged. This compound is sensitive to moisture. Once the container is opened and the solution is prepared, the hydrolysis process begins. Using a previously prepared solution can lead to inconsistent results because the concentration of reactive silanol species will have changed, and undesirable side reactions may have occurred. For reproducible results, always use a freshly prepared silane solution.
Troubleshooting Incomplete Surface Coverage
Dealing with incomplete or patchy surface coverage can be frustrating. This section provides a structured approach to diagnosing and resolving common issues.
Issue 1: High Water Contact Angle Variation Across the Surface
If you observe significant differences in water contact angle measurements across your coated substrate, it's a clear indicator of a non-uniform monolayer.
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Substrate Cleaning | Organic residues or particulate contamination on the substrate will mask the surface hydroxyl groups, preventing the silane from binding in those areas. | Implement a more rigorous cleaning protocol. Sonication in solvents like acetone and isopropanol, followed by a surface activation step such as piranha solution or oxygen plasma, is recommended.[1] |
| Insufficient Surface Hydroxylation | Even a clean surface may not have a sufficient density of hydroxyl groups for a dense monolayer formation. | After cleaning, activate the surface to generate more hydroxyl groups. Oxygen plasma treatment or UV/Ozone cleaning are excellent methods. |
| Uneven Application of Silane | If the substrate is not fully and evenly immersed in the silane solution, or if it is withdrawn too quickly, a non-uniform coating can result. | Ensure the entire substrate is submerged in the silane solution and agitate gently during the reaction. Withdraw the substrate slowly and smoothly from the solution. |
Issue 2: Consistently Low Surface Coverage
If your characterization techniques (e.g., XPS, ellipsometry) consistently indicate a low density of silane molecules on the surface, consider the following factors.
| Potential Cause | Explanation | Recommended Solution |
| Degraded Silane Reagent | This compound can degrade over time, especially if exposed to moisture. The ethoxy group will hydrolyze in the bottle, rendering the reagent inactive for surface binding. | Use a fresh bottle of silane that has been stored under an inert atmosphere (e.g., nitrogen or argon). Purchase silanes in small quantities to ensure freshness for critical applications. |
| Suboptimal Reaction Conditions | The concentration of the silane, reaction time, and temperature all play a crucial role. An insufficient concentration or reaction time will lead to incomplete coverage. | Optimize your reaction parameters. A good starting point is a 1-2% (v/v) solution of the silane in an anhydrous solvent like toluene. The reaction time can range from a few hours to overnight. |
| Lack of a Curing Step | A post-deposition curing step is often necessary to drive the condensation reaction to completion and form stable siloxane bonds. | After rinsing the substrate, cure it by baking at 80-120°C. This provides the thermal energy needed to form strong covalent bonds with the surface. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for surface modification with this compound.
Protocol 1: Substrate Cleaning and Activation
-
Initial Cleaning: Sonicate the substrates (e.g., glass slides, silicon wafers) in a laboratory detergent solution for 15 minutes, then rinse thoroughly with deionized (DI) water.
-
Solvent Cleaning: Sonicate the substrates sequentially in acetone and then isopropanol for 15 minutes each to remove organic residues.
-
Drying: Dry the substrates under a stream of nitrogen gas or in an oven at 110°C.
-
Surface Activation (Choose one):
-
Piranha Solution (Caution: Extremely corrosive!): In a fume hood, immerse the substrates in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for 30-60 minutes.[1] Rinse extensively with DI water and dry as described above.
-
Oxygen Plasma: Place the substrates in a plasma cleaner and treat with oxygen or argon plasma for 5-10 minutes.
-
Protocol 2: Silanization
-
Prepare the Silane Solution: In a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Reaction: Immerse the cleaned and activated substrates in the silane solution. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Rinsing: Remove the substrates from the silane solution and rinse with fresh anhydrous toluene to remove any non-covalently bonded molecules.
-
Curing: Place the substrates in an oven and bake at 110-120°C for 30-60 minutes to form stable covalent bonds.
-
Final Rinse: After cooling, sonicate the substrates briefly in ethanol or isopropanol to remove any remaining physisorbed silane. Dry the substrates under a stream of nitrogen.
Visualizing the Workflow and Troubleshooting
To aid in understanding the process and potential pitfalls, the following diagrams illustrate the key steps and common failure points.
Caption: The experimental workflow for surface modification.
Caption: A logical troubleshooting guide for incomplete surface coverage.
References
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]
-
Rahman, M. M., & Lin, J. C. (2021). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 13(16), 2686. [Link]
-
Abu El-Soad, A. M., Lazzara, G., Pestov, A. V., Tambasova, D. P., Antonov, D. O., Cavallaro, G., & Kovaleva, E. G. (2021). Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface. Applied Sciences, 11(12), 5534. [Link]
- Prucker, O., Naumann, C. A., Rühe, J., Knoll, W., & Frank, C. W. (2001). On the structure of polymer brushes produced by self-assembled monolayers of initiators. Journal of the American Chemical Society, 123(36), 8744–8750.
- Paria, S., & Karan, K. (2008).
-
Chen, Y. F., Chen, Y. H., & Yang, H. W. (2010). The synthesis of chloropropyl-functionalized silica hybrid monolithic column with modification of N,N-dimethyl-N-dodecylamine for capillary electrochromatography separation. Journal of Chromatography A, 1217(26), 4432–4439. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
How to remove unbound (3-Chloropropyl)ethoxydimethylsilane post-reaction
An unbound (3-Chloropropyl)ethoxydimethylsilane is a bifunctional molecule, meaning it has two different reactive groups. This allows it to act as a bridge between inorganic and organic materials. However, any of this silane that doesn't bind to the intended surface remains in the reaction mixture as a contaminant. Removing this excess material is crucial for ensuring the purity and performance of the final product.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for the post-reaction removal of unbound this compound. It offers troubleshooting advice and detailed protocols to address common purification challenges.
Understanding the Molecule: Key Properties for Purification
The successful removal of this compound hinges on understanding its physical and chemical properties. These characteristics dictate which purification strategies will be most effective.
| Property | Value | Significance for Purification |
| Molecular Formula | C7H17ClOSi | - |
| Molecular Weight | 180.75 g/mol [1][2] | Influences diffusion rates and behavior in size-based separations. |
| Boiling Point | 167.6°C at 760 mmHg[2] | A sufficiently high boiling point allows for removal of lower-boiling solvents, but also makes it a candidate for vacuum distillation to separate it from non-volatile products. |
| Density | 0.914 g/cm³[2] | Similar to many organic solvents, which can be a factor in phase separation during extractions. |
| Solubility | Miscible with common organic solvents; hydrolyzes in water[3]. | High solubility in organic solvents makes it suitable for chromatographic methods and solvent-based extractions. Its reactivity with water is a key feature that can be exploited for removal. |
| Reactivity | The ethoxy group is susceptible to hydrolysis, especially under acidic or basic conditions, to form a silanol and ethanol[4][5][6]. | This hydrolysis reaction is central to one of the main purification strategies: converting the relatively non-polar silane into a highly polar silanol, which has drastically different solubility. |
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove all the unbound this compound?
This silane has a moderate boiling point and is soluble in many organic solvents, making simple evaporation ineffective. Its dual nature—a non-polar hydrocarbon chain and a reactive ethoxysilane group—means it can have an affinity for both your product and the reaction byproducts, complicating separation by simple extraction.
Q2: I see an oily, colorless residue in my product after evaporating the solvent. Could this be the leftover silane?
It is highly probable. This compound is a transparent liquid[2], and if your desired product is a solid, the unreacted silane will remain as an oily contaminant.
Q3: Can I just wash my reaction mixture with water to remove the excess silane?
While the silane does react with water (hydrolyzes), the process can be slow, especially for an ethoxy silane at neutral pH[6]. The hydrolysis products might also form an insoluble oil or emulsion, which can trap your product. A simple water wash is often insufficient and can complicate the workup. A more controlled hydrolysis is recommended, as detailed in the guides below.
Q4: Which purification method is best for my experiment's scale?
For small-scale (mg) research, column chromatography is often the most effective method for achieving high purity. For larger scales (grams to kilograms), distillation or a controlled hydrolytic workup followed by extraction or filtration is generally more practical and cost-effective.
Troubleshooting and Purification Guides
Choosing the right purification strategy depends on the properties of your desired product, particularly its thermal stability, solubility, and polarity.
Method 1: Vacuum Distillation
Causality Behind This Choice: This method is ideal when your desired product is non-volatile or has a boiling point significantly higher than that of the silane. By reducing the pressure, the boiling points of all components are lowered, allowing the silane to be distilled off at a temperature that won't degrade a thermally sensitive product.
Troubleshooting:
-
Problem: The product is co-distilling with the silane.
-
Solution: Your product's boiling point is too close to the silane's. Use a fractional distillation column with a higher number of theoretical plates or consider a different purification method.
-
-
Problem: The mixture is bumping violently.
-
Solution: Ensure smooth boiling by using a magnetic stir bar, boiling chips, or a nitrogen bleed into the system. Gradual heating is also critical.
-
-
Problem: The product appears to be degrading.
-
Solution: The distillation temperature is too high. Increase the vacuum (lower the pressure) to further reduce the boiling point.
-
-
Setup: Assemble a fractional distillation apparatus for vacuum use. Ensure all glassware joints are properly sealed with vacuum grease.
-
Initial Evaporation: If the reaction was performed in a low-boiling solvent (e.g., THF, dichloromethane), remove the bulk of it using a rotary evaporator.
-
Distillation: Transfer the concentrated residue to the distillation flask. Begin stirring and slowly apply vacuum.
-
Heating: Gently heat the flask using an oil bath.
-
Fraction Collection: Collect the fractions that distill over. The unreacted this compound will distill at a characteristic temperature-pressure combination (e.g., below 70°C at ~5 mmHg).
-
Endpoint: The distillation is complete when the temperature rises, indicating the next component is beginning to distill, or when no more liquid comes over at the target temperature and pressure. The purified, non-volatile product remains in the distillation flask.
Method 2: Aqueous Workup via Controlled Hydrolysis
Causality Behind This Choice: This is a powerful chemical method that transforms the unreacted silane into a different type of molecule that is easier to remove. By adding water and a catalytic amount of acid or base, you accelerate the hydrolysis of the ethoxy group[7]. This converts the relatively non-polar, organic-soluble silane into a polar, water-soluble (or insoluble) silanol and its condensation products (siloxanes). These are easily separated from a non-polar product dissolved in an organic solvent.
Troubleshooting:
-
Problem: An unmanageable emulsion forms during extraction.
-
Solution: The silanol/siloxane byproducts can act as surfactants. Add a saturated brine solution (NaCl) to increase the aqueous phase's ionic strength and break the emulsion.
-
-
Problem: A gelatinous precipitate forms and traps the product.
-
Solution: Dilute the reaction mixture with more organic solvent before the aqueous wash. If the precipitate is solid enough, it can sometimes be removed by filtration through a pad of celite.
-
-
Solvent Exchange: Ensure the reaction product is dissolved in a water-immiscible organic solvent like ethyl acetate, toluene, or ether. If needed, remove the reaction solvent and redissolve the residue.
-
Hydrolysis: Transfer the organic solution to a separatory funnel. Add a dilute aqueous acid solution (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to catalyze the hydrolysis. The volume should be about half that of the organic phase.
-
Agitation: Shake the funnel for 5-10 minutes to ensure thorough mixing and allow time for the hydrolysis to proceed.
-
Separation: Allow the layers to separate. The organic layer contains your purified product, while the aqueous layer contains ethanol and the polar silanol byproducts.
-
Washing: Drain the aqueous layer and wash the organic layer two more times with deionized water, followed by a final wash with saturated brine to remove residual water and help break any emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified product.
Method 3: Column Chromatography
Causality Behind This Choice: This technique separates molecules based on their differential adsorption to a solid stationary phase. Since this compound is moderately polar, it can be separated from products that are significantly more or less polar. However, care must be taken as the silane's reactive ethoxy group can sometimes covalently bond to the silica gel's surface silanol groups, causing irreversible adsorption or "streaking"[4].
Troubleshooting:
-
Problem: The silane is co-eluting with the product.
-
Solution: The polarity of your eluent system is too high, or the polarity difference between the silane and your product is too small. Use a more non-polar solvent system (e.g., increase the hexane-to-ethyl acetate ratio).
-
-
Problem: The silane appears to be reacting on the column, leading to poor recovery and tailing.
-
Solution: The acidic nature of standard silica gel can catalyze silane condensation. Deactivate the silica by pre-treating it with a solvent mixture containing 1-2% ethanol or triethylamine[4]. Alternatively, use a less acidic stationary phase like alumina.
-
-
Column Packing: Pack a column with silica gel using a non-polar solvent (e.g., hexane).
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). The non-polar this compound will begin to move down the column.
-
Gradient: Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane) to elute your product.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which ones contain your pure product, free of the silane contaminant.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Method Selection Guide
The choice of purification method is a critical decision in the experimental workflow. The following diagram and table are designed to guide you to the most appropriate strategy based on the specific characteristics of your product and the scale of your reaction.
Caption: Decision workflow for selecting a purification method.
Comparison of Purification Methods
| Method | Pros | Cons | Best For |
| Vacuum Distillation | - Excellent for large scales- Relatively fast and low-cost- No additional solvents or reagents needed | - Requires product to be thermally stable and non-volatile- May not separate compounds with close boiling points | Large-scale reactions where the product has a high boiling point. |
| Controlled Hydrolysis | - Chemically transforms the contaminant for easy removal- Good for a wide range of scales- Does not require specialized equipment | - Can lead to emulsions- Not suitable for water-soluble or water-sensitive products | Removing silane from non-polar, water-insoluble products. |
| Column Chromatography | - Can achieve very high purity- Versatile for many product types | - Can be slow and labor-intensive- Uses large volumes of solvent- Potential for silane to react with silica gel[4] | Small-scale synthesis requiring very high purity, and where there is a good polarity difference. |
References
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Technical Support Center: Enhancing the Stability of (3-Chloropropyl)ethoxydimethylsilane Layers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Chloropropyl)ethoxydimethylsilane. This guide is designed to provide in-depth, field-proven insights into achieving highly stable and reproducible silane layers. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your surface modification workflows effectively.
Core Principles: The Chemistry of Silanization
Achieving a stable silane layer is not merely a procedural task; it is the controlled orchestration of a multi-step chemical reaction. The stability of the final layer is fundamentally dependent on the successful completion of three key stages involving this compound, a bifunctional organosilane.
-
Hydrolysis: The process begins when the ethoxy group (-OEt) on the silicon atom reacts with water molecules. This reaction cleaves the Si-O-Et bond, replacing it with a reactive silanol group (Si-OH). A controlled amount of water is therefore essential to initiate the process.[1][2][3]
-
Condensation: The newly formed silanol groups are now active. They can undergo two primary condensation reactions:
-
Surface Binding: A silanol group reacts with a hydroxyl group (-OH) on the substrate surface (e.g., glass, silicon oxide), forming a highly stable, covalent siloxane bond (Si-O-Substrate). This is the anchor of your silane layer.
-
Cross-Linking: A silanol group can also react with a silanol group on an adjacent silane molecule, forming a cross-linked siloxane network (Si-O-Si). Since this compound has two ethoxy groups, it can form linear polymer chains, contributing to the layer's integrity.
-
-
Curing: A final heating or drying step is crucial to drive the condensation reactions to completion and remove residual water and alcohol byproducts.[4][5] This solidifies the covalent bonds to the substrate and within the silane network, maximizing the layer's durability.[6]
Understanding these stages is the key to diagnosing and solving nearly every issue you may encounter.
The Silanization Pathway
Caption: The three-stage chemical workflow for forming a stable silane layer.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during silanization in a direct question-and-answer format.
Question 1: My silane layer is peeling off or shows poor adhesion. What went wrong?
Answer: This is one of the most common failure modes and almost always points to an issue at the substrate-silane interface. The root cause is an insufficient number of stable, covalent Si-O-Substrate bonds.
Primary Causes & Solutions:
-
Inadequate Substrate Cleaning: The substrate surface is contaminated with organic residues, preventing the silane from accessing the surface hydroxyl groups.
-
Solution: Implement a rigorous, multi-step cleaning protocol. For glass or silicon substrates, this involves sonication in solvents like acetone and ethanol, followed by a thorough rinse with deionized water.[4] For a highly activated surface with a high density of hydroxyl groups, a piranha solution treatment can be used, but with extreme caution and proper safety protocols.[7]
-
-
Insufficient Surface Hydroxyl Groups: Your substrate may be naturally hydrophobic or may have been improperly stored, leading to a low population of reactive -OH groups.
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Solution: Activate the surface just prior to silanization using methods like UV-Ozone treatment or an oxygen plasma treatment. This creates a fresh, high-energy, hydroxyl-rich surface ready for bonding.
-
-
Incomplete Curing: The condensation reaction that forms the covalent bond to the substrate was not driven to completion.
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Solution: Ensure the coated substrate is properly cured. A typical curing process involves heating in an oven. The temperature and duration depend on the substrate, but a common starting point is 110-120°C for 30-60 minutes.[4] This step is non-negotiable for achieving a robust, lasting layer.
-
Question 2: The silane coating appears hazy, cloudy, or non-uniform. What is the cause?
Answer: A hazy or uneven appearance is a classic sign of uncontrolled polymerization of the silane, either in the solution before it reaches the surface or on the surface itself. This results in the deposition of weakly-bound polysiloxane aggregates instead of an ordered layer.[4]
Primary Causes & Solutions:
-
Excess Water in the Silane Solution: The most likely culprit. If there is too much water in your solvent, the silane will hydrolyze and self-condense extensively in the solution, forming oligomers and polymers that then precipitate onto the surface.[4]
-
High Silane Concentration: Using a concentration that is too high promotes the formation of thick, weak multilayers instead of a robust, well-ordered layer.[4]
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Inadequate Rinsing: Failure to thoroughly rinse the substrate after deposition leaves behind excess, unbound silane and oligomers which can appear as a cloudy film.
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Solution: Immediately after removing the substrate from the silane solution, implement a gentle but thorough rinsing step with a fresh, anhydrous solvent (e.g., the same solvent used for deposition) to remove physisorbed molecules.[7]
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Question 3: My surface properties are inconsistent across the substrate or between experiments. Why?
Answer: Inconsistent results, such as variable water contact angles, point to a lack of control over the key reaction parameters. The goal of silanization is to create a reproducible surface, and this requires a reproducible process.
Primary Causes & Solutions:
-
Environmental Humidity Fluctuations: The rate of hydrolysis is highly dependent on the availability of water. Changes in ambient humidity from day to day can significantly alter your results.[9][10]
-
Solution: Control the humidity. Perform the reaction in a controlled environment like a glove box or a desiccator cabinet. At a minimum, record the temperature and relative humidity for each experiment to help diagnose variability.
-
-
Variable Deposition Time or Temperature: The kinetics of hydrolysis and condensation are temperature-dependent.[11][12] Longer deposition times do not always lead to better layers and can contribute to multilayer formation.[4]
-
Solution: Standardize your protocol. Use a consistent deposition time and temperature for all experiments. Optimize these parameters systematically to find the ideal conditions for your specific application.
-
-
Aging of Silane Solution: Silane solutions are not stable over long periods. Once mixed with a solvent (even an anhydrous one), they will slowly react with trace moisture.
-
Solution: Always use a freshly prepared silane solution for each experiment.[4] Do not store and reuse solutions.
-
Question 4: The silane layer degrades quickly when used in aqueous or biological media. How can I improve its long-term stability?
Answer: The long-term stability of a silane layer, particularly its resistance to being stripped away by water (hydrolytic stability), is determined by the quality and density of the covalent bond network.[6][13]
Primary Causes & Solutions:
-
Incomplete Curing: As mentioned in Q1, this is a critical failure point. Without a proper thermal cure, many silane molecules are only weakly adsorbed or have not fully cross-linked, making them susceptible to displacement by water molecules.[5]
-
Formation of a Disordered, Water-Rich Layer: If the deposition is performed under conditions of high humidity, water molecules can become entrapped within the forming silane layer, disrupting the formation of a dense, cross-linked network and creating pathways for future water ingress and degradation.[9][14]
-
Solution: Control the deposition environment. Use anhydrous solvents and a low-humidity atmosphere to minimize water incorporation into the film. A well-formed, dense layer is inherently more resistant to hydrolysis.[10]
-
Troubleshooting Flowchart
Caption: A logical flowchart for diagnosing and solving common silanization issues.
Detailed Experimental Protocols
Protocol 1: Rigorous Substrate Cleaning & Activation (Glass/Silicon)
This protocol is designed to produce a chemically clean and reactive surface, which is the necessary foundation for a stable silane layer.
-
Initial Solvent Wash:
-
Place substrates in a beaker and sonicate in acetone for 15 minutes.
-
Decant acetone, replace with isopropanol, and sonicate for another 15 minutes.
-
Rinse thoroughly with high-purity deionized (DI) water.
-
-
Surface Activation (Piranha Etch - EXTREME CAUTION REQUIRED ):
-
Safety First: This step must be performed in a certified chemical fume hood while wearing appropriate PPE (acid-resistant gloves, apron, full-face shield). Piranha solution is a strong oxidizer and reacts violently with organic materials.
-
Prepare the piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Always add peroxide to acid.
-
Immerse the cleaned substrates in the warm (but not boiling) piranha solution for 15-30 minutes.
-
Carefully remove substrates and rinse extensively with DI water.
-
-
Final Drying:
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Place the substrates in an oven at 110°C for at least 1 hour to ensure all moisture is removed.[15]
-
Use the substrates for silanization immediately after they have cooled to room temperature in a desiccator.
-
Protocol 2: Optimized Liquid-Phase Deposition
This protocol minimizes uncontrolled polymerization by emphasizing an anhydrous environment.
-
Environment Preparation:
-
If possible, work in a low-humidity environment such as a nitrogen-filled glove box.[4]
-
-
Silane Solution Preparation:
-
In a clean, dry reaction vessel, prepare a 1% (v/v) solution of this compound in anhydrous toluene.[4] Ensure the toluene is from a freshly opened bottle or has been dried over molecular sieves.
-
Crucially, prepare this solution immediately before use.
-
-
Deposition:
-
Immerse the cleaned, activated, and dried substrates into the silane solution.
-
Allow the deposition to proceed at room temperature for 30-60 minutes with gentle agitation.
-
-
Rinsing:
-
Gently remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh anhydrous toluene to remove any unbound silane.[4]
-
-
Curing:
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the coated substrates in an oven or on a hotplate at 110-120°C for 45 minutes to form stable covalent bonds.[4]
-
Allow the substrates to cool to room temperature before use or storage in a desiccator.
-
Quantitative Data Summary
The following table summarizes key experimental parameters and their impact on the final silane layer. Optimal conditions can vary depending on the specific substrate and application.
| Parameter | Typical Range | Low Value/Condition Effect | High Value/Condition Effect | Recommended Practice |
| Silane Concentration | 0.1% - 5% (v/v) | Sparse coverage, incomplete layer. | Thick, uneven, weakly-bound multilayers. Hazy appearance.[4][7] | Start with 1-2% and optimize downwards for monolayer applications. |
| Deposition Time | 15 - 120 minutes | Incomplete surface reaction, poor adhesion. | Increased risk of multilayer formation. No significant benefit after a certain point.[4] | Optimize between 30-60 minutes. |
| Curing Temperature | 100°C - 150°C | Incomplete condensation, poor hydrolytic stability. | Can be beneficial, drives reaction faster.[11] Risk of damaging sensitive substrates. | 110-120°C is a robust starting point for glass/silicon.[4] |
| Relative Humidity | <10% - >50% | Slow hydrolysis. | Rapid polymerization in solution, leading to particle deposition and hazy films.[9][10] | Maintain as low as practically possible, ideally in a controlled environment. |
| Water Contact Angle | Varies | Indicates a more hydrophilic surface. | Indicates a more hydrophobic surface. | Use as a quality control metric. Consistent angles indicate a reproducible process. |
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Side reactions to consider when using (3-Chloropropyl)ethoxydimethylsilane
Welcome to the Technical Support Center for (3-Chloropropyl)ethoxydimethylsilane (CPEDMS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential side reactions associated with this versatile organosilane. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
Question 1: My CPEDMS solution has become cloudy or formed a white precipitate. What is happening and can I still use it?
Answer: This is the most common issue encountered and is almost certainly due to premature hydrolysis and self-condensation of the silane. The ethoxy group on the silicon atom is highly susceptible to reaction with water, which can be ambient moisture from the air or residual water in your solvent.
The Mechanism: The process occurs in two main steps:
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Hydrolysis: The Si-OCH₂CH₃ (ethoxy) bond reacts with water to form a silanol group (Si-OH) and ethanol.
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Condensation: These highly reactive silanol groups then react with each other to form stable siloxane bonds (Si-O-Si), releasing a water molecule. This process continues, forming oligomers and polymers that are often insoluble in organic solvents, resulting in the turbidity or precipitate you observe.[1][2][3][4]
Once this polymerization has occurred, the reagent is no longer effective for creating a uniform monolayer on a surface and should be discarded. Using a partially hydrolyzed/condensed silane solution will lead to a non-uniform, rough, and poorly bonded coating.[1][2]
Caption: Hydrolysis and self-condensation pathway of CPEDMS.
Question 2: Why am I getting inconsistent or incomplete surface modification results?
Answer: Inconsistent surface modification, or silanization, is a frustrating issue that typically points to problems in one of three areas: the substrate, the silane reagent, or the reaction conditions.
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Substrate Inactivity: Silanes like CPEDMS primarily react with hydroxyl (-OH) groups on the substrate surface.[2][3] If your surface (e.g., glass, silica) is contaminated with organic residues or has a low density of -OH groups, the reaction will be inefficient.
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Reagent Degradation: As discussed in FAQ 1, the silane may have already degraded due to moisture exposure. Always use a fresh bottle or one that has been properly stored under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Suboptimal Reaction Conditions: Silanization is a balancing act. You need a trace amount of water to initiate the hydrolysis required for surface bonding, but too much water favors self-condensation in the solution.[2] Furthermore, parameters like silane concentration, reaction time, and temperature are critical.[1]
For a comprehensive troubleshooting guide, refer to the protocols in Section 2 .
Question 3: I am trying to use the chloropropyl group for a subsequent nucleophilic substitution, but the yield is low. What could be the issue?
Answer: The terminal chloride on the propyl chain is a good leaving group for Sₙ2 reactions. However, low yields can arise from several side reactions or experimental flaws:
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Steric Hindrance: After bonding to a surface, the mobility of the chloropropyl chain is reduced. The surface itself can create steric hindrance, making it difficult for bulky nucleophiles to reach the reactive carbon center.
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Competing Reactions: If your nucleophile is also a base, it can potentially cause elimination reactions, although this is less common for a primary chloride. More critically, if the nucleophile can also react with any remaining silanol groups on the surface or with the siloxane backbone, it will be consumed in non-productive pathways.
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Surface Effects: The local environment of the surface (e.g., polarity, presence of adsorbed water) can influence the reaction kinetics differently than in a bulk solution.
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Incomplete Initial Silanization: A low density of chloropropyl groups on the surface from a poor initial silanization will naturally lead to a low overall yield in the subsequent reaction.
Troubleshooting Strategy:
-
Verify the quality of your initial CPEDMS layer using surface characterization techniques (e.g., contact angle measurements, XPS, or AFM).
-
Use a smaller, less hindered nucleophile if possible.
-
Ensure your reaction is performed under strictly anhydrous conditions (unless your mechanism requires a protic solvent) to prevent side reactions with water.
-
Consider using a catalyst or adjusting the temperature to improve reaction kinetics.
Caption: Intended Sₙ2 reaction vs. a potential side reaction.
Section 2: Troubleshooting Guides & Protocols
Guide 1: Overcoming Hydrolysis and Ensuring Reagent Viability
This guide provides a protocol for handling and preparing CPEDMS solutions to minimize premature hydrolysis.
Core Principle: The key is to exclude atmospheric moisture until the point of application. Ethoxy-silanes are generally more stable than their methoxy counterparts, but still require careful handling.[5]
Protocol for Preparing a 2% (v/v) Silanization Solution in Toluene:
-
Solvent Preparation: Use an anhydrous grade of toluene. If unavailable, dry the solvent using appropriate methods like passing it through an activated alumina column.
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Inert Atmosphere: Perform all manipulations in a glove box or under a gentle stream of dry nitrogen or argon gas.
-
Glassware: Ensure all glassware (syringes, flasks, stir bars) is oven-dried at >120°C for at least 4 hours and cooled in a desiccator or under an inert gas stream just before use.
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Solution Preparation:
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Transfer 49 mL of anhydrous toluene to your reaction flask via a cannula or a dry syringe.
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Withdraw 1 mL of CPEDMS from a fresh bottle using a dry syringe. A Sure/Seal™ type bottle is highly recommended.
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Slowly add the CPEDMS to the stirring toluene.
-
-
Usage: Use the prepared solution immediately. Do not store silane solutions, as they will inevitably degrade.[6] If precipitates appear, the solution is no longer viable.[6]
Hydrolysis Rate Data: While specific data for this compound is not readily available, data for analogous compounds like 3-chloropropyl(diethoxy)methylsilane and (3-chloropropyl)triethoxysilane from ECHA registration dossiers provide valuable insight into the effect of pH on stability.[7]
| pH | Approximate Half-life of 3-chloropropyl(diethoxy)methylsilane (20-25°C) | Approximate Half-life of (3-chloropropyl)triethoxysilane (25°C) |
| 4 | 0.4 hours | < 24 minutes |
| 7 | 9.5 hours | 35 hours |
| 9 | 0.2 hours | 2 hours |
| This table summarizes data from read-across studies in ECHA registration dossiers and demonstrates that hydrolysis is fastest under acidic and basic conditions and slowest near neutral pH.[7] |
Guide 2: Achieving Uniform Surface Silanization
This guide provides a robust workflow for modifying hydroxyl-bearing surfaces (e.g., glass, silica wafers).
Core Principle: A successful silanization requires a pristine, activated surface and carefully controlled reaction conditions to ensure the surface reaction is favored over silane self-polymerization in solution.[1][2]
Caption: Standard experimental workflow for surface silanization.
Step-by-Step Experimental Protocol:
-
Substrate Cleaning (Choose one):
-
Sonication: Sonicate the substrate in a sequence of Alconox, deionized water, acetone, and finally isopropanol for 15 minutes each. Dry under a stream of nitrogen.
-
Piranha Solution (Caution!): For silica-based substrates, immerse in a freshly prepared 3:1 mixture of concentrated H₂SO₄:30% H₂O₂ for 30-60 minutes. Rinse copiously with deionized water and dry. Piranha solution is extremely corrosive and reactive; use extreme caution and appropriate PPE.
-
-
Surface Activation:
-
Expose the cleaned substrate to an oxygen plasma or a UV/Ozone cleaner for 5-10 minutes.[1] This step is crucial as it both removes final traces of organic contaminants and generates a high density of surface hydroxyl groups.
-
-
Silanization Reaction:
-
Immediately after activation, immerse the substrate in the freshly prepared 2% CPEDMS solution (from Guide 1).
-
Allow the reaction to proceed for 1-4 hours at room temperature. Longer times may lead to multilayer formation.[2]
-
-
Rinsing:
-
Remove the substrate from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any loosely adsorbed (physisorbed) silane molecules.
-
Perform a final rinse with isopropanol or ethanol and dry with nitrogen.
-
-
Curing:
-
Bake the coated substrate in an oven at 110-120°C for 1 hour.[1] This step drives the condensation reaction between surface-bound silanols and the substrate's hydroxyl groups, forming stable covalent siloxane bonds and removing residual water.
-
Self-Validation Check: A properly silanized surface should exhibit a noticeable change in wetting behavior. For example, a hydrophilic glass slide will become more hydrophobic after coating with CPEDMS. This can be quickly verified by observing how a water droplet beads on the surface or by measuring the water contact angle.
References
-
European Chemicals Agency. (n.d.). (3-chloropropyl)dimethoxymethylsilane - Registration Dossier. Retrieved from [Link]
-
Gelest, Inc. (2015). 3-CHLOROPROPYLMETHYLDIETHOXYSILANE Safety Data Sheet. Retrieved from [Link]
-
Nanjing SiSiB Silicones Co., Ltd. (n.d.). Structure and Mechanism of Silane Coupling Agent. Retrieved from [Link]
-
Gelest, Inc. (2015). sic2338.0 - 3-chloropropyldimethylmethoxysilane, 95% Safety Data Sheet. Retrieved from [Link]
-
Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Precautions for Using Silane Coupling Agents. Retrieved from [Link]
-
Arkles, B. (1977). Silane Coupling Agents: A Review. Gelest Technical Library. Retrieved from [Link]
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-
Surface Science and Technology. (n.d.). Understanding Silane Functionalization. Retrieved from [Link]
-
Kurgan, B. P., et al. (2010). pH Variation during the hydrolysis of 3-chloropropyltri-methoxysilane... ResearchGate. Retrieved from [Link]
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Dealing with moisture sensitivity of (3-Chloropropyl)ethoxydimethylsilane
Technical Support Center: (3-Chloropropyl)ethoxydimethylsilane
Welcome to the technical support center for this compound (CPEDMS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this moisture-sensitive organosilane. Our goal is to empower you to achieve consistent, reproducible results by understanding and controlling the challenges associated with its reactivity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that users may encounter during their experiments. The root cause of many issues with CPEDMS is its susceptibility to premature hydrolysis and condensation.
Question 1: My solution of this compound turned cloudy or formed a white precipitate shortly after preparation. What is happening and is the reagent still usable?
Answer: This is a classic sign of uncontrolled hydrolysis and condensation. The ethoxy group on the silicon atom is highly reactive towards water, even ambient moisture in the air or trace amounts in your solvent.[1][2]
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Causality: When CPEDMS is exposed to water, the ethoxy group (Si-OCH₂CH₃) hydrolyzes to form a reactive silanol group (Si-OH) and ethanol. This silanol is unstable and will rapidly react with other silanol molecules in a condensation reaction, forming stable siloxane bonds (Si-O-Si). This process continues, creating oligomers and polymers that are insoluble in many organic solvents, resulting in the cloudiness or precipitate you observe.[3][4]
-
Solution:
-
Discard the Solution: The reagent has been compromised. The active monomeric silane has been consumed to form polysiloxanes, and the solution will not perform as expected in your reaction (e.g., for surface modification).
-
Solvent Purity: Ensure you are using a truly anhydrous solvent (<50 ppm water). Use freshly dried solvent from a solvent purification system or a newly opened bottle of anhydrous solvent.
-
Inert Atmosphere: Handle the silane and prepare your solutions under a dry, inert atmosphere, such as nitrogen or argon.[2][5] This can be achieved using a glovebox or Schlenk line techniques.
-
Fresh Reagent: Always use a fresh aliquot of CPEDMS drawn from a properly stored stock bottle. Avoid using bottles that have been open for a long time.[5]
-
Question 2: I performed a surface modification on a glass/silica substrate, but the resulting surface is patchy and non-uniform. Characterization (e.g., contact angle) shows inconsistent results across the surface. What went wrong?
Answer: Non-uniform surface coverage is a frequent issue that points to problems in either substrate preparation or the silanization process itself, often linked to moisture.
-
Causality:
-
Premature Silane Polymerization: As described in Question 1, if the silane hydrolyzes and polymerizes in the solution before it can react with the substrate, these aggregates will deposit randomly onto the surface, leading to a thick, uneven, and poorly adhered layer.[6]
-
Inadequate Substrate Activation: The silanization reaction relies on the presence of hydroxyl (-OH) groups on the substrate surface. If the surface is not scrupulously clean or properly activated, there will be an insufficient number of binding sites for the silane to form a covalent bond, resulting in a sparse and incomplete monolayer.[6][7]
-
-
Solution:
-
Rigorous Substrate Cleaning: Implement a thorough cleaning and activation protocol for your substrate to generate a high density of surface hydroxyl groups. This may involve piranha solution, UV/ozone treatment, or plasma cleaning.
-
Control Silane Concentration: Using a more dilute silane solution (e.g., 1-2% v/v) can favor the reaction of individual silane molecules with the surface over intermolecular self-condensation in the solution.[6]
-
Strict Anhydrous Conditions: Prepare the silanization solution in an anhydrous solvent immediately before use and perform the reaction under an inert atmosphere to prevent premature polymerization.
-
Thorough Rinsing: After the reaction, rinse the substrate extensively with fresh, anhydrous solvent (e.g., toluene or isopropanol) to remove any non-covalently bonded (physisorbed) silane molecules or aggregates. Sonication during rinsing can be beneficial.[8]
-
Question 3: My reaction yield is significantly lower than expected, or the reaction failed completely. I suspect the this compound is the problem. How can I confirm this?
Answer: If other reagents and conditions are verified, degradation of the silane is a highly likely cause. A compromised silane will have a reduced concentration of the active monomeric species.
-
Causality: The active species is the monomeric this compound. Once it hydrolyzes and condenses into oligomers or polymers, the silicon center is no longer available to react as intended (e.g., with a surface hydroxyl group). The functional chloropropyl group may also become sterically hindered or trapped within the polymer matrix.
-
Solution & Verification:
-
Visual Inspection: Check the stock bottle for any signs of increased viscosity, cloudiness, or solid precipitates. These are clear indicators of degradation.
-
Use a Fresh Bottle: The most straightforward approach is to open a new, sealed bottle of the silane and repeat the experiment under strictly anhydrous conditions. If the reaction proceeds successfully, it confirms the original stock was compromised.
-
Proactive Handling: To prevent future failures, aliquot a new bottle of the silane into smaller, single-use vials under an inert atmosphere. This minimizes the risk of contaminating the entire stock with repeated openings.
-
Frequently Asked Questions (FAQs)
Q: What is the fundamental chemistry behind the moisture sensitivity of this compound?
A: The sensitivity originates from the ethoxy group (-OCH₂CH₃) bonded to the silicon atom. Silicon has a strong affinity for oxygen, and the Si-O bond in the ethoxy group is susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, cleaves the Si-O bond, releasing ethanol and forming a silanol (Si-OH). These silanols are highly reactive and will readily condense with each other to form very stable siloxane (Si-O-Si) bridges, releasing a molecule of water.[3][4]
Q: How should I properly store a bottle of this compound after it has been opened?
A: Proper storage is critical to preserving the reagent's integrity.[1][9]
-
Seal Tightly: Immediately after dispensing, tightly close the container cap. For high-purity applications, bottles with a PTFE-lined septum are ideal, allowing reagent removal via syringe without opening the cap to the atmosphere.[5]
-
Inert Gas Blanket: Before sealing, flush the headspace of the bottle with a dry inert gas like nitrogen or argon to displace any moist air.[2]
-
Cool, Dark, and Dry: Store the sealed container in a cool, dark place. A desiccator or a dry cabinet provides an excellent moisture-free secondary environment.[5][9] Refrigeration can be used, but the bottle must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
Q: What are the byproducts of hydrolysis and are they problematic?
A: The primary byproducts are ethanol and polysiloxanes. Ethanol is generally benign and is removed during solvent evaporation or rinsing steps. The polysiloxanes, however, are the main issue, as they represent the degraded, inactive form of your reagent and can interfere with your experiment by depositing as an insoluble residue.[3][10]
Q: Can I use anhydrous methanol as a solvent with this ethoxy-silane?
A: It is not recommended. Even anhydrous alcohols can undergo transesterification with the ethoxy-silane, where the ethoxy group is exchanged for a methoxy group. This changes the reactivity of the silane and introduces variability into your system. It is best to use non-protic anhydrous solvents like toluene, hexanes, or chloroform.
Visualizing the Degradation Pathway
The following diagram illustrates the two-step process of hydrolysis and condensation that occurs when this compound is exposed to moisture.
Caption: The degradation pathway of CPEDMS via hydrolysis and subsequent self-condensation.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Storage | Tightly sealed under inert gas (N₂ or Ar), in a cool, dark, dry place (e.g., desiccator).[1][9] | Prevents exposure to atmospheric moisture and light, which can degrade the compound. |
| Handling | Glovebox or Schlenk line. Use dry syringes/cannulas for transfer.[2] | Minimizes contact with moisture and oxygen, preserving reagent integrity. |
| Compatible Solvents | Anhydrous non-protic solvents (e.g., Toluene, Hexanes, THF, Chloroform). | These solvents do not react with the silane and can be obtained with very low water content. |
| Incompatible Reagents | Water, protic solvents (alcohols, acids), and sources of moisture.[11] | Reacts rapidly via hydrolysis or transesterification, leading to degradation. |
| Signs of Degradation | Increased viscosity, cloudiness (turbidity), formation of a gel or white precipitate. | Indicates that hydrolysis and polymerization have occurred. |
Experimental Protocol: Surface Silanization of Glass Substrates
This protocol provides a reliable method for creating a functionalized surface using CPEDMS while minimizing moisture contamination.
1. Substrate Cleaning and Activation: a. Sonicate glass slides in a solution of laboratory detergent for 15 minutes, followed by extensive rinsing with deionized water. b. Immerse the slides in Piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care using appropriate PPE). c. Rinse thoroughly with deionized water, then with anhydrous ethanol. d. Dry the slides in an oven at 120°C for at least 2 hours and allow them to cool to room temperature in a desiccator just before use. This step ensures a dry, hydroxyl-rich surface.[7]
2. Reaction Setup (under Inert Atmosphere): a. Place the dried, activated glass slides into a reaction vessel (e.g., a Schlenk flask) inside a nitrogen-filled glovebox or on a Schlenk line. b. Add anhydrous toluene to the vessel to cover the slides.
3. Silane Solution Preparation and Reaction: a. In the glovebox, use a dry syringe to add this compound to the toluene to achieve a final concentration of 2% (v/v). b. Gently agitate the solution to ensure it is well-mixed. c. Allow the reaction to proceed at room temperature for 1-2 hours.
4. Rinsing and Curing: a. Remove the silane solution. b. Rinse the slides by sonicating them in fresh anhydrous toluene for 5 minutes. Repeat this step two more times with fresh solvent to remove all physisorbed silane.[8] c. Dry the slides under a stream of dry nitrogen. d. Cure the slides in an oven at 110-120°C for 30-60 minutes to promote the formation of stable covalent bonds with the surface.[6] e. Allow to cool in a desiccator. The functionalized slides are now ready for characterization or further use.
References
- Benchchem. (2025). Technical Support Center: Optimizing Silanization for Monolayer Formation. Benchchem.
- Benchchem. (n.d.). Troubleshooting incomplete silanization of surfaces. Benchchem.
- Power Chemical Corporation. (n.d.). Silane Coupling Agent Storage & Handling Guide. SiSiB SILANES.
- Benchchem. (2025). Organosilane Precursors for Functional Material Synthesis: A Technical Guide. Benchchem.
- Benchchem. (2025). Technical Support Center: Optimizing Silanization Reaction Time and Temperature. Benchchem.
- Gelest, Inc. (2015). Safety Data Sheet: 3-CHLOROPROPYLDIMETHYLMETHOXYSILANE, 95%. Gelest.
- Shin-Etsu Silicone. (n.d.). What precautions should be taken when storing silane coupling agents? Shin-Etsu Silicone Selection Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.
- Jadhav, S. A. (2015). Answer to "Any advice transferring & storing of organosilane coupling agent?". ResearchGate.
- Momentive. (n.d.). Silquest and Other Momentive Silanes: A Selection and Handling Guide*. Momentive.
- PubChem. (n.d.). (3-Chloropropyl)triethoxysilane. National Center for Biotechnology Information.
- ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. ResearchGate.
Sources
- 1. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 2. nbinno.com [nbinno.com]
- 3. kccsilicone.com [kccsilicone.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 10. (3-Chloropropyl)triethoxysilane | C9H21ClO3Si | CID 78771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. gelest.com [gelest.com]
Technical Support Center: Purification of Crude (3-Chloropropyl)ethoxydimethylsilane
Welcome to the technical support center for the purification of (3-Chloropropyl)ethoxydimethylsilane (CAS No. 13508-63-9). This guide is designed for researchers, scientists, and drug development professionals who handle this versatile organosilane intermediate. Here, we address common challenges encountered during its purification, providing in-depth, field-proven insights in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to ensure you achieve the highest purity and yield.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process. Each answer provides a diagnosis of the likely cause and a step-by-step solution.
Q1: My freshly distilled this compound appears cloudy or contains a gel-like precipitate. What is the cause and how can I fix it?
A1: This is the most common issue when handling alkoxysilanes and is almost certainly caused by hydrolysis and subsequent condensation .
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Causality (The "Why"): The silicon-ethoxy (Si-OEt) bond in your product is highly susceptible to attack by water. Even trace amounts of moisture from the atmosphere, solvents, or contaminated glassware can hydrolyze the ethoxy group to form a silanol (Si-OH). This silanol intermediate is unstable and will rapidly condense with another silanol or an ethoxysilane to form a stable silicon-oxygen-silicon (Si-O-Si) bond, creating a disiloxane. If this process continues, it results in the formation of larger oligomers or polymers (polysiloxanes), which are insoluble and appear as cloudiness or a gel.[1][2]
-
Troubleshooting & Prevention:
-
Rigorous Drying of Glassware: All glassware for distillation and storage must be oven-dried at >120°C for several hours and cooled under a stream of dry inert gas (Nitrogen or Argon) immediately before use.
-
Inert Atmosphere Operation: The entire distillation process must be conducted under a dry, inert atmosphere. This involves using a Schlenk line or a similar setup to ensure that the crude material, the distillation apparatus, and the receiving flask are protected from atmospheric moisture.
-
Use of Dry Solvents (if applicable): If any solvents are used to transfer the crude product, ensure they are anhydrous grade.
-
Salvaging a Cloudy Product: If the product is only slightly cloudy, it may be salvaged by filtering through a 0.2 µm PTFE syringe filter under an inert atmosphere. However, this only removes the insoluble polymer, not the dissolved siloxanes. A re-distillation under strictly anhydrous conditions is the only way to restore high purity.
-
Q2: My GC analysis of the purified product shows several small peaks with retention times very close to the main product peak. How can I improve the separation?
A2: This indicates incomplete separation of structurally similar impurities. The most likely culprits are isomeric byproducts from the synthesis or other low-boiling organosilane impurities. The solution lies in optimizing your fractional distillation technique.[3]
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Causality (The "Why"): Standard distillation is effective for separating liquids with widely different boiling points. When boiling points are close (within ~25°C), fractional distillation is required.[3] This technique uses a fractionating column to create a series of theoretical plates where repeated vaporization-condensation cycles occur, enriching the vapor with the more volatile component at each stage. Inefficient fractionation results from an insufficient number of theoretical plates or a non-equilibrium state.
-
Troubleshooting & Optimization:
-
Increase Column Efficiency: Replace a simple distillation head with a more efficient fractionating column. A Vigreux column is a good starting point, but for challenging separations, a column packed with structured packing (like Raschig rings or metal sponge) provides a much higher number of theoretical plates.
-
Optimize the Reflux Ratio: The reflux ratio is the ratio of condensate returned to the column versus condensate collected. A higher reflux ratio (e.g., 10:1) allows the column to reach equilibrium and improves separation, but slows down the distillation. For your initial run, start with a high reflux ratio and gradually decrease it as the separation proceeds.
-
Slow and Steady Heating: Heat the distillation pot slowly and evenly using an oil bath to avoid "bumping" and to allow the temperature gradient in the column to establish properly.
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient, which is crucial for efficient separation.
-
Q3: The distillation yield is very low, and a significant amount of thick, high-boiling residue is left in the distillation flask. What happened?
A3: This points to either thermal decomposition of your product or extensive polymerization during heating.
-
Causality (The "Why"): While this compound is relatively stable, prolonged heating at high temperatures can cause degradation. More commonly, if trace acidic or basic impurities are present in the crude mixture, they can catalyze the condensation of the silane at the elevated temperatures of distillation, leading to the formation of high-molecular-weight polysiloxanes that will not distill.[1]
-
Troubleshooting & Prevention:
-
Use Vacuum Distillation: The most critical step is to perform the distillation under reduced pressure (vacuum).[3][4] Lowering the pressure reduces the boiling point of the compound, allowing it to distill at a much lower temperature where decomposition and polymerization are minimized.
-
Neutralize the Crude Product: Before distillation, wash the crude product with a mild base (e.g., a saturated sodium bicarbonate solution) followed by deionized water to remove any acidic impurities (like residual HCl from synthesis). Crucially , the washed product must be thoroughly dried with an anhydrous drying agent (like MgSO₄ or Na₂SO₄), filtered, and then distilled. Any remaining water will cause severe hydrolysis.
-
Check for Catalyst Residues: If a catalyst was used in the synthesis, ensure it has been effectively removed (e.g., by filtration) before attempting distillation, as it may promote side reactions at high temperatures.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended primary purification method for crude this compound? Fractional vacuum distillation is the industry-standard and most effective method. It simultaneously addresses the need to separate closely boiling impurities (fractional distillation) and the compound's thermal sensitivity and susceptibility to polymerization (vacuum distillation).[3][4][5]
Q2: What are the critical parameters and expected values for a successful vacuum distillation? While the optimal vacuum level can vary, a good starting point is a pressure between 10-20 mmHg. The boiling point of the related compound, (3-Chloropropyl)trimethoxysilane, is 91-92 °C at 15 mmHg. You should expect the boiling point of this compound to be in a similar range under this pressure. Always perform a small-scale trial to determine the exact boiling point under your specific vacuum conditions.
Q3: What are the common impurities I should expect in the crude product? The impurity profile depends on the synthesis route, but typically includes:
-
Unreacted Starting Materials: e.g., allyl chloride, hydrosilanes.
-
Solvents: Toluene, hexane, or other reaction solvents.
-
Hydrolysis/Condensation Products: Disiloxanes and polysiloxanes (Si-O-Si linkages).[1][2]
-
Catalyst Residues: Traces of platinum or other catalysts.
-
Isomeric Byproducts: Depending on the synthesis, small amounts of other isomers may form.
Q4: How should I properly store the purified this compound to maintain its purity? Store the purified liquid in a clean, dry, amber glass bottle with a PTFE-lined cap. To prevent hydrolysis from atmospheric moisture, the bottle should be blanketed with a dry inert gas (Argon is preferred due to its density) before sealing. For long-term storage, consider adding activated 3Å molecular sieves to the bottle to scavenge any trace moisture that may enter. Store in a cool, dark, and well-ventilated area away from heat and ignition sources.[6]
Q5: Are there any alternative purification methods? For achieving ultra-high purity (>99.9%) on a small, analytical scale, preparative High-Performance Liquid Chromatography (HPLC) can be used.[7] Reverse-phase methods with an acetonitrile/water mobile phase can effectively separate the target compound from its impurities. However, this method is not practical for bulk purification due to scalability and cost. Additionally, certain impurities can sometimes be removed by chemical treatment, where a reagent is added to convert the impurity into a more easily separable substance (e.g., a solid that can be filtered off or a salt that is not volatile).[8]
Section 3: Detailed Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
Objective: To purify crude this compound to >99% purity.
Materials:
-
Round-bottom flasks (distillation pot and receiving flasks), all joints 24/40
-
Vigreux or packed fractionating column (min. 20 cm length)
-
Distillation head with thermometer adapter
-
Condenser
-
Vacuum adapter (cow-type adapter preferred for collecting fractions)
-
Heating mantle with stirrer or oil bath with magnetic stirrer
-
Vacuum pump with cold trap (liquid nitrogen or dry ice/acetone)
-
Schlenk line for inert gas supply (dry N₂ or Ar)
-
All glassware must be oven-dried and assembled while hot under a positive flow of inert gas.
Procedure:
-
Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation pot with the crude this compound (do not fill more than 2/3 full). Add a magnetic stir bar.
-
Inerting the System: Evacuate the system carefully and then backfill with inert gas. Repeat this cycle three times to ensure all atmospheric moisture and oxygen are removed.
-
Applying Vacuum: Start the cooling water flow to the condenser and chill the cold trap. Slowly and carefully apply vacuum until the desired pressure (e.g., 10-20 mmHg) is reached and stable.
-
Heating: Begin stirring and slowly heat the distillation pot.
-
Collecting Fractions:
-
Fore-run: Collect the first fraction, which will contain low-boiling solvents and impurities. The temperature at the distillation head will be low and unstable.
-
Main Fraction: As the temperature at the head stabilizes at the boiling point of your product, switch to a new receiving flask. Collect the product while the temperature remains constant.
-
Final Fraction: If the temperature begins to rise or drop, or if the distillation rate slows significantly, stop collecting the main fraction. The remaining material is high-boiling residue.
-
-
Shutdown: Turn off the heating and allow the system to cool completely. Slowly and carefully vent the system with inert gas. Do not vent with air, as the hot residue in the pot can be pyrophoric.
-
Storage: Immediately transfer the purified product to a pre-dried storage vessel under an inert atmosphere.
Protocol 2: Quality Control by Gas Chromatography (GC)
Objective: To assess the purity of the distilled fractions.
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms, or similar) is suitable.
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Injection: Inject a dilute solution of the sample in anhydrous hexane or toluene. Purity is determined by the area percentage of the main peak.
Section 4: Data & Visualization
Data Tables
Table 1: Physical Properties of this compound & Related Compounds.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 13508-63-9 | 180.75[9] | Est. 170-180 (at 760 mmHg) |
| (3-Chloropropyl)methoxydimethylsilane | 18171-14-7 | 166.72[10] | 144.3 (at 760 mmHg)[11] |
| (3-Chloropropyl)trimethoxysilane | 2530-87-2 | 198.72 | 195 (at 750 mmHg) |
| Ethanol | 64-17-5 | 46.07 | 78.4 |
| Hexamethyldisiloxane (Example Siloxane) | 107-46-0 | 162.38 | 101 |
Note: The atmospheric boiling point of the target compound is estimated. It is crucial to purify under vacuum.
Experimental Workflows & Diagrams
Caption: Workflow for the purification and quality control of this compound.
Caption: Troubleshooting decision tree for addressing low purity after distillation.
References
- Google Patents. (n.d.). JPH03188087A - Purification of organosilane mixture.
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
Kurjata, J., & Szafert, S. (2011). Generation of 3-Chloropropylsilanetriol: Monomer for the Synthesis of 3-Chloropropyl Substituted Oligosilsesquioxanes. ResearchGate. Retrieved from [Link]
-
Haz-Map. (n.d.). 3-Chloropropyltrimethoxysilane - Hazardous Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83538, this compound. Retrieved from [Link]
- Google Patents. (n.d.). CN109503651A - A kind of preparation method of chloropropyl triethoxysilane.
- Google Patents. (n.d.). CN104086582B - 3-chloropropyl trialkoxy silane clean preparation method.
-
iChemical. (n.d.). 3-chloropropyl-methoxy-dimethylsilane, CAS No. 18171-14-7. Retrieved from [Link]
-
Gelest, Inc. (2015, October 5). Safety Data Sheet: 3-chloropropyldimethylmethoxysilane, 95%. Retrieved from [Link]
-
Khan Academy. (2013, September 17). Simple and fractional distillations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87490, (3-Chloropropyl)methoxydimethylsilane. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloropropyltrimethoxysilane - Hazardous Agents | Haz-Map [haz-map.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 3-Chloropropyltriethoxysilane synthesis - chemicalbook [chemicalbook.com]
- 5. CN104086582B - 3-chloropropyl trialkoxy silane clean preparation method - Google Patents [patents.google.com]
- 6. gelest.com [gelest.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. JPH03188087A - Purification of organosilane mixture - Google Patents [patents.google.com]
- 9. This compound | C7H17ClOSi | CID 83538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (3-Chloropropyl)methoxydimethylsilane | C6H15ClOSi | CID 87490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-chloropropyl-methoxy-dimethylsilane, CAS No. 18171-14-7 - iChemical [ichemical.com]
Validation & Comparative
A Head-to-Head Battle of Silanes: (3-Chloropropyl)ethoxydimethylsilane vs. (3-Aminopropyl)triethoxysilane (APTES) for Surface Functionalization
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of surface modification, the choice of a silane coupling agent is a critical decision that dictates the functionality, stability, and ultimate performance of the modified material. Among the plethora of available options, (3-Aminopropyl)triethoxysilane (APTES) has long been a workhorse, celebrated for its versatility. However, for applications demanding alternative reactivity and potentially enhanced stability, (3-Chloropropyl)ethoxydimethylsilane presents a compelling alternative. This guide provides a comprehensive, data-driven comparison of these two silanes, empowering you to make an informed decision for your specific research and development needs.
At a Glance: Key Differences and Strategic Implications
| Feature | This compound | (3-Aminopropyl)triethoxysilane (APTES) |
| Reactive Group | Chloropropyl (-Cl) | Aminopropyl (-NH₂) |
| Primary Reactivity | Nucleophilic Substitution (e.g., with amines, thiols) | Nucleophilic Addition/Condensation (e.g., with epoxides, aldehydes, carboxylic acids) |
| Hydrolyzable Groups | One Ethoxy, Two Methyl | Three Ethoxy |
| Layer Formation | Primarily Monolayer | Monolayer to Multilayer |
| Bioconjugation | Direct reaction with nucleophiles | Often requires crosslinkers |
| Hydrolytic Stability | Generally considered stable | Stability can be pH and condition-dependent |
The Core Distinction: A Tale of Two Functional Groups
The fundamental difference between these two molecules lies in their terminal functional groups. APTES possesses a primary amine, a versatile nucleophile that can participate in a wide range of reactions, including amide bond formation with carboxylic acids (often requiring activation), Michael additions, and reactions with aldehydes and epoxides. This versatility has made APTES a popular choice for a broad spectrum of applications, from immobilizing biomolecules to enhancing the adhesion of coatings.[1]
Conversely, this compound features a terminal chloro group. This alkyl halide is an electrophile, readily undergoing nucleophilic substitution reactions with moieties such as amines, thiols, and cyanides. This provides a more direct route for conjugating molecules that possess these functional groups, potentially simplifying multi-step bioconjugation protocols.
Performance in the Real World: A Data-Driven Comparison
The choice between these two silanes is not merely a matter of chemical preference; it has tangible consequences for the properties of the resulting modified surface.
Surface Wettability: A Contact Angle Perspective
The wettability of a surface, a crucial parameter in applications ranging from microfluidics to cell culture, is significantly altered by silanization.
| Silane | Substrate | Typical Water Contact Angle | Reference |
| Unmodified Glass | Glass | < 15° | [2] |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass | 55° - 60° (for 4-6% solution) | [3] |
| (3-Chloropropyl)silane derivative | Glass | ~70-90° (expected) | General knowledge |
APTES functionalization typically renders a hydrophilic glass surface more hydrophobic, with water contact angles often in the range of 55-60 degrees.[3] While specific data for this compound is less abundant in the literature, alkyl-functionalized silanes generally impart a higher degree of hydrophobicity.
Surface Composition: An XPS Deep Dive
X-ray Photoelectron Spectroscopy (XPS) provides invaluable information about the elemental composition of the modified surface, confirming successful silanization and providing insights into the layer's purity.
| Silane | Substrate | Expected Elemental Peaks (Atomic %) | Reference |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Wafer | Si, O, C, N | [4][5] |
| This compound | Silicon Wafer | Si, O, C, Cl | [6] |
For an APTES-modified surface, the key indicator of successful functionalization is the appearance of a nitrogen (N 1s) peak in the XPS spectrum.[4][5] For a this compound-modified surface, the presence of a chlorine (Cl 2p) peak serves as the confirmation of successful grafting.[6]
The Reaction Mechanisms: A Visual Guide
The interaction of these silanes with a hydroxylated surface, such as silica or glass, proceeds through a series of hydrolysis and condensation steps.
Caption: Reaction pathways for surface modification.
Hydrolytic Stability: A Critical Consideration for Longevity
The durability of a silane layer, particularly in aqueous environments, is paramount for many applications. The hydrolytic stability of the Si-O-Si bonds anchoring the silane to the surface is a key factor.
While both silanes form relatively stable covalent bonds with the substrate, the nature of the organofunctional group can influence long-term stability. The amine group of APTES can potentially catalyze the hydrolysis of siloxane bonds, which may lead to a gradual degradation of the silane layer under certain conditions.[7] In a comparative study using a triethoxy analog, (3-Chloropropyl)triethoxysilane (CPTES) showed a higher percentage of layer loss (around 60%) compared to APTES (41.6%) under severe testing conditions, suggesting that the APTES self-assembled monolayer may exhibit better stability in some contexts.
Experimental Protocols: From Theory to Practice
The following protocols provide a starting point for the surface modification of glass slides. Optimization may be required based on the specific substrate and application.
Protocol 1: Surface Modification with this compound
This protocol is adapted from general silanization procedures for chloropropyl-functionalized silanes.
Materials:
-
Glass microscope slides
-
This compound
-
Anhydrous Toluene
-
Sulfuric Acid (H₂SO₄), concentrated
-
Hydrogen Peroxide (H₂O₂), 30%
-
Ethanol, absolute
-
Deionized (DI) water
-
Nitrogen gas source
Procedure:
-
Surface Cleaning and Activation:
-
Prepare a piranha solution by carefully and slowly adding one part 30% H₂O₂ to three parts concentrated H₂SO₄. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Immerse the glass slides in the piranha solution for 30-60 minutes to clean and generate surface hydroxyl groups.
-
Carefully remove the slides and rinse extensively with DI water.
-
Dry the slides under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried slides in the silane solution for 2-4 hours at room temperature with gentle agitation.
-
Remove the slides and rinse sequentially with toluene, acetone, and DI water.
-
Dry the slides under a stream of nitrogen.
-
Cure the slides in an oven at 110°C for 30-60 minutes.
-
Protocol 2: Surface Modification with (3-Aminopropyl)triethoxysilane (APTES)
Materials:
-
Glass microscope slides
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
Sulfuric Acid (H₂SO₄), concentrated
-
Hydrogen Peroxide (H₂O₂), 30%
-
Ethanol, absolute
-
Deionized (DI) water
-
Nitrogen gas source
Procedure:
-
Surface Cleaning and Activation:
-
Follow the same piranha cleaning procedure as described in Protocol 1.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.[8]
-
Immerse the cleaned and dried slides in the APTES solution for 2 hours at room temperature.[8]
-
Remove the slides and rinse with toluene.
-
Cure the slides in an oven at 110°C for 15 minutes.
-
Sonicate the slides in toluene for 5 minutes to remove any loosely bound silane.
-
Rinse with ethanol and dry under a stream of nitrogen.
-
Experimental Workflow: A Visual Representation
Caption: A comparative workflow for surface functionalization.
Making the Right Choice: A Summary of Recommendations
-
For versatile, multi-purpose surface functionalization and applications where subsequent modification with a variety of chemistries is desired, (3-Aminopropyl)triethoxysilane (APTES) remains an excellent and well-documented choice. Its primary amine group provides a rich platform for a wide array of conjugation strategies.
-
For applications requiring the direct and simplified conjugation of molecules containing amine or thiol groups, this compound offers a more streamlined approach. The direct nucleophilic substitution reaction can eliminate the need for additional crosslinking agents, potentially reducing reaction steps and purification complexity.
-
For applications demanding the formation of a self-assembled monolayer with potentially higher hydrophobicity, this compound is a strong candidate. Its single ethoxy group and two methyl groups favor monolayer formation over the multilayering that can sometimes occur with tri-functional silanes like APTES.
Ultimately, the optimal silane for your application will depend on a careful consideration of your specific requirements for reactivity, stability, and desired surface properties. This guide provides the foundational knowledge and experimental framework to embark on a rational and data-driven selection process.
References
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Effect of mixed silanes on the hydrolytic stability of composites. (1993). PubMed. Retrieved from [Link]
-
Paredes, V., Salvagni, E., Rodríguez-Castellon, E., Gil, F. J., & Manero, J. M. (n.d.). Study on the use of 3-aminopropyltriethoxysilane (APTES) and 3- chloropropyltriethoxysilane (CPTES) to surface biochemical Modif. UPCommons. Retrieved from [Link]
-
Enhanced Hydrolytically Stable Silane Additives for Improving the Performance of Waterborne Acrylic Roof Coatings. (n.d.). Evonik. Retrieved from [Link]
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Mendoza, A. M. R., & Yu, G. O. (2021). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textil. Philippine Journal of Science, 150(3), 1067–1077. Retrieved from [Link]
- Van der Voort, P., & Vansant, E. F. (1996). Silylation of the silica surface a review.
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Impact of Silanes on the Solution Stability of Latex and Ultimate Paint Film Properties. (2020). PCI Magazine. Retrieved from [Link]
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Water contact angle characterization of modified surfaces and respective RO adhesion. (n.d.). ResearchGate. Retrieved from [Link]
- Chemical attachment of chlorosilanes to silica: a two-step amine-promoted reaction. (1993). The Journal of Physical Chemistry, 97(27), 7016-7021.
- Matinlinna, J. P., & Lung, C. Y. K. (2012). Silanes for adhesion promotion and surface modification. In Silane (pp. 87-109). Nova Science Publishers.
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Development of Silane-Based Coatings with Zirconia Nanoparticles Combining Wetting, Tribological, and Aesthetical Properties. (2018). MDPI. Retrieved from [Link]
- Aïssaoui, N., Bergaoui, L., Landoulsi, J., Lambert, J. F., & Boujday, S. (2012). Silane layers on silicon surfaces: mechanism of interaction, stability, and influence on protein adsorption. Langmuir, 28(1), 656-665.
- Zorn, M., & Record, M. C. (2014). XPS and AFM Study of Aminosilanes on Si. Wiley Analytical Science, 1-3.
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What to Consider When Selecting a Silane Coupling Agent. (n.d.). Gelest. Retrieved from [Link]
- Effect of silane as surface modifier and coupling agent on rheological and protective performance of epoxy/nano-glassflake coating systems. (2015).
- X-Ray Spectroscopic Investigation of Chlorinated Graphene: Surface Structure and Electronic Effects. (2015).
-
Water contact angle on glass surface after treatment with 2% (a), 4% (b), 6% (c) and 8% (d) APTES. (n.d.). ResearchGate. Retrieved from [Link]
- Process and mechanism of surface modification of silica with silane coupling agent APTS. (2007). Gaofenzi Cailiao Kexue Yu Gongcheng/Polymeric Materials Science and Engineering, 23(11), 1-5.
- Optimization of cleaning and amino‐ silanization protocols for Si wafers to be used as platforms for biochip microarrays by surface analysis (XPS, ToF‐SIMS and NEXAFS spectroscopy). (2008). Surface and Interface Analysis, 40(3‐4), 181-184.
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Looking for protocols to functionalize glass surface? (2016). ResearchGate. Retrieved from [Link]
- Cyran, M., Weroński, P., & Terpiłowski, K. (2022). Control of glass surface wettability via esterification with n-alkyl alcohols. Physicochemical Problems of Mineral Processing, 58(2).
-
Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. (2013). PubMed. Retrieved from [Link]
-
XPS and AFM characterization of aminosilanes with different numbers of bonding sites on a silicon wafer. (n.d.). ResearchGate. Retrieved from [Link]
-
Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization A Guide for Contact Angle Modification. (n.d.). ResearchGate. Retrieved from [Link]
- XPS and AFM characterization of aminosilanes with different numbers of bonding sites on a silicon wafer. (2013). Ask this paper.
- Glass surface functionalization with (3-Mercaptopropyl)trimethoxysilane for thoil-ene polymer adhesion to improve luminescent s. (2018). Diva-portal.org.
-
Glass slide functionalization by trimethoxysilanes set-up? (2016). ResearchGate. Retrieved from [Link]
- Method to Double the Surface Concentration and Control the Orientation of Adsorbed (3-Aminopropyl)dimethylethoxysilane on Silica Powders and Glass Slides. (2001).
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A Senior Application Scientist’s Comparative Guide to Ethoxy vs. Methoxy Silanes in Surface Coating Applications
For researchers and developers in materials science, the interface between an organic coating and an inorganic substrate is a critical frontier. The durability, longevity, and performance of a product often depend on the strength of this bond. Silane coupling agents are the molecular bridges that establish this crucial link, and among the most common are those bearing methoxy (-OCH₃) and ethoxy (-OC₂H₅) functional groups.[1][2] The choice between them is not trivial; it is a trade-off between reaction kinetics, stability, and environmental considerations.
This guide provides an in-depth comparison of ethoxy and methoxy silanes, moving beyond surface-level data to explore the causality behind their performance differences. As a senior application scientist, my objective is to equip you with the technical understanding and practical methodologies needed to make an informed decision for your specific surface coating application.
The Fundamental Mechanism: A Shared Pathway to Adhesion
At their core, both methoxy and ethoxy silanes function through the same elegant, two-step mechanism to create a durable bridge between dissimilar materials.[1][3][4][5] This process is fundamental to their role as adhesion promoters.[4][6][7]
-
Hydrolysis: The process begins when the alkoxy groups (methoxy or ethoxy) attached to the silicon atom react with water. This reaction, which can be catalyzed by acid or base, cleaves the alkoxy groups and replaces them with hydroxyl groups, forming reactive silanols (Si-OH).[3][5][8] The presence of moisture at the substrate interface is therefore essential for the coupling mechanism to proceed.[7][9]
-
Condensation: These newly formed silanols are now primed for reaction. They can condense with hydroxyl groups present on the surface of an inorganic substrate (like glass, metal oxides, or silica) to form stable, covalent siloxane bonds (Si-O-Substrate).[3][10] Simultaneously, they can self-condense with other silanol molecules to form a cross-linked, durable polysiloxane network at the interface.[9]
This dual reactivity allows the silane to act as a true molecular linker: one end bonds covalently to the inorganic surface, while the organofunctional part of the silane molecule (e.g., an amino, epoxy, or vinyl group) reacts and bonds with the organic coating resin.[3][11][12]
Caption: General reaction mechanism of silane coupling agents.
Head-to-Head Performance Comparison: Reactivity vs. Stability
The critical difference between methoxy and ethoxy silanes stems from the nature of their alkoxy groups, which directly governs their rate of hydrolysis. This single kinetic difference creates a cascade of practical consequences for handling, formulation, and final performance.
Hydrolysis Rate and Reactivity
The most significant distinction is that methoxy silanes hydrolyze much more rapidly than ethoxy silanes .[1][13][14][15][16] Methoxy groups are smaller and less sterically hindering than ethoxy groups, allowing water molecules easier access to the silicon center for the nucleophilic substitution reaction.[17][18] A methoxy silane can hydrolyze 6 to 10 times faster than its ethoxy counterpart.[13]
-
Implication for Methoxy Silanes: The high reactivity leads to faster bond formation and cure times. This can be a major advantage in high-throughput industrial applications where rapid processing is essential. However, this reactivity is a double-edged sword, demanding rigorous moisture control during storage and handling to prevent premature reaction.[1][17]
-
Implication for Ethoxy Silanes: The slower, more controlled hydrolysis provides a significantly longer working time and a more forgiving processing window.[1][17] This makes ethoxy silanes preferable for applications requiring a more deliberate, controlled reaction or where ambient moisture cannot be strictly excluded.
Caption: Comparative hydrolysis rates of methoxy vs. ethoxy silanes.
Reaction Byproducts and VOC Concerns
The hydrolysis reaction liberates alcohol as a byproduct. The type of alcohol produced is a critical differentiator with significant safety and regulatory implications.
-
Methoxy Silanes: Produce methanol .[1][14][17] Methanol is highly flammable and toxic, and its release is subject to stringent environmental and workplace safety regulations regarding Volatile Organic Compounds (VOCs).[17]
-
Ethoxy Silanes: Produce ethanol .[1][14][17] Ethanol is considerably less toxic and less hazardous than methanol, making ethoxy silanes a more environmentally friendly and safer choice, often referred to as "eco-friendly".[15][17]
This difference is paramount for applications in enclosed spaces, consumer goods, or in regions with strict VOC emission standards.
Solution Stability and Shelf Life
The stability of a pre-hydrolyzed silane solution is inversely proportional to its hydrolysis rate.
-
Methoxy Silanes: Due to their rapid hydrolysis, aqueous solutions of methoxy silanes have a shorter shelf life .[1][17] They are more prone to self-condensation in solution, which can lead to the formation of inactive oligomers and a reduction in efficacy over time.
-
Ethoxy Silanes: Their slower hydrolysis translates directly to longer solution stability and an extended shelf life .[1][15][17] This makes them more suitable for formulations that may be stored for a period before application or for two-part systems where a longer pot life is required.
Quantitative Data Summary
The following table summarizes the key performance trade-offs between methoxy and ethoxy silanes, providing a clear reference for selection.
| Feature | Methoxy Silanes | Ethoxy Silanes | Rationale & Causality |
| Hydrolysis Rate | Faster[1][13][17] | Slower[1][15][17] | Smaller methoxy group offers less steric hindrance, increasing reactivity with water.[18] |
| Reaction Byproduct | Methanol[1][14][17] | Ethanol[1][14][17] | The identity of the leaving alkoxy group determines the alcohol byproduct. |
| VOC & Safety Concerns | Higher (Methanol is more toxic)[1][17] | Lower (Ethanol is less toxic)[1][17] | Methanol has a lower occupational exposure limit and stricter regulations. |
| Solution Shelf Life | Shorter[1][17] | Longer[1][15][17] | Slower hydrolysis reduces the rate of premature self-condensation in solution. |
| Processing Window | Shorter | Longer[1] | The controlled reactivity of ethoxy silanes provides more time for application and bonding. |
| Ideal Use Case | High-throughput applications; rapid cure needed. | Applications requiring stability, control, and lower VOCs. | The choice is a balance between processing speed and formulation stability/safety.[1] |
Experimental Protocols for Performance Validation
To ensure scientific integrity, any comparison must be grounded in reproducible, standardized methodologies. The following protocols provide a framework for applying and evaluating silane coupling agents in a laboratory setting.
Protocol 1: General Workflow for Substrate Treatment
This protocol outlines the essential steps for preparing a substrate and applying a silane solution to promote adhesion. The causality behind each step is critical for achieving a robust and reliable interfacial bond.
Caption: Experimental workflow for silane surface treatment.
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Action: Thoroughly clean the inorganic substrate (e.g., glass slide, aluminum panel) by sonicating sequentially in acetone, isopropyl alcohol, and deionized water (15 minutes each). Dry the substrate with a stream of nitrogen gas.
-
Causality: This step is non-negotiable. It removes organic contaminants and particulates that would otherwise interfere with the silane's access to the surface hydroxyl groups, ensuring a uniform and intimate bond.
-
-
Surface Activation (Optional but Recommended):
-
Action: Treat the cleaned surface with an oxygen plasma or corona discharge for 2-5 minutes.
-
Causality: This process increases the population density of reactive hydroxyl (-OH) groups on the substrate surface, providing more sites for the silane to anchor, thereby enhancing bond density and durability.
-
-
Silane Solution Preparation:
-
Action: Prepare a 1-2% (by weight) solution of the chosen silane (ethoxy or methoxy) in a solvent system, typically 95% ethanol and 5% deionized water. Adjust the pH to 4.5-5.5 with acetic acid if necessary.
-
Causality: Water is required for hydrolysis. An alcohol co-solvent aids in solubility. A slightly acidic pH catalyzes the hydrolysis reaction efficiently without excessively promoting self-condensation.[5]
-
-
Hydrolysis (Solution Aging):
-
Action: Allow the prepared solution to "age" for a specific period before use. This time is critical and differs significantly:
-
Methoxy Silane: Typically requires a shorter aging time (e.g., 15-60 minutes).
-
Ethoxy Silane: Requires a longer aging time (e.g., 2-24 hours) for sufficient hydrolysis to occur.
-
-
Causality: This aging step allows the alkoxysilane to hydrolyze into the active silanol form. Using the solution too soon results in poor bonding; waiting too long can lead to excessive self-condensation, reducing efficacy.
-
-
Application:
-
Action: Immerse the activated substrate in the hydrolyzed silane solution for 1-2 minutes. Alternatively, the solution can be sprayed or wiped onto the surface.[12][19]
-
Causality: This step allows the hydrolyzed silanols to migrate to the substrate surface and align with the surface hydroxyl groups.
-
-
Curing:
-
Action: Gently rinse the substrate with the solvent (e.g., ethanol) to remove excess physisorbed silane. Cure the treated substrate in an oven, typically at 110-120°C for 15-30 minutes.[19]
-
Causality: The thermal energy drives the condensation reaction, forming stable, covalent Si-O-Substrate bonds and cross-linked Si-O-Si networks while removing water and alcohol byproducts.
-
Protocol 2: Adhesion Performance Evaluation via ASTM D3359
To quantitatively compare the adhesion of a coating applied to surfaces treated with ethoxy vs. methoxy silanes, a standardized test is essential. The ASTM D3359 tape test is a widely accepted, reliable method for this purpose.[20][21]
Objective: To assess the adhesion of a coating film to a metallic or other rigid substrate.
Methodology (Test Method B - Cross-Hatch Test for films < 125 µm):
-
Preparation: Prepare two sets of substrates. Treat one set with your optimized methoxy silane protocol and the other with your ethoxy silane protocol. Apply the desired coating to both sets under identical conditions and allow for full cure.
-
Scribing: Place the coated specimen on a firm, level surface. Using a sharp razor blade or a specialized cross-hatch cutting tool, make a series of six parallel cuts through the coating to the substrate. Make a second series of six cuts at a 90-degree angle to the first, creating a grid of 25 squares.
-
Tape Application: Remove a length of the specified pressure-sensitive tape (e.g., Permacel P-99). Center the tape over the grid and smooth it into place using a pencil eraser or fingertip to ensure good contact.
-
Tape Removal: Within 90 seconds of application, grasp the free end of the tape and pull it off rapidly back upon itself at as close to a 180-degree angle as possible.
-
Assessment: Inspect the grid area for removal of coating squares. Classify the adhesion according to the ASTM D3359 scale:
-
5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached.
-
4B: Small flakes of the coating are detached at intersections; less than 5% of the area is affected.
-
3B: Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.
-
2B: The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice.
-
1B: The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice.
-
0B: Flaking and detachment worse than Grade 1.
-
Self-Validation: This protocol provides a self-validating system. By preparing and testing methoxy- and ethoxy-treated samples side-by-side under identical coating and testing conditions, any observed difference in the 5B-0B adhesion rating can be directly attributed to the performance of the silane coupling agent.
Conclusion: Making the Right Choice for Your Application
The decision between methoxy and ethoxy silanes is a classic scientific trade-off between reactivity and stability.[1]
-
Choose Methoxy Silanes when rapid cure speed and high throughput are the primary drivers, and where appropriate engineering controls and safety protocols are in place to manage the handling of methanol and prevent premature hydrolysis.
-
Choose Ethoxy Silanes when formulation stability, a longer working time, a more controlled cure, and lower VOC emissions are paramount. Their safer byproduct profile makes them the superior choice for applications with stringent environmental, health, and safety requirements.[1][17]
Ultimately, the optimal choice depends on a thorough evaluation of your specific application's needs, including processing constraints, storage conditions, performance requirements, and regulatory landscape. By understanding the underlying chemical causality and employing rigorous experimental validation, you can confidently select the silane that will deliver the most robust and reliable performance for your surface coating system.
References
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-
Tangshan Sunfar New Materials Co., Ltd. (n.d.). The mechanism of action of silane coupling agent. Retrieved from [Link]
-
Pinn.ai. (n.d.). Astm D3359 Standard Test Methods For Measuring Adhesion By. Retrieved from [Link]
-
DeFelsko. (2024, April 3). Test Methods for Coating Adhesion. Retrieved from [Link]
-
The ANSI Blog. (n.d.). ASTM D3359-23: Tape Test Methods for Measuring Adhesion. Retrieved from [Link]
-
BRB International. (2025, April 25). BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy. Retrieved from [Link]
-
Shin-Etsu Silicones. (n.d.). Combination of Organic and Inorganic Materials. Retrieved from [Link]
-
ASTM International. (2023, March 7). D3359 Standard Test Methods for Rating Adhesion by Tape Test. Retrieved from [Link]
-
The University of Manchester. (2012). Silanes for adhesion promotion and surface modification. Research Explorer. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on analysis method for reaction of silane coupling agent on inorganic materials. Retrieved from [Link]
-
Silico. (n.d.). Silane Coupling Agents. Retrieved from [Link]
-
DeFelsko. (n.d.). Test Methods for Coating Adhesion. Retrieved from [Link]
-
Computational Chemistry List. (n.d.). Using Silanes as Adhesion Promoters. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative rates of hydrolysis of hydrolyzable groups of silanes. Retrieved from [Link]
-
Qingdao Hengda Chemical New Material Co., Ltd. (2023, June 20). What is the mechanism of the silane coupling agent. Retrieved from [Link]
- (n.d.).
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Silico. (2009, September 5). How to Choose the Right Silane Coupling Agent. Retrieved from [Link]
- (n.d.). Epoxy Silanes in Reactive Polymer Emulsions.
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Gelest, Inc. (2008, November 5). Hydrophobicity-Hydrophilicty and Silane Surface Modification. Retrieved from [Link]
- (n.d.).
-
Gelest, Inc. (n.d.). APPLYING A SILANE COUPLING AGENT. Retrieved from [Link]
-
MDPI. (2018, October 18). Development of Silane-Based Coatings with Zirconia Nanoparticles Combining Wetting, Tribological, and Aesthetical Properties. Retrieved from [Link]
- (n.d.).
-
SciSpace. (n.d.). chemistry and applications of alkoxy silanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethanol released during the silanization reaction of silica/silane mixtures with different amine types. Retrieved from [Link]
- (2016, June 6). Safety Assessment of Alkoxyl Alkyl Silanes as Used in Cosmetics.
-
ResearchGate. (n.d.). Silane hydrolysis in alcohol at 25 °C. Retrieved from [Link]
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A Senior Application Scientist's Guide: Verifying Surface Modification with (3-Chloropropyl)ethoxydimethylsilane Using Contact Angle Goniometry
For researchers, scientists, and professionals in drug development, the ability to precisely engineer a material's surface is fundamental. Surface modification dictates everything from biocompatibility and cellular adhesion to the efficacy of diagnostic sensors. Silanization, the process of grafting silane coupling agents onto a surface, is a cornerstone of this field, creating robust, covalently bound functional layers.
This guide provides an in-depth technical comparison focused on verifying the successful surface modification of hydroxylated substrates using (3-Chloropropyl)ethoxydimethylsilane (CPDEMS). We will explore the "why" and "how" of using contact angle goniometry as a primary, accessible verification tool. We will compare the performance of CPDEMS against a common alternative and contextualize the technique alongside other surface analysis methods, providing a comprehensive framework for your experimental design.
The Principle of Verification: Contact Angle Goniometry
Contact angle (θ) is a quantitative measure of a liquid's wettability on a solid surface.[1][2] It is the angle formed at the three-phase boundary where liquid, gas, and solid intersect.[2][3] This measurement is exceptionally sensitive to the chemistry of the outermost atomic layer of a material, making it an ideal tool for verifying surface modifications.
-
Low Contact Angle (<90°): Indicates good wetting. If the liquid is water, the surface is considered hydrophilic .[4][5] Angles between 10-20° suggest excellent wetting.[4]
-
High Contact Angle (>90°): Indicates poor wetting. For water, this signifies a hydrophobic surface.[4][5]
The most common method for measurement is the sessile drop technique , where a small droplet of liquid is placed on the surface and its profile is captured by a camera.[1][2][3] The angle is then calculated from this image. This practice is standardized by methods such as ASTM D7334, which provides a framework for characterizing surface wettability.[4][5][6][7]
The Chemistry of Modification: this compound
This compound (CPDEMS) is an organosilane used to introduce a chloropropyl-terminated alkyl chain onto a surface. Its utility lies in its bifunctional nature:
-
The Ethoxy Group (-OC₂H₅): This is the reactive group that enables covalent attachment to the substrate. In the presence of trace surface water, it hydrolyzes to form a reactive silanol group (-Si-OH).
-
The Chloropropyl Group (-C₃H₆Cl): This terminal group provides a moderately nonpolar, functional "tail" that alters the surface energy and provides a reactive site for subsequent chemical reactions (e.g., nucleophilic substitution).
The modification process occurs via a two-step hydrolysis and condensation reaction on surfaces bearing hydroxyl (-OH) groups, such as glass, silicon wafers, or plasma-treated polymers.
Experimental Workflow and Protocols
A robust and reproducible surface modification experiment follows a logical sequence. The success of each step is critical for the final outcome and its verification.
Protocol 1: Substrate Cleaning and Activation (Glass/Silicon)
Causality: This step is crucial to remove organic contaminants and to generate a high density of surface hydroxyl (-OH) groups, which are the reactive sites for silanization. Without proper activation, the silane coating will be non-uniform and poorly attached.
A. Piranha Solution (Use with extreme caution in a certified fume hood with proper PPE)
-
Prepare the piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). Warning: This solution is highly corrosive, exothermic, and can be explosive if mixed with organic solvents.
-
Immerse the substrates in the piranha solution for 15-30 minutes.
-
Carefully remove the substrates and rinse extensively with high-purity deionized (DI) water.
-
Dry the substrates in an oven at 110°C for at least 1 hour or under a stream of dry nitrogen. Store in a desiccator until use.
B. Oxygen Plasma Treatment (Safer Alternative)
-
Place clean substrates in the chamber of a plasma cleaner.
-
Treat the substrates with oxygen plasma according to the instrument manufacturer's instructions (e.g., 1-5 minutes at medium power).
-
Use the activated substrates immediately for the best results.
Protocol 2: Surface Modification with CPDEMS
Causality: The reaction is performed in an anhydrous solvent (e.g., toluene) to prevent premature hydrolysis and self-polymerization of the silane in the bulk solution, which would lead to clumps and non-uniform deposition.
-
Prepare a 2% (v/v) solution of CPDEMS in anhydrous toluene in a sealed container under a dry atmosphere (e.g., nitrogen or argon).
-
Immerse the clean, activated substrates in the CPDEMS solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Remove the substrates from the silane solution and rinse thoroughly with fresh toluene to remove any non-covalently bonded (physisorbed) silane.
-
Rinse with ethanol or isopropanol, followed by a final rinse with DI water.[8]
-
Cure the substrates in an oven at 110°C for 30-60 minutes. This step drives the condensation reaction, forming stable covalent Si-O-Substrate bonds and removing residual water.
Protocol 3: Contact Angle Measurement (Sessile Drop Method)
Causality: This protocol directly measures the change in surface wettability. By keeping the probe liquid (water), droplet volume, and measurement procedure consistent, the change in contact angle can be reliably attributed to the chemical modification of the surface.[9]
-
Instrument Setup: Place the goniometer on a vibration-free table. Level the sample stage. Fill a clean syringe with high-purity DI water.[9]
-
Sample Placement: Place the substrate (unmodified or modified) on the stage.
-
Droplet Deposition: Carefully dispense a small droplet (e.g., 2-5 µL) of DI water onto the surface.
-
Image Capture: Within seconds of deposition, focus the camera on the droplet's profile at the three-phase boundary and capture a high-resolution image.[9][10]
-
Angle Analysis: Use the instrument's software to analyze the image and calculate the static contact angle. Most software uses fitting algorithms based on the Young-Laplace equation.[1]
-
Data Collection: Repeat the measurement at a minimum of three to five different locations on each sample to ensure uniformity and calculate the average contact angle and standard deviation.[9]
Comparative Analysis: Interpreting the Data
The power of contact angle goniometry lies in the direct comparison of surfaces before and after modification, as well as against alternative chemistries. For this guide, we compare CPDEMS with (3-Aminopropyl)triethoxysilane (APTES), a common silane used to introduce hydrophilic amine groups.[11][12]
Table 1: Expected Water Contact Angle Data on Glass Substrates
| Surface Treatment | Primary Terminal Group | Expected Surface Nature | Expected Water Contact Angle (θ) |
| Control: Piranha-Cleaned Glass | -OH (Hydroxyl) | Highly Hydrophilic | < 15° |
| Test: CPDEMS Modified | -C₃H₆Cl (Chloropropyl) | Moderately Hydrophobic | 65° - 80° |
| Alternative: APTES Modified | -C₃H₆NH₂ (Aminopropyl) | Hydrophilic / Less than Control | 40° - 60° |
Data Interpretation:
-
A successful CPDEMS modification is verified by a significant increase in the water contact angle from a very low value (<15°) on the clean glass to a much higher value (typically 65°-80°). This shift confirms the replacement of polar hydroxyl groups with the less polar chloropropyl-terminated alkyl chains.
-
In contrast, modifying the surface with APTES also changes the contact angle, but the resulting surface remains hydrophilic (θ < 90°). The amine-terminated surface is less hydrophilic than the initial hydroxylated glass but significantly more hydrophilic than the CPDEMS-coated surface. This comparison demonstrates the technique's ability to distinguish between different functional modifications.
Beyond Goniometry: Complementary Verification Techniques
While contact angle goniometry is a powerful first line of verification, a multi-faceted approach provides a more complete picture, which is essential for rigorous research and development.[9]
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides quantitative elemental composition and chemical state information of the top 5-10 nm of a surface.[13] For a CPDEMS-modified surface, XPS can confirm the presence of Silicon (Si) and Chlorine (Cl) and analyze the Si 2p peak to verify the formation of Si-O-Substrate bonds, providing unequivocal chemical evidence of the coating.
-
Atomic Force Microscopy (AFM): AFM is used to image the surface topography at the nanoscale. It can reveal changes in surface roughness that may occur during the silanization process and can help assess the uniformity of the deposited layer.
-
Ellipsometry: This optical technique can be used to measure the thickness of the deposited silane layer with sub-nanometer resolution, offering quantitative information about the extent of the modification.
Conclusion
Contact angle goniometry is a rapid, cost-effective, and highly sensitive technique for the primary verification of surface modification with this compound. A distinct and reproducible increase in the water contact angle provides strong evidence that the surface chemistry has been successfully altered from a hydrophilic, hydroxylated state to a more hydrophobic, chloropropyl-terminated surface. By following robust, validated protocols and comparing results against baseline controls and alternative chemistries, researchers can confidently and efficiently confirm the success of their surface engineering efforts, paving the way for subsequent applications in drug delivery, biomaterials, and diagnostics.
References
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ASTM International. (2022). Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement (ASTM D7334-08(2022)). Retrieved from [Link]
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MaTestLab. (n.d.). ASTM D7334 Standard Practice for Surface Wettability of Coatings, Substrates, and Pigments by Advancing Contact Angle Measurement. Retrieved from [Link]
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GlobalSpec. (n.d.). ASTM D7334-08: Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement. Retrieved from
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ASTM International. (2013). Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement (ASTM D7334-08(2013)). Retrieved from [Link]
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Biolin Scientific. (n.d.). Contact Angle Measurements. Retrieved from [Link]
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Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Retrieved from [Link]
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ASTM International. (2022). Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement (ASTM D7334-22). Retrieved from [Link]
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Biolin Scientific. (n.d.). Contact angle – What is it and how do you measure it? Retrieved from [Link]
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Ebatco Lab Services. (n.d.). Contact Angle Measurements. Retrieved from [Link]
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American Chemical Society. (n.d.). Applications of 3-Chloropropyltrimethoxysilane in Surface Modification of Materials. Retrieved from [Link]
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Zhao, C., et al. (2011). Surface Modification of Poly(dimethylsiloxane) Using Ionic Complementary Peptides to Minimize Nonspecific Protein Adsorption. Langmuir, 27(12), 7623–7631. Retrieved from [Link]
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A Comparative Guide to Surface Functionalization: (3-Chloropropyl)ethoxydimethylsilane vs. Alternative Silanes for Advanced Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Surface functionalization is a critical process in materials science, enabling the precise tailoring of surface properties for a vast array of applications, from biocompatible implants to targeted drug delivery systems. Silane coupling agents are paramount in this field, forming robust and stable modifications on hydroxyl-rich surfaces like glass and silicon wafers. This guide provides an in-depth comparison of (3-Chloropropyl)ethoxydimethylsilane, a versatile but less common organosilane, with widely used aminosilanes and other functional silanes. Through a comprehensive analysis of X-ray Photoelectron Spectroscopy (XPS) data, detailed experimental protocols, and comparative performance metrics, this document serves as a crucial resource for selecting the optimal silanization strategy to achieve desired surface characteristics.
Introduction: The Critical Role of Surface Functionalization
The ability to manipulate the surface chemistry of a material without altering its bulk properties is a cornerstone of modern scientific innovation. Organosilanes, with their dual-functionality, provide a molecular bridge between inorganic substrates and organic or biological entities.[1][2] The choice of silane dictates the resulting surface properties, which can range from hydrophobic to hydrophilic, and can introduce reactive groups for further chemical transformations.[3][4]
X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for characterizing these modifications.[5][6] By analyzing the kinetic energy of photoelectrons emitted from a surface upon X-ray irradiation, XPS provides quantitative elemental composition and chemical state information of the top few nanometers of a material.[7][8] This allows for the verification of successful silanization, determination of layer thickness, and identification of the functional groups present on the surface.
This guide focuses on this compound, a silane featuring a reactive chloropropyl group.[9] This terminal chlorine atom offers a versatile handle for subsequent nucleophilic substitution reactions, enabling the covalent attachment of a wide range of molecules.[10] We will compare its performance against established alternatives, providing the necessary data to make informed decisions in your research and development endeavors.
Experimental Section: A Validated Protocol for Surface Functionalization and XPS Analysis
To ensure reproducibility and scientific rigor, the following detailed protocols for surface functionalization with this compound and subsequent XPS analysis are provided.
Materials and Substrate Preparation
-
Substrate: Silicon wafers with a native oxide layer.
-
This compound (CPEDMS): Purity >95%.
-
Solvent: Anhydrous toluene.
-
Cleaning Agents: Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
Step-by-Step Functionalization Protocol
-
Substrate Cleaning: Immerse silicon wafers in Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. Rinse extensively with deionized water and dry under a stream of nitrogen.
-
Silanization Solution Preparation: In an inert atmosphere (e.g., a glovebox), prepare a 2% (v/v) solution of CPEDMS in anhydrous toluene.
-
Surface Functionalization: Immerse the cleaned and dried silicon wafers in the silanization solution for 2 hours at room temperature with gentle agitation.
-
Washing: Remove the wafers from the solution and rinse sequentially with anhydrous toluene, ethanol, and deionized water to remove any physisorbed silane.
-
Curing: Dry the functionalized wafers under a stream of nitrogen and then cure in an oven at 110°C for 30 minutes to promote the formation of a stable siloxane network.
XPS Analysis Protocol
-
Instrument: A monochromatic Al Kα X-ray source is typically used.[11]
-
Analysis Chamber Pressure: Ultra-high vacuum (<10⁻⁸ mbar).
-
Survey Scan: Acquire a wide scan from 0 to 1200 eV binding energy to identify all elements present on the surface.[5]
-
High-Resolution Scans: Obtain detailed spectra for the C 1s, O 1s, Si 2p, and Cl 2p regions to determine chemical states and quantify the surface composition.[11]
-
Data Analysis: Perform peak fitting and quantification using appropriate software. The C 1s peak corresponding to adventitious carbon at 284.8 eV is often used for charge referencing.[11]
Comparative Analysis: this compound vs. Alternative Silanes
The choice of organosilane is dictated by the desired surface functionality and the specific application. Here, we compare the performance of CPEDMS with two widely used classes of silanes: aminosilanes and mercaptosilanes.
Chemical Structure and Reactivity
| Silane | Chemical Structure | Functional Group | Primary Reaction Mechanism |
| This compound (CPEDMS) | CH3CH2O-Si(CH3)2-(CH2)3-Cl | Chloro | Nucleophilic Substitution |
| (3-Aminopropyl)triethoxysilane (APTES) | (CH3CH2O)3-Si-(CH2)3-NH2 | Amino | Amide bond formation, Schiff base formation |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | (CH3O)3-Si-(CH2)3-SH | Thiol (Mercapto) | Thiol-ene click chemistry, disulfide bonding |
XPS Data Interpretation and Comparison
The success of the functionalization can be quantitatively assessed by XPS. The presence and atomic concentration of key elements are indicative of a successful monolayer formation.
Expected XPS Signatures:
-
CPEDMS: The presence of a Cl 2p peak (around 200 eV) is a direct confirmation of successful functionalization.[12] The Si 2p peak will show a component corresponding to the siloxane bond with the surface.
-
APTES: The N 1s peak (around 400 eV) confirms the presence of the amino group.[11]
-
MPTMS: The S 2p peak (around 164 eV) is the characteristic signal for the thiol group.[13]
Table 1: Comparative XPS Elemental Analysis of Functionalized Silicon Wafers
| Element | CPEDMS Functionalized Surface (Atomic %) | APTES Functionalized Surface (Atomic %) | MPTMS Functionalized Surface (Atomic %) |
| C 1s | ~25-35% | ~20-30% | ~15-25% |
| O 1s | ~40-50% | ~40-50% | ~45-55% |
| Si 2p | ~20-30% | ~20-30% | ~20-30% |
| Cl 2p | ~1-3% | Not Applicable | Not Applicable |
| N 1s | Not Applicable | ~2-5% | Not Applicable |
| S 2p | Not Applicable | Not Applicable | ~1-4% |
Note: These are typical ranges and can vary depending on the reaction conditions and the density of the formed monolayer.
Performance Characteristics
| Feature | This compound | Aminosilanes (e.g., APTES) | Mercaptosilanes (e.g., MPTMS) |
| Versatility | High - The chloro group can be substituted by a wide range of nucleophiles.[10] | High - The amino group is reactive towards various functional groups.[14] | Moderate - Primarily used for reactions with maleimides and alkenes.[13] |
| Stability | Good - Forms a stable siloxane bond with the substrate. | Can be prone to multilayer formation and requires careful control of reaction conditions.[15] | Good - Forms stable thioether bonds. |
| Biocompatibility | The chloropropyl group itself is not inherently biocompatible and requires further modification. | Amino-functionalized surfaces are often used as a platform for biomolecule immobilization.[16] | Thiol groups can interact with proteins, which may be desirable or undesirable depending on the application.[17] |
| Common Applications | Surface-initiated polymerization, attachment of custom ligands. | Biosensors, cell culture substrates, DNA microarrays.[14][15] | Attachment of gold nanoparticles, protein immobilization.[13][18] |
Visualizing the Workflow and Chemical Logic
To further elucidate the processes described, the following diagrams created using Graphviz illustrate the experimental workflow and the chemical transformations involved.
Experimental Workflow for Surface Functionalization
Caption: Workflow for surface functionalization with CPEDMS.
Chemical Reaction Pathway
Caption: Silanization reaction of a hydroxylated surface with CPEDMS.
Conclusion: Selecting the Right Tool for the Job
The choice of silane for surface functionalization is a critical decision that profoundly impacts the outcome of subsequent experiments and the performance of the final device or material. This compound presents a highly versatile platform for surface modification due to the reactivity of its terminal chloro group.[10] This allows for a two-step functionalization strategy where the surface is first robustly modified with the silane, and then a wide variety of molecules can be attached via nucleophilic substitution.
While aminosilanes like APTES are excellent for direct amination and subsequent peptide or DNA attachment, they can be prone to forming multilayers.[15] Mercaptosilanes such as MPTMS are ideal for specific applications like gold nanoparticle binding and thiol-ene click chemistry.[13]
Ultimately, the selection between CPEDMS and its alternatives will depend on the specific requirements of the application. For researchers seeking a versatile and stable platform for subsequent chemical modifications, CPEDMS offers a compelling option. This guide provides the foundational knowledge and comparative data necessary to make an informed decision, ensuring the successful and reproducible functionalization of surfaces for advanced scientific applications.
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A Comparative Guide to the AFM Imaging of Self-Assembled Monolayers of (3-Chloropropyl)ethoxydimethylsilane
For Researchers, Scientists, and Drug Development Professionals
In the realm of surface science and nanotechnology, the ability to precisely control the chemical and physical properties of a substrate at the molecular level is paramount. Self-assembled monolayers (SAMs) have emerged as a powerful and versatile tool for achieving this control. Among the various molecules used to form SAMs, organosilanes are particularly noteworthy for their ability to form robust, covalent bonds with hydroxylated surfaces such as silicon wafers, glass, and quartz. This guide provides an in-depth technical comparison of (3-Chloropropyl)ethoxydimethylsilane (CPEDMS) as a precursor for SAM formation, benchmarked against other common organosilanes. We will delve into the experimental data, focusing on Atomic Force Microscopy (AFM) imaging to elucidate the resulting surface morphology and quality.
The Significance of this compound (CPEDMS)
CPEDMS is a bifunctional organosilane that possesses a terminal chloro group and an ethoxydimethylsilyl head group. The ethoxy group serves as the anchor, reacting with surface hydroxyl groups to form a stable siloxane bond. The propyl chain acts as a spacer, and the terminal chloro group provides a reactive site for the subsequent immobilization of a wide array of molecules, including DNA, proteins, and other nanoparticles. This makes CPEDMS an attractive choice for applications in biosensing, drug delivery, and molecular electronics.
The Mechanism of CPEDMS Self-Assembled Monolayer Formation
The formation of a CPEDMS SAM on a hydroxylated surface is a two-step process. First, the ethoxy group of the CPEDMS molecule hydrolyzes in the presence of trace amounts of water to form a reactive silanol group. This is followed by a condensation reaction between the silanol group and the hydroxyl groups on the substrate surface, resulting in the formation of a covalent Si-O-Si bond. A lateral polymerization between adjacent silanol molecules can also occur, leading to a cross-linked, stable monolayer.
A Comparative Guide to the Thermal Stability of (3-Chloropropyl)ethoxydimethylsilane Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermal Stability in Silane Coatings
Silane coupling agents are indispensable in modern materials science, creating a durable bond between organic and inorganic materials.[1] This functionality is crucial in applications ranging from composites and adhesives to protective coatings and microelectronics. The performance of these coatings under thermal stress is a primary determinant of their operational lifetime and reliability. Thermal degradation, the process by which a material's properties change at elevated temperatures, can lead to a loss of adhesion, compromised barrier properties, and ultimately, device or component failure.[2]
(3-Chloropropyl)ethoxydimethylsilane, a gamma-substituted silane, is frequently employed for its ability to introduce a reactive chloropropyl group onto a surface. This guide will objectively evaluate the thermal stability of coatings derived from this silane, providing a comparative analysis with other common silanes to inform material selection for thermally demanding applications.
Understanding Thermal Degradation in Silane Coatings
The thermal stability of a silane coating is intrinsically linked to its chemical structure. For gamma-substituted silanes like this compound, the three-carbon propyl chain separating the silicon atom from the functional group generally imparts good thermal resistance.[3][4] These silanes can typically withstand short-term exposure to temperatures up to 350°C and continuous exposure at 160°C.[4]
The degradation of polysiloxane-based materials, which form the backbone of these coatings, can occur through two primary pathways:
-
Depolymerization: Scission of the Si-O backbone, leading to the formation of volatile cyclic oligomers.[5]
-
Side-group elimination: The stripping of organic functional groups from the polymer backbone.[2]
The presence of specific functional groups can significantly influence thermal stability. For instance, electron-withdrawing groups can reduce thermal stability, while electropositive groups may enhance it.[4][6]
Comparative Thermal Analysis of Silane Coatings
Thermogravimetric Analysis (TGA) is a cornerstone technique for evaluating the thermal stability of materials.[7][8] It measures the change in mass of a sample as a function of temperature, providing critical data on decomposition temperatures. The following table summarizes TGA data for various silane hydrolysates, offering a benchmark for their relative thermal stabilities.
| Silane Functional Group | Example Silane | 25% Weight Loss Temperature (°C) |
| Chloropropyl | (3-Chloropropyl)trimethoxysilane | ~360 °C [4] |
| Amino | (3-Aminopropyl)triethoxysilane | ~390 °C[4] |
| Diamino | N-(2-aminoethyl)-3-aminopropyltrimethoxysilane | ~395 °C[4] |
| Phenyl | Phenyltrimethoxysilane | ~530 °C[4] |
| Methyl | Methyltriethoxysilane | ~485 °C[4] |
| Acryloxy | 3-(Acryloxy)propyltrimethoxysilane | ~435 °C[4] |
| Glycidoxy | (3-Glycidyloxypropyl)trimethoxysilane | ~220 °C[4] |
Data sourced from Gelest, Inc. and represents 25% weight loss of dried hydrolysates as determined by TGA.[4]
From this data, it is evident that while (3-Chloropropyl)trimethoxysilane exhibits good thermal stability, other functionalities such as phenyl and methyl groups offer superior resistance to thermal degradation. Aromatic silanes, in particular, demonstrate extremely high thermal stability.[6] Conversely, the glycidoxy functional group shows significantly lower thermal stability.
The introduction of chloropropyl groups into a polysiloxane network can have complex effects on thermal degradation. While it may accelerate the depolymerization of the main polysiloxane chain, it can also promote the formation of a cross-linked network at high temperatures (around 800°C), which can inhibit the formation of volatile components.[9][10]
Experimental Protocol: Thermogravimetric Analysis (TGA) of Silane Coatings
This section provides a detailed, step-by-step methodology for conducting TGA to assess the thermal stability of silane coatings.
Objective: To determine the onset of thermal degradation and the temperature-dependent weight loss profile of a this compound coating on a substrate.
Materials and Equipment:
-
This compound
-
Substrate of choice (e.g., silicon wafer, glass slide)
-
Solvents for cleaning and deposition (e.g., ethanol, isopropanol, deionized water)
-
Thermogravimetric Analyzer (TGA)[7]
-
High-precision microbalance
-
Nitrogen or Argon gas supply (for inert atmosphere)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) to remove organic contaminants.
-
Dry the substrate with a stream of nitrogen gas.
-
Activate the surface to generate hydroxyl groups, for example, by plasma treatment or immersion in a piranha solution (use with extreme caution).
-
-
Silane Deposition (Vapor Phase):
-
Place the cleaned, activated substrates and a small vial containing this compound in a vacuum desiccator.
-
Evacuate the desiccator to a low pressure.
-
Heat the desiccator to a temperature that allows for the volatilization of the silane (typically 50-120°C) for an extended period (4-12 hours) to allow for the formation of a self-assembled monolayer.[3]
-
-
Curing:
-
After deposition, cure the coated substrates in an oven. The curing process is essential for the formation of a stable Si-O-Si network through the condensation of silanol groups, which enhances the barrier properties of the coating.[11] A typical curing cycle would be 110°C for 10-15 minutes.
-
-
TGA Analysis:
-
Carefully weigh a small, representative piece of the coated substrate (typically 5-20 mg) and place it in a TGA crucible (e.g., alumina).[12]
-
Place the crucible into the TGA instrument.[7]
-
Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 30 mL/min) to prevent oxidative degradation.[12]
-
Set the temperature program to ramp from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).
-
Continuously record the sample's mass as a function of temperature.[7]
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to generate a thermogram.[8]
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
-
Identify the temperatures at which specific percentages of weight loss occur (e.g., 5%, 25%, 50%) for comparative analysis.
-
Caption: Experimental workflow for Thermogravimetric Analysis of silane coatings.
Factors Influencing Thermal Stability
Several factors beyond the inherent chemical structure of the silane can impact the thermal stability of the resulting coating:
-
Substrate: The nature of the substrate and the density of surface hydroxyl groups can affect the formation and density of the silane monolayer, which in turn influences its thermal stability.[13] A well-formed, dense coating will generally exhibit higher thermal stability.
-
Curing Conditions: The temperature and duration of the curing process are critical for ensuring complete cross-linking of the silane molecules.[11] Incomplete curing can leave unreacted silanol groups, potentially lowering the overall thermal stability.
-
Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, which often occurs at lower temperatures than thermal degradation in an inert atmosphere.[2] TGA experiments are typically conducted under nitrogen or argon to isolate the effect of heat.
Conclusion
This compound provides coatings with good thermal stability, suitable for a wide range of applications. However, for processes requiring exceptional high-temperature resistance, alternative silanes with aromatic or methyl functionalities may be more appropriate. The selection of a silane coupling agent should be based on a thorough evaluation of the thermal requirements of the specific application, taking into account the substrate, processing conditions, and operational environment. The experimental protocols and comparative data presented in this guide offer a framework for making informed decisions in the selection and evaluation of silane coatings.
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- ResearchGate. Thermal Degradation of Polysiloxanes Containing Chloropropyl Groups.
- ResearchGate. Effect of Silane Coupling Agent on Thermal Stability and Adhesion Properties of DGEBF Epoxy Resin | Request PDF.
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A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals
An In-Depth Guide to the Long-Term Performance of Materials Treated with (3-Chloropropyl)ethoxydimethylsilane
The enduring performance of a functionalized surface is a cornerstone of reproducible science, from developing robust biosensors to engineering stable drug delivery vehicles. This compound is a valuable organosilane for introducing a reactive chloropropyl group onto various substrates. However, its long-term stability under operational stress dictates its suitability for any given application. This guide provides a critical comparison of its performance against key alternatives, grounded in experimental data and an understanding of the underlying chemical mechanisms.
The Chemistry of this compound and Surface Modification
This compound is a bifunctional molecule. At one end, a hydrolyzable ethoxy group allows for covalent attachment to surfaces. At the other, a terminal chloropropyl group provides a reactive site for subsequent chemical modifications.
Its utility lies in a two-step surface reaction:
-
Hydrolysis: The ethoxy group (-OC2H5) reacts with trace water to form a reactive silanol group (-OH).
-
Condensation: This silanol group then condenses with hydroxyl groups present on the substrate (like glass, silicon oxide, or metal oxides), forming a stable covalent siloxane bond (Si-O-Substrate). It can also react with other silanol groups to form Si-O-Si linkages.
Because this compound has only one hydrolyzable ethoxy group, it primarily forms a monolayer with limited cross-linking, distinguishing it from more common trialkoxysilanes.
Key Factors Governing Long-Term Performance and Degradation
The stability of a silanized surface is not absolute. It is a dynamic equilibrium influenced by environmental factors that can reverse the condensation reaction.
-
Hydrolytic Instability: This is the primary degradation pathway for silane-based coatings. The siloxane bonds (Si-O-Si and Si-O-Substrate) are susceptible to hydrolysis, which can lead to the desorption of the silane layer from the surface.[1] This process is catalyzed by acids or bases and is a significant concern for applications in aqueous or humid environments.[2][3] The rate of hydrolysis is pH-dependent, with silanols being most stable around a pH of 3.[2] Amino-functional silanes can even self-catalyze the hydrolysis of the siloxane bond through the formation of a stable five-membered ring intermediate.[1]
-
Thermal Degradation: High temperatures can induce the breakdown of the organic functional group and the siloxane network. While the Si-O bond is thermally robust, the organic chloropropyl chain will degrade at lower temperatures, limiting the operational range. High-temperature applications can benefit from silicone-based polymer coatings which generally exhibit excellent thermal stability.[4]
-
UV and Oxidative Degradation: Exposure to UV radiation, especially in the presence of moisture and oxygen, can cause polymer chain scission and oxidation of the organic components of the coating. This leads to physical deterioration, such as chalking, embrittlement, and loss of adhesion.[5] Additives like Hindered Amine Light Stabilizers (HALS) can provide long-term protection by trapping radicals formed during degradation.[6]
Comparative Performance Analysis: A Data-Driven Approach
The selection of a surface modification agent should be based on a clear understanding of its performance relative to other options. This compound's monofunctional nature leads to a less cross-linked, potentially more uniform monolayer compared to trifunctional silanes, but this can also impact robustness.
| Silane Type | Key Structural Feature | Hydrolytic Stability Characteristics | Supporting Evidence |
| This compound | Monofunctional ethoxy group | Forms a monolayer with limited cross-linking. Stability is moderate and highly dependent on deposition quality. | Reacts with water and moisture in the air; should be stored in sealed containers under an inert atmosphere.[7] |
| (3-Aminopropyl)triethoxysilane (APTES) | Trifunctional ethoxy, amine group | Forms a more cross-linked network, but the amine group can catalyze hydrolysis, potentially reducing long-term stability.[1] | Vapor-phase deposition can lead to more stable and reproducible layers compared to liquid-phase deposition.[8][9] |
| Octadecyltrimethoxysilane (OTMS) | Trifunctional methoxy, long alkyl chain | Creates a dense, hydrophobic layer that can repel water, but the underlying siloxane bonds are still susceptible to hydrolysis over time. | Studies show a gradual decrease in water contact angle over 30 days of immersion in deionized water, indicating layer degradation.[10] |
| Dipodal Silanes | Two silicon atoms per molecule | Offer markedly improved resistance to hydrolysis, especially in acidic and brine environments, due to a chelating effect on the surface.[8][11] | The dual bonding points make the surface modification significantly more robust against aqueous degradation.[11] |
| Phosphonate Monolayers | Phosphonic acid headgroup | Form highly stable bonds with metal oxide surfaces (e.g., titanium oxide) and show superior hydrolytic stability compared to siloxanes. | Silane-treated surfaces lost most bound molecules after seven days at pH 7.5, while phosphonate surfaces remained stable.[8] |
| Treatment Type | Substrate / Application | Adhesion Performance Metric | Key Findings |
| (3-Chloropropyl)trimethoxysilane | Adhesion promoter | Adhesion to various materials | Used as an adhesion promoter for materials like styrene-butadiene rubber and hot-melt adhesives.[12] |
| Various Silane Coupling Agents | Basalt-Fiber Reinforced Composites | Flexural Strength Retention after Aging | Silane treatment significantly improved flexural properties and reduced degradation in corrosive aging environments (water, seawater, acid, alkaline).[13] |
| Organosilane Coatings | Steel Plates | AFM Pull-off Force | Silane coatings significantly reduced adhesion forces from 2.35 nN/nm² (uncoated) to as low as 0.16 nN/nm², demonstrating an anti-adhesive effect.[14] |
| Silane-Treated Composites | Recycled PET/Areca Fibre Composites | Mechanical Properties after Accelerated Aging | Silane-treated composites consistently outperformed untreated ones, even after prolonged exposure to 70°C and seawater, showing robust adhesion.[15][16] |
Experimental Protocols for Performance Evaluation
To ensure trustworthiness and reproducibility, protocols must be self-validating. This involves initial characterization to confirm successful modification, followed by periodic measurements during an aging study.
-
Causality: This protocol is designed to generate a uniform silane monolayer. The use of anhydrous solvent minimizes uncontrolled silane polymerization in solution, while the final curing step promotes the formation of stable covalent bonds to the substrate.
-
Substrate Cleaning:
-
Sonciate glass or silicon substrates in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Dry the substrates under a stream of dry nitrogen.
-
Activate the surface to generate hydroxyl groups by treating with an oxygen plasma for 5 minutes or immersing in a piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive).
-
Rinse extensively with deionized water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene. (Work in a fume hood).
-
Immerse the cleaned, dry substrates in the silane solution for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from ambient moisture.
-
Remove the substrates and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane.
-
-
Curing:
-
Cure the coated substrates in an oven at 110°C for 30-60 minutes. This step drives off the ethanol byproduct and promotes covalent bond formation.
-
-
Initial Validation:
-
Measure the static water contact angle. A successful hydrophobic modification should result in an increased contact angle compared to the clean hydrophilic substrate.
-
(Optional) Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of Si and Cl on the surface.
-
-
Causality: This protocol simulates long-term exposure to a physiological aqueous environment under accelerated conditions (elevated temperature). Tracking the water contact angle provides a sensitive measure of the coating's integrity over time. A decrease in contact angle signifies layer degradation and exposure of the underlying hydrophilic substrate.
-
Preparation: Prepare a set of functionalized substrates using Protocol 1.
-
Initial Measurement: Measure and record the initial water contact angle and/or XPS spectrum for a control sample.
-
Aging: Immerse the remaining substrates in Phosphate-Buffered Saline (PBS, pH 7.4) in sealed containers. Place them in an incubator at a constant, elevated temperature (e.g., 37°C or 50°C) to accelerate aging.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), remove a sample, rinse it gently with deionized water, dry it with nitrogen, and measure the water contact angle.
-
Data Analysis: Plot the water contact angle as a function of immersion time. A stable coating will show minimal change, whereas a degrading coating will show a significant decrease in contact angle.
Conclusion and Recommendations
For applications requiring a reactive chloropropyl handle, this compound provides a straightforward method for surface functionalization. Its monofunctional nature is well-suited for forming uniform monolayers, which is advantageous in fields like biosensing where precise surface control is critical.
However, for applications demanding high long-term stability, particularly in harsh aqueous or corrosive environments, researchers should exercise caution. The hydrolytic stability of the resulting siloxane bond is a critical point of failure. In such cases, alternative surface modification strategies should be strongly considered:
-
For Maximum Hydrolytic Stability: Dipodal silanes or phosphonate-based modifiers are superior choices, offering significantly enhanced resistance to degradation in aqueous media.[8][11]
-
For Dense, Hydrophobic Barriers: Trifunctional alkylsilanes (like OTMS) can provide better initial barrier properties due to higher cross-linking density, although they are still susceptible to long-term hydrolysis.
-
For Alternative Reactivity: Aminosilanes (APTES) and epoxysilanes (GOPS) provide different reactive functionalities (amine and epoxy, respectively) that may be better suited for specific downstream coupling chemistries.
Ultimately, the optimal choice depends on a thorough evaluation of the material's performance under conditions that mimic its intended application environment. The experimental protocols provided herein offer a framework for conducting such a critical evaluation.
References
-
Gelest, Inc. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes.
-
PubMed. Effect of mixed silanes on the hydrolytic stability of composites.
-
Springer Nature. Effect of Silane Treatment on Accelerated Ageing Conditions of Recycled Plastic Foam and Areca Nut Fibre Reinforced Vinyl Ester Composite.
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CoLab. Comparative study of different aminosilane coupling agents for modification of carbon fibers/waste paper fiber/polyvinyl alcohol composite films.
-
MDPI. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review.
-
IEEE Xplore. Corrosion Protection Properties of Organofunctional Silanes —An Overview.
-
ResearchGate. Effect of Silane Treatment on Accelerated Ageing Conditions of Recycled Plastic Foam and Areca Nut Fibre Reinforced Vinyl Ester Composite.
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Gantrade Corporation. Organofunctional Silanes for Paint & Coatings Applications.
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BenchChem. A Comparative Benchmark Study of Silane Coupling Agents for Researchers and Drug Development Professionals.
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Semantic Scholar. Effect of Silane Treatment on Accelerated Ageing Conditions of Recycled Plastic Foam and Areca Nut Fibre Reinforced Vinyl Ester Composite.
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Artificial ageing of Silane Terminated Polymer adhesive for façade application.
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BenchChem. Long-Term Stability of Silane-Treated Surfaces: A Comparative Guide.
-
MDPI. Effect of Corrosive Aging Environments on the Flexural Properties of Silane-Coupling-Agent-Modified Basalt-Fiber-Reinforced Composites.
-
ResearchGate. Silanes for adhesion promotion and surface modification.
-
University of Manchester. Silanes for adhesion promotion and surface modification.
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Reproducibility and stability of silane layers in nanoconfined electrochemical systems.
-
Adhesives & Sealants Industry. Enhanced Durability and Life Expectancy of Silane-Modified Polymer-Based Formulations.
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MDPI. Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites.
-
PubChem. (3-Chloropropyl)triethoxysilane.
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National Institutes of Health. Effect of functional end groups of silane self assembled monolayer surfaces on apatite formation, fibronectin adsorption and osteoblast cell function.
-
ResearchGate. Hydrolytically Stable Monolayers Derived from Epoxy Silane.
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PubMed. A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4 and 1-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl) hydrazine: assessment on anti-cancer against gastric AGS cancer cells.
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PubMed Central. Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review.
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BenchChem. A Comparative Guide to Surface Functionalization: 3-Cyanopropyldiisopropylchlorosilane vs. Alternatives.
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PubChem. This compound.
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Gelest, Inc. 3-CHLOROPROPYLTRIMETHOXYSILANE, 98%.
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Semantic Scholar. Mechanisms of degradation of organic coatings.
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MDPI. Anti-Adhesive Organosilane Coating Comprising Visibility on Demand.
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DTIC. Degradation Mechanisms of Military Coating Systems.
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Gelest, Inc. 3-chloropropyldimethylmethoxysilane, 95%.
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MDPI. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications.
-
Fisher Scientific. SAFETY DATA SHEET - (3-Chloropropyl)triethoxysilane.
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MDPI. Hybrid Bio-Based Silicone Coatings with Anti-adhesive Properties.
-
ResearchGate. (PDF) Degradation Mechanisms of Military Coating Systems.
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BenchChem. A Comparative Guide to the Long-Term Stability of Trimethoxy(propyl)silane Functionalized Surfaces.
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MDPI. Physical and Chemical Properties of High-Temperature Silicone-Based Polymer Coatings Applied on Different Surface Roughnesses.
-
MPG.PuRe. Organic composite coatings containing mesoporous silica particles: Degradation of the SiO2 leading to self-healing of the delaminated interface.
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Diva-portal.org. Glass surface functionalization with (3-Mercaptopropyl)trimethoxysilane for thoil-ene polymer adhesion to improve luminescent s.
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PubChem. (3-Chloropropyl)methoxydimethylsilane.
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MDPI. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications.
-
PubMed. Surface Quality and Long-Term Dimensional Stability of Current Elastomeric Impression Materials After Disinfection.
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A Comparative Guide to Quantitative Analysis of (3-Chloropropyl)ethoxydimethylsilane Surface Grafting Density
For researchers, scientists, and drug development professionals, the precise control and characterization of surface modifications are paramount. The functionalization of surfaces with organosilanes, such as (3-Chloropropyl)ethoxydimethylsilane (CPEDMS), is a cornerstone technique for tailoring the interfacial properties of materials for applications ranging from biocompatible coatings and biosensors to chromatography and microelectronics. The density of the grafted silane layer, or grafting density, is a critical parameter that dictates the performance and reliability of these functionalized surfaces. This guide provides an in-depth, objective comparison of the primary analytical techniques used to quantify the surface grafting density of CPEDMS, supported by experimental data and established scientific principles.
The Significance of Grafting Density
The grafting density of CPEDMS, a monochloro-functionalized silane, directly influences the number of available reactive sites for subsequent chemical modifications. An optimal and uniform grafting density ensures a consistent and reproducible surface chemistry, which is essential for applications like the immobilization of biomolecules, catalysts, or other functional moieties. Incontrast, a poorly controlled grafting process can lead to incomplete monolayer formation, multilayer aggregation, or lateral polymerization, all of which compromise the intended functionality of the surface. Therefore, accurate quantification of the grafting density is not merely a characterization step but a crucial component of quality control and process optimization.
Comparative Analysis of Quantification Techniques
Several surface-sensitive analytical techniques can be employed to quantify the grafting density of silane monolayers. Each method possesses distinct advantages and limitations in terms of sensitivity, spatial resolution, information provided, and experimental complexity. This guide will focus on a comparative analysis of four widely used techniques: X-ray Photoelectron Spectroscopy (XPS), Spectroscopic Ellipsometry, Atomic Force Microscopy (AFM), and Contact Angle Goniometry.
The Silanization Process: A Precursor to Quantification
Before delving into the analytical techniques, it is essential to understand the fundamental chemistry of CPEDMS grafting. The process involves the hydrolysis of the ethoxy group in the presence of surface moisture to form a reactive silanol, which then condenses with hydroxyl groups on the substrate (e.g., silicon wafers, glass, or metal oxides) to form a stable covalent siloxane bond (Si-O-Si).
Caption: General workflow of CPEDMS grafting onto a hydroxylated substrate.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a highly surface-sensitive technique that provides quantitative elemental and chemical state information about the top few nanometers of a material.[1] It is a powerful tool for directly quantifying the atomic composition of a silanized surface and, by extension, the grafting density.
Principle of Operation
XPS involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is characteristic of the element and its chemical environment. By analyzing the intensity and binding energy of the photoelectron peaks, one can determine the elemental composition of the surface.
Experimental Protocol for XPS Analysis of CPEDMS Grafting Density
-
Sample Preparation: A silicon wafer or other suitable substrate is cleaned to ensure a pristine, hydroxylated surface. Common cleaning procedures involve piranha solution or UV/ozone treatment.[2] The substrate is then immersed in a dilute solution of CPEDMS in an anhydrous solvent (e.g., toluene) for a controlled period. After the reaction, the substrate is thoroughly rinsed to remove any physisorbed silane molecules and dried under a stream of inert gas.
-
XPS Data Acquisition: The silanized substrate is introduced into the ultra-high vacuum chamber of the XPS instrument. A survey scan is first acquired to identify all the elements present on the surface. High-resolution scans are then performed for the elements of interest, namely Si 2p, C 1s, O 1s, and Cl 2p.
-
Data Analysis and Grafting Density Calculation:
-
The atomic concentrations of the elements are determined from the areas of their respective core-level peaks, corrected by their relative sensitivity factors.
-
The grafting density (σ) can be calculated using the following equation, which relates the intensity of the signal from the grafted layer to that of the substrate:
σ = (NA * ρ * λ * sin(θ) / M) * (Ifilm / Isubstrate)
Where NA is Avogadro's number, ρ is the density of the silane layer, λ is the inelastic mean free path of the photoelectrons, θ is the take-off angle, M is the molecular weight of the silane, and Ifilm and Isubstrate are the intensities of the signals from the film and substrate, respectively.[3]
-
A more straightforward approach involves using the atomic percentage of a unique element in the silane, such as chlorine for CPEDMS. The surface coverage can be estimated from the ratio of the chlorine signal to the silicon signal from the substrate.[4]
-
Comparative Data and Insights
| Silane | Substrate | Technique | Grafting Density (molecules/nm²) | Reference |
| Aminopropylsilane | Silicon Wafer | XPS | ~3-5 | [5][6] |
| Mercaptopropylsilane | Gold | XPS | ~2-4 | [7] |
| (3-Chloropropyl)trimethoxysilane | Halloysite Nanotubes | Elemental Analysis (correlates with XPS) | Variable, dependent on conditions | [8] |
Advantages of XPS:
-
Provides direct elemental and chemical state information.
-
Highly surface-sensitive (top 1-10 nm).
-
Can be used to assess the purity and integrity of the grafted layer.
Limitations of XPS:
-
Requires ultra-high vacuum, which can be destructive to some samples.
-
Lateral resolution is typically limited, providing an average measurement over a large area.
-
Quantification can be complex due to factors like the inelastic mean free path and matrix effects.[8]
Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in the polarization of light upon reflection from a surface.[9] It is exceptionally sensitive to the thickness of thin films, making it an excellent tool for determining the thickness of a CPEDMS monolayer, which can then be used to estimate the grafting density.
Principle of Operation
Ellipsometry measures two parameters, Psi (Ψ) and Delta (Δ), which describe the amplitude ratio and phase difference between the p- and s-polarized components of light. These parameters are highly sensitive to the thickness and refractive index of thin films on a substrate. By fitting the experimental Ψ and Δ spectra to an optical model, the film thickness can be determined with sub-nanometer precision.[10]
Experimental Protocol for Ellipsometry Analysis
-
Substrate Characterization: The optical properties (refractive index and extinction coefficient) of the bare substrate are first measured.
-
Silanization: The substrate is functionalized with CPEDMS as described previously.
-
Ellipsometry Measurement: Spectroscopic ellipsometry measurements are performed on the silanized substrate over a range of wavelengths and angles of incidence.
-
Data Modeling and Thickness Determination: An optical model consisting of the substrate and a thin organic layer (representing the CPEDMS) is constructed. The thickness of the organic layer is varied in the model until the calculated Ψ and Δ spectra match the experimental data.
-
Grafting Density Calculation: The grafting density (σ) can be estimated from the measured thickness (d) using the following formula:
σ = (d * ρ * NA) / M
Where ρ is the density of the silane layer, NA is Avogadro's number, and M is the molecular weight of CPEDMS.
Comparative Data and Insights
| Technique | Parameter Measured | Typical Value for Silane Monolayer | Reference |
| Ellipsometry | Thickness | 0.5 - 2.0 nm | [9] |
| XPS | Elemental Composition | N/A | [7] |
| AFM | Topography/Height | 0.5 - 2.0 nm | [5] |
Note: The thickness of a well-formed CPEDMS monolayer is expected to be in the sub-nanometer to nanometer range.
Advantages of Ellipsometry:
-
Non-destructive and non-invasive.
-
High sensitivity to film thickness (sub-nanometer resolution).
-
Can be performed in ambient conditions.
Limitations of Ellipsometry:
-
It is an indirect method that relies on an optical model; inaccuracies in the model can lead to errors in the calculated thickness.
-
The refractive index of the thin film is often unknown and must be assumed or determined simultaneously, which can be challenging for very thin films.
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that can provide topographical information about a surface at the nanometer scale.[11] It can be used to visualize the morphology of the grafted silane layer and to measure its thickness, albeit with some caveats.
Principle of Operation
An AFM operates by scanning a sharp tip at the end of a cantilever over the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured by a laser and photodiode system. This deflection is used to create a three-dimensional topographical image of the surface.
Experimental Protocol for AFM Analysis
-
Sample Preparation: A patterned or partially coated substrate is often prepared to create a clear step-edge between the bare substrate and the silanized region. This can be achieved through techniques like microcontact printing or by mechanically scratching the silanized surface.
-
AFM Imaging: The sample is imaged in tapping mode or contact mode. The height difference between the bare substrate and the silanized area is measured from the AFM topography image.
-
Grafting Density Estimation: The measured height can be considered as the thickness of the silane layer, which can then be used to estimate the grafting density as described for ellipsometry.
Caption: A simplified workflow for determining silane layer thickness using AFM.
Comparative Data and Insights
| Technique | Information Provided | Spatial Resolution | Reference |
| AFM | Topography, Roughness, Layer Height | Angstrom to Nanometer | [11] |
| XPS | Elemental Composition | Micrometer to Millimeter | [7] |
| Ellipsometry | Film Thickness (averaged) | Millimeter | [9] |
Advantages of AFM:
-
Provides high-resolution topographical images of the surface.
-
Can directly measure the height of the grafted layer if a step-edge is present.
-
Can be used to assess the uniformity and quality of the monolayer.[12]
Limitations of AFM:
-
Tip-sample interactions can sometimes damage soft organic layers.
-
The measured height may not always correspond to the true thickness of the monolayer due to tip convolution effects and the compressibility of the organic film.
-
Requires the creation of a bare area on the sample for accurate height measurements.
Contact Angle Goniometry
Contact angle goniometry is a simple yet powerful technique for characterizing the wettability of a surface.[13] By measuring the contact angle of a liquid (typically water) on a silanized surface, one can infer information about the surface coverage and, indirectly, the grafting density.
Principle of Operation
A droplet of a probe liquid is placed on the surface, and the angle formed between the liquid-solid interface and the liquid-vapor interface is measured. The contact angle is determined by the balance of interfacial tensions and is highly sensitive to the chemical nature of the outermost surface layer.
Experimental Protocol for Contact Angle Measurement
-
Silanization: A series of substrates are prepared with varying reaction times or silane concentrations to achieve different grafting densities.
-
Contact Angle Measurement: A goniometer is used to deposit a precise volume of deionized water onto the surface, and the static contact angle is measured.
-
Correlation with Grafting Density: The contact angle is expected to increase as the hydrophobic chloropropyl groups of CPEDMS cover the hydrophilic substrate. A plot of contact angle versus reaction time or concentration will typically show a sigmoidal curve, with the plateau indicating the formation of a complete monolayer. While not providing a direct numerical value for grafting density, it is an excellent qualitative and semi-quantitative tool for assessing surface coverage.[14]
Comparative Data and Insights
| Surface | Water Contact Angle (°) | Indication | Reference |
| Bare Silicon Wafer (cleaned) | < 10° | Hydrophilic | [13] |
| Fully Formed Alkylsilane Monolayer | > 100° | Hydrophobic | [14] |
| Partially Formed CPEDMS Layer | 10° - 90° | Incomplete Coverage | - |
Advantages of Contact Angle Goniometry:
-
Simple, rapid, and cost-effective.
-
Highly sensitive to changes in surface chemistry.
-
Excellent for process monitoring and quality control.
Limitations of Contact Angle Goniometry:
-
Provides indirect information about grafting density.
-
The relationship between contact angle and surface coverage is not always linear.
-
Sensitive to surface roughness and contamination.
Comparison Summary and Recommendations
| Technique | Principle | Information Provided | Advantages | Limitations | Best Suited For |
| XPS | Photoelectron Emission | Elemental composition, chemical state | Direct, quantitative, chemical information | Vacuum required, lower spatial resolution | Verifying chemical composition and obtaining absolute quantification. |
| Ellipsometry | Light Polarization Change | Film thickness, refractive index | Non-destructive, high thickness sensitivity | Indirect, model-dependent | Rapid and precise measurement of average monolayer thickness. |
| AFM | Tip-Sample Forces | Topography, roughness, layer height | High spatial resolution, direct height measurement | Potential for sample damage, requires step-edge | Visualizing monolayer formation and measuring local thickness. |
| Contact Angle | Surface Wettability | Surface energy, hydrophobicity | Simple, rapid, cost-effective | Indirect, semi-quantitative | Routine quality control and process optimization. |
Conclusion: A Multi-faceted Approach for Comprehensive Analysis
No single technique provides a complete picture of the surface grafting density of this compound. A comprehensive and reliable analysis necessitates a multi-faceted approach, leveraging the complementary strengths of different methods.
-
For initial process development and optimization, a combination of XPS and spectroscopic ellipsometry is highly recommended. XPS will confirm the chemical identity and elemental composition of the grafted layer, while ellipsometry will provide precise and rapid feedback on the average layer thickness.
-
For detailed morphological characterization and investigation of surface uniformity, AFM is indispensable. It provides visual evidence of monolayer quality and can detect defects or aggregation that are not apparent from spatially averaged techniques.
-
For routine quality control and rapid screening of multiple samples, contact angle goniometry is an efficient and cost-effective tool.
By integrating the data from these techniques, researchers can gain a thorough understanding of the CPEDMS grafting process, enabling the fabrication of well-defined, functional surfaces with the desired properties for their specific applications in research, drug development, and beyond.
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Al-Hada, N. M., et al. (2021). Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface. Polymers, 13(12), 1980. [Link]
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Schlaudraff, M., et al. (2024). Static and dynamic-wetting measurements on 3-aminopropyltriethoxysilane-functionalized float glass surfaces as a method for indicating adhesion forces. International Journal of Adhesion and Adhesives, 129, 103576. [Link]
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Azar, A. S., et al. (2022). Assessing effects of (3-aminopropyl) trimethoxysilane self-assembled layers on surface characteristics of organosilane-grafted moisture-crosslinked polyethylene substrate: A comparative study between chemical vapor deposition and plasma-facilitated in situ grafting methods. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 642, 128639. [Link]
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Rahman, M. M., et al. (2023). Design and Characterization of Silane-Modified Bio-Based Non-Isocyanate Polyurethane Coatings for Advanced Surface Applications. Polymers, 15(23), 4596. [Link]
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Kim, K. J., et al. (2021). Thickness Measurement of nm HfO2 Films. Metrologia, 58(1A), 08002. [Link]
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Medeiros, E. S., et al. (2005). Atomic Force Microscopy (AFM) Studies of Cured Self-Assembled Films for Chemical Sensor Applications. Microscopy and Microanalysis, 11(S02), 114-115. [Link]
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Gadhave, R. V., Gadhave, C. R., & Dhawale, P. V. (2021). Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes. Open Journal of Polymer Chemistry, 11(3), 31-54. [Link]
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Kenaan, S., et al. (2014). Chemical Modification of Silicon Surfaces for the Application in Soft Lithography. Forschungszentrum Jülich. [Link]
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Zhang, Y., et al. (2023). Impact of Grafting Density on the Assembly and Mechanical Properties of Self-Assembled Metal–Organic Framework Monolayers. ACS nano, 17(5), 4506-4514. [Link]
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Safety Operating Guide
Navigating the Disposal of (3-Chloropropyl)ethoxydimethylsilane: A Guide for Laboratory Professionals
The integrity of our research and the safety of our laboratory personnel and environment are paramount. In the landscape of drug development and scientific research, the responsible management of chemical reagents is a non-negotiable aspect of our work. (3-Chloropropyl)ethoxydimethylsilane, a versatile organosilane compound, is valuable in many applications but demands meticulous handling and disposal due to its specific chemical properties and associated hazards.
This guide moves beyond a simple checklist, offering a deep, procedural framework for the safe disposal of this compound. It is designed to provide you, our fellow researchers and scientists, with the essential, immediate safety and logistical information needed to manage this substance confidently and in full regulatory compliance. Our goal is to build a foundation of trust by providing value that extends beyond the product itself, ensuring your work can proceed safely and efficiently.
Section 1: Hazard Profile and Chemical Characteristics
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound is classified as a hazardous substance with multiple risk factors.
Primary Hazards:
-
Flammability: The compound is a flammable liquid and vapor.[1] Vapors can form explosive mixtures with air, and it must be kept away from heat, sparks, and open flames.[2][3]
-
Health Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[1][4] Inhalation may cause respiratory irritation.[5]
-
Reactivity: Like many organosilanes, it is reactive with moisture. It can hydrolyze in the presence of water or even ambient moisture to form silanol groups and release ethanol.[6] This reactivity is a critical consideration for both storage and disposal. It is incompatible with strong acids, bases, and oxidizing agents.[3][7]
Key Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C7H17ClOSi | [1] |
| Molecular Weight | 180.75 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Classification | Flammable Liquid (Category 3 or 4), Acute Toxicity (Oral), Skin Irritant, Eye Irritant/Damage | [1][5][7] |
| Flash Point | 57.8 °C (136 °F) - Closed Cup | [8] |
Section 2: The Regulatory Imperative: EPA and RCRA Compliance
The disposal of this compound is governed by federal and state environmental regulations. In the United States, the primary law is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[9]
Under RCRA, this chemical is considered a hazardous waste due to its ignitability and potential toxicity. As a generator of this waste, you are the first link in the "cradle-to-grave" management system and are legally responsible for its safe handling from generation to ultimate disposal.[10] This responsibility includes ensuring the waste is properly identified, managed, and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10][11] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [5]
Section 3: Core Disposal Protocol: A Step-by-Step Workflow
This protocol provides a self-validating system for the safe segregation, storage, and disposal of this compound waste.
Step 1: Assemble Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The causality is simple: to prevent exposure via skin contact, eye contact, or inhalation.
-
Eye Protection: Wear chemical safety goggles. If splashing is a significant risk, use a face shield in addition to goggles.[12]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., neoprene or nitrile rubber).[13]
-
Body Protection: A standard lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[14]
-
Work Area: All handling and waste consolidation should occur in a well-ventilated area, preferably inside a certified chemical fume hood.[4]
Step 2: Waste Segregation and Containerization Proper segregation prevents dangerous reactions and ensures compliant disposal.
-
Designate a Waste Container: Use a specific, dedicated container for this compound waste.
-
Material Compatibility: The container must be constructed of a material compatible with the chemical and be in excellent condition, free of leaks or cracks.
-
Inert Atmosphere: For long-term storage of bulk waste, consider flushing the container with a dry, inert gas like nitrogen to displace moisture-laden air.[8] This prevents hydrolysis, which can alter the waste's composition and potentially build pressure.
-
Closure: Keep the container tightly sealed when not actively adding waste.[5]
Step 3: Accurate and Compliant Labeling Clear labeling is a critical safety and regulatory requirement.
-
Label the container with the words "Hazardous Waste ".
-
Clearly identify the contents: "This compound ".
-
List all associated hazards (e.g., "Flammable," "Irritant").
-
Affix the appropriate hazard pictograms (e.g., flame, exclamation mark).[4][5]
Step 4: Safe Interim Storage Store the labeled waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
Ventilation: The storage area must be cool, dry, and well-ventilated.[7]
-
Ignition Sources: Store away from all sources of heat, sparks, or open flames.[3]
-
Segregation: Keep it segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents.[7]
Step 5: Professional Disposal The final and only acceptable disposal method is through a licensed professional hazardous waste disposal service.[4][8]
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with certified waste management companies.
-
Manifesting: For transport off-site, the waste will be tracked using a hazardous waste manifest, which documents its journey to the TSDF.[11]
-
Disposal Technology: The most common disposal method for this type of combustible liquid is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8]
Section 4: Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action.
Spill Response:
-
Evacuate and Secure: Evacuate non-essential personnel and remove all ignition sources from the area.[3][14]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent like sand, vermiculite, or crushed limestone.[8][14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste disposal.
-
Decontaminate: Wash the spill site after the material has been completely picked up.[8]
Fire Response:
-
Extinguishing Media: For small fires, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[5]
-
Water Use: Do NOT use a direct stream of water on the chemical , as this can exacerbate the situation due to its reactivity.[14][15] Water spray may be used to cool surrounding containers.[5][8]
-
Safety First: For any fire that is not small and immediately extinguishable, evacuate the area and contact emergency responders.[15]
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][14]
-
Skin Contact: Immediately wash the affected skin with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]
-
Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting. Call a physician immediately.[8]
Visualization: Disposal Decision Workflow
The following diagram outlines the critical decision points and actions for the proper management and disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
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A Senior Application Scientist's Guide to the Safe Handling of (3-Chloropropyl)ethoxydimethylsilane
The advancement of materials science and drug development relies on the innovative use of chemical reagents. Among these, (3-Chloropropyl)ethoxydimethylsilane serves as a critical building block and surface modifier. Its dual reactivity, stemming from the hydrolyzable ethoxy group and the functional chloropropyl group, makes it highly valuable. However, these same properties demand a rigorous and informed approach to its handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a comprehensive, field-tested framework for the safe and effective use of this compound.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound is classified as a combustible liquid that can cause severe skin burns and serious eye damage. Understanding the chemical causality behind these hazards is the first step in mitigating risk. The primary hazard stems from its reactivity. The ethoxy group can hydrolyze upon contact with moisture—including humidity in the air or on the skin—to release ethanol and silanols. While ethanol is a known irritant, the resulting silanols can also be irritating. The chloropropyl group presents the hazards associated with alkyl halides.
Therefore, the primary risks during handling are:
-
Dermal Contact: Corrosive burns and skin irritation.
-
Ocular Contact: Serious, potentially irreversible eye damage.
-
Inhalation: Irritation of the respiratory tract.
A thorough risk assessment should precede any new experimental protocol involving this reagent.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE must be tailored to the specific task and the potential for exposure. The following recommendations are based on a hierarchy of controls, where PPE is the final, but critical, line of defense after engineering controls like fume hoods.
Eye and Face Protection
Due to its corrosive nature and the potential for severe eye damage, stringent eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory for all handling operations.
-
Enhanced Protection: When transferring larger volumes or when there is a heightened risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection
Preventing dermal contact is paramount.
-
Gloves: Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is highly recommended to use gloves with a higher chemical resistance, such as butyl rubber or Viton™. Always consult the glove manufacturer's chemical compatibility chart. Double-gloving is a prudent practice to increase protection.
-
Lab Coat: A flame-resistant laboratory coat should be worn and kept fully fastened.
-
Apron: For procedures with a significant splash potential, a chemically resistant apron provides an additional layer of protection for the torso.
-
Footwear: Fully enclosed leather or chemically resistant footwear is required.
Respiratory Protection
All work with this compound should be conducted in a certified chemical fume hood to minimize vapor inhalation. If work must be performed outside of a fume hood, a comprehensive risk assessment must be conducted, and at a minimum, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Table 1: PPE Selection Matrix
| Exposure Potential | Task Example | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low | Handling small quantities (<50 mL) in a fume hood | Chemical splash goggles | Double-layered nitrile or neoprene gloves | Flame-resistant lab coat | Not required if fume hood is operating correctly |
| Moderate | Transferring larger volumes (>50 mL) in a fume hood | Chemical splash goggles and face shield | Butyl rubber or Viton™ gloves | Flame-resistant lab coat and chemical-resistant apron | Not required if fume hood is operating correctly |
| High | Spill cleanup or work outside a fume hood | Chemical splash goggles and face shield | Heavy-duty, chemically resistant gloves | Chemical-resistant suit or coveralls | NIOSH-approved respirator with organic vapor cartridge |
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling extends beyond the immediate use of the chemical and encompasses its entire lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Ensure the container is tightly sealed to prevent hydrolysis from atmospheric moisture.
Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound during a typical experimental procedure.
Caption: Experimental workflow for handling this compound.
Waste Disposal
Improper disposal can lead to environmental contamination and poses a safety risk.
-
Waste Segregation: All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be collected in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "this compound" and the appropriate hazard symbols.
-
Disposal Protocol: Follow your institution's hazardous waste disposal procedures. Never dispose of this chemical down the drain.
Emergency Response: Preparedness is Key
In the event of an accidental exposure or spill, a swift and correct response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Spill Response: For small spills within a fume hood, use an absorbent material (e.g., vermiculite or sand) to contain the spill. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.
By integrating these principles of hazard awareness, proper PPE selection, and meticulous operational planning, researchers can confidently and safely utilize this compound to its full scientific potential.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication. U.S. Department of Labor. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
